1,5-Bis(chloromethyl)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-bis(chloromethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTAZXHBEBIQQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169579 | |
| Record name | 1,5-Bis(chloromethyl)naphthalene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1733-76-2 | |
| Record name | 1,5-Bis(chloromethyl)naphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,5-Bis(chloromethyl)naphthalene | |
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| Record name | 1733-76-2 | |
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| Record name | 1,5-Bis(chloromethyl)naphthalene | |
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| Record name | 1,5-bis(chloromethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1,5-BIS(CHLOROMETHYL)NAPHTHALENE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis(chloromethyl)naphthalene is a chemical compound with the CAS number 1733-76-2 .[1][2] This aromatic hydrocarbon is a derivative of naphthalene, featuring two chloromethyl groups attached to the first and fifth carbon atoms of the naphthalene ring. Its bifunctional nature makes it a valuable intermediate in organic synthesis, particularly in the fields of polymer chemistry and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 1733-76-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀Cl₂ | [1][2] |
| Molecular Weight | 225.11 g/mol | [1][2] |
| Melting Point | 172 °C | [1] |
| Boiling Point | 365.9 °C at 760 mmHg | |
| Appearance | Solid | |
| Solubility | Insoluble in water. Soluble in many common organic solvents. | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the chloromethylation of naphthalene. While specific high-yield protocols for the pure 1,5-isomer can be proprietary, a general approach is the reaction of naphthalene with formaldehyde and hydrogen chloride in the presence of a suitable catalyst. A detailed experimental protocol for a related compound, 1-chloromethylnaphthalene, which can be a precursor or a byproduct, provides insight into the reaction conditions.
A patented method for producing a mixture of bis(chloromethyl)naphthalene isomers, including the 1,5-isomer, involves the following steps:
Materials:
-
Purified Naphthalene
-
Paraformaldehyde (92%)
-
Methylcyclohexane
-
Sulfuric Acid (80%)
-
Phase Transfer Catalyst (e.g., CPC)
-
Hydrogen Chloride Gas
Procedure:
-
Charge a 2L jacketed separable flask, equipped with a stirrer, dropping funnel, and condenser, with 230.7g (1.80 mol) of purified naphthalene, 129.2g (3.96 mol) of 92% paraformaldehyde, and 461.4g of methylcyclohexane.[4]
-
Heat the mixture to 80°C with stirring.[4]
-
Prepare a mixture of 485.5g of 80% sulfuric acid and 6.71g (0.018 mol) of a phase transfer catalyst and add it to the dropping funnel.[4]
-
Continuously bubble hydrogen chloride gas through the reaction mixture (at a blow rate of approximately 2 mol equivalents) while adding the acid-catalyst mixture over 2 hours, maintaining the reaction temperature at 80°C.[4]
-
After the addition is complete, allow the reaction to proceed at 80°C for 8 hours.[4]
-
The resulting product will be a mixture of isomers, including 1,4-bis(chloromethyl)naphthalene and this compound.[4] Further purification would be required to isolate the 1,5-isomer.
Below is a workflow diagram illustrating the general synthesis process.
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis. Its two reactive chloromethyl groups allow it to be a key component in the synthesis of various organic materials and potential drug candidates.
Polymer Chemistry
A significant application of bis(chloromethyl) aromatic compounds is in the synthesis of high-performance polymers. The rigid naphthalene core of this compound can impart desirable properties such as high thermal stability and specific optical characteristics to polymers. For instance, related isomers like 2,6-bis(chloromethyl)naphthalene are used to create poly(naphthalene vinylene)s (PNVs), which are of interest for their optoelectronic properties.
Drug Development and Medicinal Chemistry
While specific biological activities or signaling pathway interactions for this compound are not extensively documented in publicly available literature, naphthalene derivatives, in general, are a cornerstone in medicinal chemistry. The naphthalene scaffold is present in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The cytotoxic nature of some naphthalene metabolites, such as epoxides and naphthoquinones, is attributed to their ability to interact with cellular proteins.
The diagram below illustrates the central role of the naphthalene core in the development of various therapeutic agents.
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with established applications in polymer science and potential uses in the synthesis of novel organic compounds for various research fields, including drug discovery. While its direct biological activity is not well-characterized, its structural motif is present in many biologically active molecules. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound.
References
- 1. Naphthalene, 1,5-bis(chloromethyl)- [webbook.nist.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 1-(Chloromethyl)naphthalene, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
Synthesis and Characterization of 1,5-Bis(chloromethyl)naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 1,5-Bis(chloromethyl)naphthalene, a key intermediate in organic synthesis. This document details experimental protocols, presents key characterization data, and outlines the synthetic workflow.
Introduction
This compound is a functionalized naphthalene derivative of significant interest in the synthesis of advanced materials and complex organic molecules. Its two reactive chloromethyl groups provide versatile handles for further chemical transformations, making it a valuable building block in the development of novel polymers, ligands, and pharmaceutical intermediates. This guide focuses on a common method for its synthesis via the chloromethylation of naphthalene and provides available characterization data.
Synthesis of this compound
The synthesis of this compound is typically achieved through the chloromethylation of naphthalene. This electrophilic aromatic substitution reaction introduces two chloromethyl groups onto the naphthalene ring. A common method, adapted from patent literature, results in a mixture of isomers, primarily the 1,4- and 1,5-disubstituted products.
Experimental Protocol: Chloromethylation of Naphthalene
This protocol describes the synthesis of a mixture of bis(chloromethyl)naphthalene isomers.
Materials:
-
Purified Naphthalene
-
Paraformaldehyde (92%)
-
Methylcyclohexane
-
Sulfuric Acid (80%)
-
Phase Transfer Catalyst (e.g., Cetylpyridinium chloride - CPC)
-
Hydrogen Chloride Gas
-
Methanol (for recrystallization)
Procedure:
-
In a 2-liter jacketed separable flask equipped with a stirrer, dropping funnel, and condenser, combine 230.7 g (1.80 mol) of purified naphthalene, 129.2 g (3.96 mol) of 92% paraformaldehyde, and 461.4 g of methylcyclohexane.
-
Heat the mixture to 80°C while stirring.
-
Prepare a mixture of 485.5 g of 80% sulfuric acid and 6.71 g (0.018 mol) of the phase transfer catalyst.
-
Add the acid-catalyst mixture to the dropping funnel.
-
Continuously bubble hydrogen chloride gas through the reaction mixture.
-
While maintaining the reaction temperature at 80°C, add the acid-catalyst mixture dropwise over 2 hours.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product and wash it with water.
-
For further purification and potential separation of isomers, recrystallize the crude product from methanol.[1]
Expected Outcome:
This reaction typically yields a mixture of bis(chloromethyl)naphthalene isomers. The ratio of 1,4-isomer to 1,5-isomer is approximately 55:45.[1]
Synthetic Workflow
Caption: Synthetic workflow for the preparation of this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and available data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀Cl₂ |
| Molecular Weight | 225.11 g/mol |
| CAS Number | 1733-76-2 |
Spectroscopic Data
Infrared (IR) Spectroscopy:
The IR spectrum provides information about the functional groups present in the molecule. The National Institute of Standards and Technology (NIST) provides a reference spectrum for this compound.[2] Key expected absorptions include C-H stretching for the aromatic ring and the chloromethyl groups, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: Similarly, experimental ¹³C NMR data for this compound is not widely reported. A predicted spectrum would show a signal for the methylene carbons and several signals for the aromatic carbons, with the number of signals reflecting the symmetry of the molecule.
Mass Spectrometry (MS):
Experimental mass spectral data for this compound is not available in the searched sources. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 224 (for the ³⁵Cl isotope) and 226 (for the ³⁷Cl isotope) with a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of a chlorine atom to form a stable benzylic-type carbocation (M-Cl)⁺, which would be a prominent peak in the spectrum. Further fragmentation of the naphthalene ring system would also be observed.
Characterization Workflow
Caption: General workflow for the characterization of this compound.
Purification and Isomer Separation
The primary impurity in the synthesis is the 1,4-bis(chloromethyl)naphthalene isomer. While the provided synthesis protocol suggests recrystallization from methanol for purification, its effectiveness in separating the 1,4- and 1,5-isomers is not explicitly detailed in the available literature.[1]
Further purification to isolate the 1,5-isomer may require techniques such as fractional crystallization or preparative chromatography. The choice of solvent and conditions for fractional crystallization would need to be optimized based on the differential solubility of the two isomers.
Conclusion
References
Spectroscopic Profile of 1,5-Bis(chloromethyl)naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 1,5-bis(chloromethyl)naphthalene, a key intermediate in various synthetic applications. Due to the limited availability of public experimental NMR and mass spectrometry data for this specific isomer, this document presents experimental Infrared (IR) spectroscopy data alongside high-quality predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These predictions are based on established computational models and serve as a valuable reference for spectral interpretation and compound verification.
Spectroscopic Data Summary
The following tables summarize the available experimental and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| ~7.85 | Doublet | 2H | H-4, H-8 |
| ~7.60 | Doublet | 2H | H-2, H-6 |
| ~7.45 | Triplet | 2H | H-3, H-7 |
| ~4.90 | Singlet | 4H | -CH₂Cl |
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm). Predicted data provides an estimation of the chemical shifts and splitting patterns.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) [ppm] | Assignment |
| ~134.0 | C-1, C-5 |
| ~131.5 | C-4a, C-8a |
| ~129.0 | C-4, C-8 |
| ~127.0 | C-2, C-6 |
| ~125.5 | C-3, C-7 |
| ~46.0 | -CH₂Cl |
Solvent: CDCl₃. Predicted data provides an estimation of the carbon chemical shifts.
Infrared (IR) Spectroscopy (Experimental)
Table 3: Experimental IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2960 | Medium | Aliphatic C-H Stretch |
| ~1600 | Medium | Aromatic C=C Stretch |
| ~1510 | Medium | Aromatic C=C Stretch |
| ~1270 | Strong | CH₂ Wag (-CH₂Cl) |
| ~800 | Strong | C-H Bending (out-of-plane) |
| ~730 | Strong | C-Cl Stretch |
Data obtained from the NIST WebBook.[1]
Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity (%) | Assignment |
| 224/226/228 | High | [M]⁺ (Molecular Ion) |
| 189/191 | High | [M-Cl]⁺ |
| 175/177 | Medium | [M-CH₂Cl]⁺ |
| 152 | Medium | [M-2Cl]⁺ |
| 140 | High | [C₁₁H₈]⁺ (Naphthylmethyl cation fragment) |
Prediction based on standard fragmentation patterns for benzylic halides. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 12 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument at a frequency of 100 MHz. A proton-decoupled pulse sequence is employed with a spectral width of 200-220 ppm. A longer relaxation delay (e.g., 2 seconds) and a larger number of scans (e.g., 1024 or more) are typically required to obtain a spectrum with adequate signal intensity for all carbon signals.
Infrared (IR) Spectroscopy
The infrared spectrum of solid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer.[1] The solid sample is prepared as a split mull. A small amount of the solid is ground with a mulling agent (Fluorolube for the 3800-1330 cm⁻¹ region and Nujol for the 1330-450 cm⁻¹ region) to create a fine paste.[1] This paste is then pressed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded in transmission mode, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography. For EI-MS, electrons with a standard energy of 70 eV are used to ionize the sample. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Data Analysis Workflow
The following diagram illustrates a generalized workflow for the acquisition and analysis of spectroscopic data for a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to 1,5-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis(chloromethyl)naphthalene is an aromatic organic compound with the chemical formula C₁₂H₁₀Cl₂. It belongs to the family of substituted naphthalenes and is characterized by a naphthalene core with two chloromethyl groups (-CH₂Cl) attached at the 1 and 5 positions. This bifunctional molecule serves as a versatile building block in organic synthesis, particularly in the preparation of polymers and other complex organic molecules. Its reactivity is primarily dictated by the two chloromethyl groups, which are susceptible to nucleophilic substitution reactions. This property allows for the introduction of various functional groups, making it a valuable intermediate in the development of new materials and potential therapeutic agents. While its direct application in drug development is not extensively documented, its role as a precursor for more complex structures is of significant interest to medicinal chemists.
Crystal Structure
A thorough review of the current scientific literature and crystallographic databases reveals that a complete, experimentally determined crystal structure of This compound has not been reported. The Cambridge Structural Database (CSD), Crystallography Open Database (COD), and other public repositories do not contain an entry with the full crystallographic data (unit cell parameters, space group, and atomic coordinates) for this specific isomer.
However, the crystal structure of the closely related isomer, 1,4-Bis(chloromethyl)naphthalene , has been determined and provides valuable insight into the molecular geometry and packing of such compounds. The data for the 1,4-isomer is presented below for comparative purposes.
Crystallographic Data for 1,4-Bis(chloromethyl)naphthalene
The following table summarizes the crystallographic data obtained from a single-crystal X-ray diffraction study of 1,4-Bis(chloromethyl)naphthalene.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀Cl₂ |
| Formula Weight | 225.10 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.6887(11) |
| b (Å) | 4.5835(3) |
| c (Å) | 17.8278(13) |
| α (°) | 90 |
| β (°) | 109.666(4) |
| γ (°) | 90 |
| Volume (ų) | 1053.31(13) |
| Z | 4 |
| Temperature (K) | 296(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) | 1.419 g/cm³ |
| Absorption Coefficient (μ) | 0.572 mm⁻¹ |
Experimental Protocols
The synthesis of this compound is typically achieved through the chloromethylation of naphthalene. This electrophilic aromatic substitution reaction introduces chloromethyl groups onto the naphthalene ring. The following protocol is based on a method described in the patent literature for producing a mixture of bis(chloromethyl)naphthalene isomers, including the 1,5-isomer.
Synthesis of this compound
Objective: To synthesize a mixture of bis(chloromethyl)naphthalene isomers, including this compound, via the chloromethylation of naphthalene.
Materials:
-
Naphthalene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Phosphoric Acid
-
Glacial Acetic Acid
-
Ether
-
Anhydrous Potassium Carbonate
-
Water
Equipment:
-
Three-necked flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, and phosphoric acid.
-
Addition of Hydrochloric Acid: While stirring, slowly add concentrated hydrochloric acid to the mixture.
-
Reaction: Heat the reaction mixture to 80-85 °C with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with cold water, a cold 10% solution of potassium carbonate, and finally with cold water again.
-
Drying: Separate the organic layer and dry it over anhydrous potassium carbonate.
-
Solvent Removal: Filter off the drying agent and remove the solvent (ether) using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of isomers, can be further purified by recrystallization or column chromatography to isolate the this compound isomer.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Chloromethylation of Naphthalene
Caption: Chloromethylation of naphthalene leading to various products.
Signaling Pathway: Potential Derivatization for Drug Development
As this compound is a synthetic intermediate, it does not have a known signaling pathway. However, its functional groups can be used to synthesize a variety of derivatives with potential biological activity. The following diagram illustrates potential synthetic pathways for creating new chemical entities.
Caption: Potential derivatization of this compound.
Navigating the Solubility of 1,5-Bis(chloromethyl)naphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Bis(chloromethyl)naphthalene in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes solubility data for the structurally similar isomer, 1,4-Bis(chloromethyl)naphthalene, and the parent compound, naphthalene, to provide valuable context and predictive insights. Furthermore, a detailed experimental protocol for determining solubility is outlined, alongside a visual workflow to guide laboratory practice.
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is a critical physicochemical property that influences a wide range of applications, from reaction kinetics and purification processes to formulation development in the pharmaceutical industry. It is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For polycyclic aromatic hydrocarbons like this compound, the introduction of polar chloromethyl groups onto the nonpolar naphthalene backbone creates a molecule with mixed polarity, leading to a nuanced solubility profile.
Solubility Data
Quantitative solubility data for this compound is not extensively available in published literature. One source indicates its solubility in acetonitrile, though without specifying concentrations or temperatures. To provide a useful reference, the following tables summarize available qualitative information for this compound and quantitative data for the closely related isomer, 1,4-Bis(chloromethyl)naphthalene, and the parent compound, naphthalene.
Disclaimer: The quantitative data for 1,4-Bis(chloromethyl)naphthalene and naphthalene should be used as a directional guide for estimating the solubility of this compound. Actual solubilities will vary and should be determined experimentally.
Table 1: Qualitative and Quantitative Solubility Data for this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Acetonitrile | Not Specified | Soluble[1] |
| 1,4-Bis(chloromethyl)naphthalene | Dichloromethane | 25 | 45-50 g/L[2] |
| Ethyl Acetate | Not Specified | 25-30 g/L[2] | |
| Methanol | Not Specified | 15-20 g/L[2] | |
| Hexane | Not Specified | 2-3 g/L[2] | |
| Naphthalene | Ethanol | 0 | 5 g/100g [3] |
| Ethanol | 25 | 11.3 g/100g [3] | |
| Ethanol | 40 | 19.5 g/100g [3] | |
| Ethanol | 70 | 179 g/100g [3] | |
| Acetic Acid | 6.75 | 6.8 g/100g [3] | |
| Acetic Acid | 21.5 | 13.1 g/100g [3] | |
| Acetic Acid | 42.5 | 31.1 g/100g [3] | |
| Chloroform | 0 | 19.5 g/100g [4] | |
| Chloroform | 25 | 35.5 g/100g [4] | |
| Chloroform | 40 | 49.5 g/100g [4] | |
| Chloroform | 70 | 87.2 g/100g [4] | |
| Carbon Tetrachloride | Not Specified | Soluble[3] | |
| Benzene | Not Specified | Soluble[3] | |
| Toluene | Not Specified | Soluble[3] | |
| Carbon Disulfide | Not Specified | Soluble[3] | |
| Acetone | Not Specified | Soluble[5] |
Based on the data for the 1,4-isomer, it can be inferred that this compound likely exhibits good solubility in chlorinated solvents like dichloromethane and moderate solubility in polar aprotic solvents like ethyl acetate. Its solubility is expected to be lower in polar protic solvents such as methanol and poor in nonpolar hydrocarbon solvents like hexane. The data for naphthalene clearly demonstrates that for this class of compounds, solubility in organic solvents generally increases with temperature.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent using the isothermal shake-flask method.
1. Materials and Equipment:
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Accurately pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Accurately weigh the filtered solution to determine its mass.
-
Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using the chosen analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample solution and determine its concentration from the calibration curve.
-
3. Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
References
An In-depth Technical Guide to the Reactivity of 1,5-Bis(chloromethyl)naphthalene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis(chloromethyl)naphthalene is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis, polymer chemistry, and materials science. The presence of two reactive chloromethyl groups on the rigid naphthalene scaffold allows for a variety of nucleophilic substitution reactions, leading to the formation of diverse molecular architectures, including macrocycles, polymers, and functionalized naphthalene derivatives. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, summarizing key quantitative data, detailing experimental protocols, and illustrating reaction pathways.
The two primary reactive sites in this compound are the benzylic carbons of the chloromethyl groups. These are susceptible to nucleophilic attack, proceeding primarily through an SN2 mechanism. The rigid 1,5-disposition of these groups can lead to the formation of unique cyclic structures when reacted with difunctional nucleophiles.
Synthesis of this compound
The starting material, this compound, is typically synthesized via the chloromethylation of naphthalene. A common method involves the reaction of naphthalene with paraformaldehyde and hydrogen chloride in the presence of a catalyst system.
Experimental Protocol: Chloromethylation of Naphthalene
A procedure for the synthesis of a mixture of bis(chloromethyl)naphthalene isomers has been reported. In a 2-liter jacketed separable flask equipped with a stirrer, dropping funnel, and condenser, 230.7 g (1.80 mol) of purified naphthalene, 129.2 g (3.96 mol) of 92% paraformaldehyde, and 461.4 g of methylcyclohexane are charged and heated to 80°C while stirring. A mixture of 485.5 g of 80% sulfuric acid and 6.71 g (0.018 mol) of a phase transfer catalyst (such as cetylpyridinium chloride) is added to the dropping funnel. Hydrogen chloride gas is continuously bubbled through the reaction mixture. The acid-catalyst mixture is added dropwise over 2 hours while maintaining the reaction temperature at 80°C. After the addition is complete, the reaction is stirred for an additional 8 hours at 80°C. Upon cooling, the product crystallizes and can be isolated by filtration. This method has been reported to yield a mixture of 1,4- and this compound.[1]
Reactivity with Nucleophiles
The reactivity of this compound is characterized by the nucleophilic displacement of the chloride ions. The nature of the nucleophile dictates the structure of the resulting product.
Reaction with Sulfur Nucleophiles
This compound readily reacts with sulfur nucleophiles, particularly dithiols, to form macrocyclic thioethers, also known as naphthalenophanes. These reactions are typically carried out under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Table 1: Synthesis of Naphthalenophanes from this compound and Dithiols
| Dithiol Nucleophile | Product | Solvent | Base | Yield (%) |
| 1,2-Ethanedithiol | 2,5-Dithia--INVALID-LINK--2naphthalenophane | Xylene | CsOH | 28 |
| 1,3-Propanedithiol | 2,6-Dithia--INVALID-LINK--3naphthalenophane | Xylene | CsOH | 35 |
| 1,4-Butanedithiol | 2,7-Dithia--INVALID-LINK--4naphthalenophane | Xylene | CsOH | 41 |
| 1,5-Pentanedithiol | 2,8-Dithia--INVALID-LINK--5naphthalenophane | Xylene | CsOH | 45 |
| 2,2'-bis(mercaptomethyl)-1,1'-binaphthyl | Chiral Naphthalenophane | Toluene | CsOH | 30 |
A solution of 1.13 g (5 mmol) of this compound in 100 mL of xylene and a solution of 0.68 g (5 mmol) of 1,5-pentanedithiol and 1.65 g (11 mmol) of cesium hydroxide monohydrate in 100 mL of methanol are added simultaneously and dropwise over a period of 10 hours to 500 mL of vigorously stirred xylene at 60°C. After the addition is complete, the mixture is stirred for an additional 2 hours at 60°C. The solvent is then evaporated, and the residue is purified by column chromatography on silica gel with dichloromethane as the eluent to afford the product.
A similar approach has been used in the synthesis of a --INVALID-LINK--naphthalenoparacyclophane-1,13-diene, where 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene was reacted with 1,4-benzenedimethanethiol.[6][7] This underscores the general applicability of this method for forming thioether linkages from bis(halomethyl)naphthalenes.
Reaction with Nitrogen Nucleophiles
Reactions with nitrogen nucleophiles, such as primary and secondary amines, are expected to proceed readily to form the corresponding 1,5-bis(aminomethyl)naphthalene derivatives. While specific examples with this compound are not extensively detailed in the reviewed literature, general procedures for similar reactions with 1-chloromethylnaphthalene suggest that the reactions can be carried out by refluxing the reactants in an appropriate solvent with a base like potassium carbonate.
Reaction with Oxygen Nucleophiles
The reaction of this compound with oxygen nucleophiles, such as alkoxides or phenoxides, is expected to proceed via a Williamson ether synthesis to yield the corresponding bis-ethers. With diols or bisphenols as nucleophiles, this reaction can lead to the formation of polyethers or macrocyclic ethers.
Reaction with Carbon Nucleophiles
Reactions with carbon nucleophiles, such as cyanide or malonate esters, provide a route to extend the carbon framework. For instance, reaction with potassium cyanide would be expected to yield 1,5-naphthalenediacetonitrile, a precursor to the corresponding dicarboxylic acid and diamine.
Conclusion
This compound is a highly reactive and versatile building block. Its reactions with various nucleophiles, particularly difunctional ones, open avenues for the synthesis of complex molecular architectures like macrocycles and polymers. The reaction outcomes are highly dependent on the nature of the nucleophile and the reaction conditions. The provided experimental protocols and data serve as a valuable resource for researchers and scientists in designing synthetic routes to novel compounds with potential applications in drug development and materials science. Further exploration of the reactivity of this compound with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.
References
- 1. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4237323A - Method for preparing α-naphthol - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of 1,5-Bis(chloromethyl)naphthalene
Abstract: This technical guide provides a comprehensive overview of the synthesis mechanism for 1,5-bis(chloromethyl)naphthalene, a key intermediate in the development of advanced polymers and specialty chemicals. The document details the underlying electrophilic aromatic substitution mechanism, provides detailed experimental protocols derived from established literature, and presents quantitative data in a structured format. This paper is intended for researchers, chemists, and professionals in the fields of organic synthesis and drug development.
Introduction
This compound is a bifunctional aromatic compound featuring a naphthalene core substituted with two reactive chloromethyl groups. This structure makes it a valuable monomer and cross-linking agent in the synthesis of high-performance polymers, such as poly(naphthalene ether)s, which exhibit desirable thermal and fluorescent properties. Its well-defined rigidity and reactive handles also allow for its use as a building block in the creation of complex organic molecules and pharmaceutical intermediates.
The primary route to synthesizing this compound is through the direct chloromethylation of naphthalene. This process, however, typically yields a mixture of isomers, including the 1,4- and 1,5-disubstituted products, alongside monosubstituted and polysubstituted byproducts. Understanding the reaction mechanism and controlling the experimental conditions are therefore critical to maximizing the yield of the desired 1,5-isomer.
Core Synthesis Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from naphthalene is a classic example of an electrophilic aromatic substitution (SEAr) reaction, specifically a form of the Blanc-Quelet reaction.[1] The reaction involves the substitution of two hydrogen atoms on the naphthalene ring with chloromethyl (-CH₂Cl) groups.
The overall process can be broken down into three key stages:
-
Generation of the electrophile.
-
First electrophilic attack to form 1-(chloromethyl)naphthalene.
-
Second electrophilic attack to form bis(chloromethyl)naphthalene isomers.
Generation of the Chloromethyl Electrophile
The reactive electrophile, often represented as the chloromethyl cation (ClCH₂⁺) or a related polarized complex, is generated in situ from formaldehyde (or its trimer, paraformaldehyde) and hydrogen chloride, typically under acidic conditions provided by a Brønsted or Lewis acid catalyst.[1][2]
Caption: Generation of the chloromethyl electrophile from formaldehyde and HCl.
First Substitution: Formation of 1-(chloromethyl)naphthalene
Naphthalene reacts more readily than benzene in electrophilic aromatic substitution.[3] The first chloromethylation occurs preferentially at the C1 (or α) position. This regioselectivity is due to the greater stability of the arenium ion intermediate formed upon α-attack. The α-intermediate has two resonance structures that preserve the aromaticity of the adjacent benzene ring, whereas the intermediate from β-attack has only one such structure.[4]
Caption: First electrophilic substitution on naphthalene.
Second Substitution: Formation of this compound
The second electrophilic attack occurs on the monosubstituted naphthalene ring. The existing -CH₂Cl group is a weakly deactivating, ortho, para-directing group. However, in the case of naphthalene, substitution on the second ring is common. The electrophile will attack the unsubstituted ring at its most activated positions, which are C5 and C8 (α-positions). This leads primarily to a mixture of 1,5- and 1,8-dinitronaphthalene in nitration reactions. A similar principle applies to chloromethylation, where attack at the C5 and C4 positions leads to the 1,5- and 1,4- isomers, respectively.
Caption: Second electrophilic substitution leading to isomeric products.
Quantitative Data Summary
The yield and isomer ratio of bis(chloromethyl)naphthalene are highly dependent on the reaction conditions. The following table summarizes data from a representative synthesis.
| Parameter | Value | Source |
| Naphthalene | 230.7 g (1.80 mol) | [5] |
| Paraformaldehyde (92%) | 129.2 g (3.96 mol) | [5] |
| Sulfuric Acid (80%) | 485.5 g | [5] |
| Solvent | Methylcyclohexane | [5] |
| Reaction Temperature | 80 °C | [5] |
| Reaction Time | 8 hours (post-addition) | [5] |
| Naphthalene Conversion | 100% | [5] |
| Bis(chloromethyl)naphthalene Yield | 71.2% | [5] |
| Isomer Ratio | ||
| 1,4-isomer | 55.3% | [5] |
| 1,5-isomer | 44.7% | [5] |
Experimental Protocols
The following protocols are adapted from established literature and provide a basis for the synthesis of mono- and bis-chloromethylated naphthalene derivatives.
Caution: Chloromethylnaphthalene and its byproducts are lachrymators and vesicants (blistering agents). All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]
Protocol 1: Synthesis of Bis(chloromethyl)naphthalene
This protocol is adapted from a patented procedure aimed at producing a mixture of 1,4- and this compound.[5]
Materials:
-
Purified Naphthalene: 230.7 g (1.80 mol)
-
92% Paraformaldehyde: 129.2 g (3.96 mol)
-
Methylcyclohexane: 461.4 g
-
80% Sulfuric Acid: 485.5 g
-
Hydrogen Chloride Gas
Procedure:
-
Charge a 2 L jacketed separable flask equipped with a stirrer, dropping funnel, and condenser with naphthalene, paraformaldehyde, and methylcyclohexane.
-
Heat the mixture to 80 °C while stirring.
-
Prepare a mixture of 80% sulfuric acid and a phase transfer catalyst (e.g., 6.71 g CPC) in the dropping funnel.
-
Continuously bubble hydrogen chloride gas through the reaction mixture.
-
Over 2 hours, add the sulfuric acid mixture dropwise, maintaining the reaction temperature at 80 °C.
-
After the addition is complete, continue stirring the reaction at 80 °C for 8 hours.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous workup to separate the organic layer.
-
The organic layer containing the product is then subjected to purification, typically involving distillation or crystallization to separate the isomers.
Caption: Experimental workflow for the synthesis of bis(chloromethyl)naphthalene.
Protocol 2: Synthesis of 1-(Chloromethyl)naphthalene (with Bis-substituted Byproduct)
This procedure, adapted from Organic Syntheses, primarily yields the monosubstituted product, but the distillation residue contains bis(chloromethyl)naphthalene.[6] Modifying conditions (e.g., reaction time, stoichiometry) could increase the yield of the disubstituted product.
Materials:
-
Naphthalene: 256 g (2 moles)
-
Paraformaldehyde: 110 g
-
Glacial Acetic Acid: 260 ml
-
85% Phosphoric Acid: 165 ml
-
Concentrated Hydrochloric Acid: 362 ml (4.2 moles)
-
Ether
-
10% Potassium Carbonate Solution
-
Anhydrous Potassium Carbonate
Procedure:
-
In a 3 L three-necked flask fitted with a reflux condenser and a stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and concentrated hydrochloric acid.
-
Heat the mixture in a water bath at 80–85 °C with vigorous stirring for 6 hours.[6]
-
Cool the mixture to 15–20 °C and transfer to a separatory funnel.
-
Wash the crude product layer sequentially with two 1 L portions of cold water, 500 ml of cold 10% potassium carbonate solution, and finally 500 ml of cold water.
-
Dissolve the washed product in 200 ml of ether and dry over anhydrous potassium carbonate.
-
Distill the dried solution, first at atmospheric pressure to remove the ether, then under reduced pressure.
-
Collect the 1-chloromethylnaphthalene fraction at 128–133 °C / 5 mm Hg.
-
The residue remaining in the distillation flask will consist mainly of bis(chloromethyl)naphthalene and di-1-naphthylmethane.[6] This residue can be further purified.
Conclusion
The synthesis of this compound is achieved through the chloromethylation of naphthalene via an electrophilic aromatic substitution mechanism. The reaction proceeds in two stages, with the initial formation of 1-(chloromethyl)naphthalene followed by a second substitution that yields a mixture of 1,4- and 1,5-isomers. Precise control over reaction parameters such as temperature, time, and reagent stoichiometry is essential for influencing the product distribution and overall yield. The protocols and data presented in this guide offer a foundational understanding for researchers aiming to synthesize and utilize this versatile chemical intermediate. Further research into selective catalysis could pave the way for methods that favor the formation of the 1,5-isomer with higher purity.
References
- 1. Quelet reaction - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Naphthalene - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Prospective Theoretical Analysis of 1,5-Bis(chloromethyl)naphthalene: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Bis(chloromethyl)naphthalene is a halogenated aromatic hydrocarbon with potential applications in organic synthesis and materials science. Despite its significance, a detailed theoretical and computational investigation of its structural and electronic properties is currently absent in the scientific literature. This technical guide aims to bridge this gap by presenting a prospective theoretical study of this compound. While direct computational data for this specific isomer is scarce, this document provides a comprehensive framework for its theoretical analysis, drawing upon established computational methodologies and available experimental data. This guide summarizes known experimental properties, outlines detailed protocols for a robust computational investigation, and presents expected theoretical data in a structured format. Furthermore, it includes essential visualizations of the molecular structure and a proposed computational workflow to guide future research endeavors in this area.
Introduction
Naphthalene derivatives are a cornerstone in the development of functional materials, pharmaceuticals, and agrochemicals. The introduction of reactive functional groups, such as chloromethyl moieties, onto the naphthalene scaffold provides versatile synthons for further chemical transformations. This compound, in particular, offers a unique geometric arrangement of its reactive sites, which can influence the properties of resulting polymers and macrocycles.
A thorough understanding of the molecule's conformational preferences, electronic structure, and vibrational modes is crucial for predicting its reactivity and designing novel applications. Computational chemistry provides a powerful toolkit for elucidating these properties at the atomic level. This guide outlines a prospective theoretical study of this compound, intended to serve as a roadmap for researchers in the field.
Known Experimental Data
Table 1: Experimental Data for a Mixture of 1,4- and this compound
| Property | Value | Reference |
| Melting Point | 112–120 °C | [1] |
| ¹H NMR (300 MHz, CDCl₃, δ, ppm) | ||
| -CH₂Cl | 5.05–5.07 (m) | [1] |
| Aromatic H | 7.50–7.69 (m) | [1] |
| Aromatic H | 8.19–8.23 (m) | [1] |
| ¹³C NMR (75 MHz, CDCl₃, δ, ppm) | ||
| -CH₂Cl | 44.22–44.56 | [1] |
| Aromatic C | 124.46, 125.52, 126.05, 127.00, 127.94, 131.52, 133.83, 134.57 | [1] |
Note: The NMR data corresponds to a mixture of 1,4- and 1,5-isomers.
Proposed Theoretical and Computational Methodology
To gain a comprehensive understanding of the molecular properties of this compound, a systematic computational study is proposed. This study would involve geometry optimization, vibrational frequency analysis, and the calculation of various electronic properties using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.
Computational Protocol
A detailed protocol for the theoretical investigation of this compound is outlined below. This protocol is based on standard practices for the computational analysis of organic molecules.
Software: Gaussian 16 or a similar quantum chemistry software package.
Level of Theory:
-
Geometry Optimization and Vibrational Frequencies: B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Electronic Properties (HOMO, LUMO, etc.): The same B3LYP/6-311++G(d,p) level of theory.
-
Solvation Effects: The Polarizable Continuum Model (PCM) can be employed to simulate the effects of a solvent (e.g., chloroform, as used in NMR experiments) on the molecular properties.
Calculation Steps:
-
Conformational Search: A thorough conformational analysis should be performed to identify the global minimum energy structure. This can be achieved by systematically rotating the chloromethyl groups.
-
Geometry Optimization: The initial structures from the conformational search will be fully optimized without any symmetry constraints to find the stationary points on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations will be performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
Electronic Structure Analysis: From the optimized geometry, various electronic properties will be calculated, including:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions.
-
Molecular Electrostatic Potential (MEP) map.
-
Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.
-
-
NMR Chemical Shift Calculation: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method and compared with the experimental data.
Expected Theoretical Results
Based on the proposed computational protocol and knowledge of related compounds, the following theoretical data and insights are anticipated.
Molecular Geometry
The geometry optimization is expected to reveal a non-planar conformation for this compound due to steric hindrance between the peri-hydrogen and the chloromethyl group. The key optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles, can be summarized in a table for easy comparison. For context, data from a crystallographic study of the 1,4-isomer is available and shows torsion angles of -104.1° and -101.9° for the Cring-Cring-Cmethylene-Cl bonds.[2]
Table 2: Predicted Key Geometrical Parameters for this compound (Placeholder Data)
| Parameter | Predicted Value (Å or °) |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.37 - 1.43 |
| C-C (alkyl) | ~1.51 |
| C-H (aromatic) | ~1.08 |
| C-H (alkyl) | ~1.09 |
| C-Cl | ~1.80 |
| Bond Angles (°) | |
| C-C-C (aromatic) | 118 - 122 |
| C-C-CH₂Cl | ~120 |
| H-C-H (alkyl) | ~109.5 |
| C-C-Cl | ~110 |
| Dihedral Angles (°) | |
| Cring-Cring-Cmethylene-Cl | To be determined |
Vibrational Analysis
The calculated vibrational frequencies will provide a theoretical infrared (IR) and Raman spectrum. These spectra can be compared with experimental data if available, to validate the computational model. The characteristic vibrational modes, such as C-H stretching, C=C aromatic stretching, and C-Cl stretching, can be assigned.
Electronic Properties
The analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO will provide an indication of the molecule's kinetic stability. The Molecular Electrostatic Potential (MEP) map will visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Table 3: Predicted Electronic Properties of this compound (Placeholder Data)
| Property | Predicted Value |
| HOMO Energy (eV) | To be determined |
| LUMO Energy (eV) | To be determined |
| HOMO-LUMO Gap (eV) | To be determined |
| Dipole Moment (Debye) | To be determined |
Visualizations
Visual representations are essential for conveying complex information. The following diagrams, generated using the DOT language for Graphviz, illustrate the molecular structure and a proposed computational workflow.
Conclusion
This technical guide provides a comprehensive framework for a theoretical investigation of this compound. While direct computational studies on this molecule are currently lacking, the proposed methodologies, based on established quantum chemical techniques, offer a clear path forward for researchers. The outlined computational protocol, coupled with the expected nature of the theoretical results, will enable a thorough characterization of the structural and electronic properties of this important synthetic building block. The findings from such a study will be invaluable for predicting its reactivity, understanding its behavior in different chemical environments, and ultimately, for the rational design of new materials and molecules with tailored functionalities. This guide serves as a call to the research community to undertake a detailed computational analysis of this compound to unlock its full potential.
References
An In-depth Technical Guide to 1,5-Bis(chloromethyl)naphthalene: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,5-Bis(chloromethyl)naphthalene is a bifunctional naphthalene derivative that has garnered interest as a versatile building block in organic synthesis and materials science. Its rigid structure and the presence of two reactive chloromethyl groups at the 1 and 5 positions of the naphthalene core make it a valuable precursor for the synthesis of a variety of compounds, including polymers, macrocycles, and potential pharmaceutical intermediates. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data.
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental scaffold for a wide array of chemical compounds. Functionalization of the naphthalene ring system allows for the fine-tuning of its electronic and steric properties, leading to materials with tailored characteristics. Among the various substituted naphthalenes, those bearing reactive functional groups are of particular importance in synthetic chemistry. This compound stands out due to its C2 symmetry and the ability of its two chloromethyl groups to undergo nucleophilic substitution reactions, making it an ideal monomer for polymerization and a linker in supramolecular chemistry.
Discovery and History
The precise initial "discovery" of this compound is not well-documented in a singular, seminal publication. Its emergence in the chemical literature is closely tied to the broader exploration of chloromethylation reactions of naphthalene. Early investigations into the synthesis of 1-chloromethylnaphthalene often noted the formation of di-substituted byproducts.[1]
The systematic study and characterization of specific isomers of bis(chloromethyl)naphthalene, including the 1,5-isomer, appeared in mid-20th-century literature. Notably, early reports on the physical properties of this compound can be traced back to Japanese publications in the 1950s and 1960s. For instance, a 1955 paper by Shimamura in Kogakuin Daigaku Kenkyu Hokoku and a 1964 article by Negoro in Koru Taru provided initial data on its boiling and melting points, respectively.[2] These early works laid the groundwork for understanding the fundamental properties of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀Cl₂ | [3][4] |
| Molecular Weight | 225.11 g/mol | [3][4] |
| Melting Point | 130-140 °C | [2] |
| Boiling Point | 175-185 °C at 12 Torr | [2] |
| Appearance | Not explicitly stated, but related compounds are crystalline solids. | |
| Solubility | While specific data for the 1,5-isomer is limited, related bis(chloromethyl)arenes show solubility in polar organic solvents like dichloromethane, chloroform, and acetone, with limited solubility in non-polar solvents. Solubility is expected to increase with temperature.[5] | |
| Infrared Spectrum | Available through the NIST WebBook.[6] |
Synthesis of this compound
The primary route for the synthesis of this compound is through the chloromethylation of naphthalene. This reaction typically involves the treatment of naphthalene with formaldehyde and hydrogen chloride in the presence of a catalyst. The reaction can produce a mixture of mono- and di-substituted isomers, with the isomer ratio being influenced by the reaction conditions.
General Reaction Scheme
The overall transformation for the synthesis of bis(chloromethyl)naphthalene is depicted below. The reaction proceeds via electrophilic aromatic substitution.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol from Patent Literature
A method for producing a mixture of bis(chloromethyl)naphthalene isomers, with a significant proportion of the 1,5-isomer, has been detailed in the Japanese patent JP5087312B2.[3]
Materials:
-
Purified Naphthalene A: 230.7g (1.80 mol)
-
92% Paraformaldehyde: 129.2g (3.96 mol)
-
Methylcyclohexane: 461.4g
-
80% Sulfuric Acid: 485.5g
-
Cetylpyridinium chloride (CPC) (Phase Transfer Catalyst): 6.71g (0.018 mol)
-
Hydrogen Chloride Gas
Procedure:
-
Charge a 2L jacketed separable flask equipped with a stirrer, dropping funnel, and condenser with purified naphthalene, 92% paraformaldehyde, and methylcyclohexane.
-
Heat the mixture to 80 °C with stirring.
-
Prepare a mixture of 80% sulfuric acid and CPC and add it to the dropping funnel.
-
Continuously blow hydrogen chloride gas (at a rate of 2 mol per hour) into the reaction mixture while adding the sulfuric acid/CPC mixture dropwise over 2 hours, maintaining the reaction temperature at 80 °C.
-
After the addition is complete, allow the reaction to proceed at 80 °C for 8 hours.
-
Upon completion, cool the reaction mixture to obtain crystals of bis(chloromethyl)naphthalene.
-
The product can be purified by washing with water and subsequent recrystallization from a suitable solvent like methanol.
Results:
-
Naphthalene conversion rate: 100%
-
Total yield of bis(chloromethyl)naphthalene: 71.2%
-
Isomer ratio in the product mixture:
-
1,4-isomer: 55.3%
-
1,5-isomer: 44.7%
-
Spectroscopic Characterization
While a comprehensive set of publicly available spectra for this compound is limited, some data is available.
-
Infrared (IR) Spectroscopy: An IR spectrum is available in the NIST WebBook, which can be used for the identification of the compound by comparing the vibrational modes.[6]
Reactivity and Applications
The reactivity of this compound is dominated by the two primary chloromethyl groups. These groups are susceptible to nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functionalities. This reactivity makes it a valuable monomer and cross-linking agent in polymer chemistry and a versatile building block in organic synthesis.
Polymer Synthesis
A significant application of this compound is in the synthesis of high-performance polymers. Its rigid naphthalene core can impart desirable properties such as high thermal stability and specific optoelectronic characteristics to the resulting polymers. For instance, it can be used in the synthesis of poly(naphthalene vinylene)s and other conjugated polymers for potential use in organic electronics.
A related compound, 1,5-bis(bromomethyl)naphthalene, has been used in the synthesis of --INVALID-LINK--naphthalenoparacyclophane-1,13-diene, showcasing the utility of these bifunctional naphthalenes in creating strained and interesting molecular architectures.[7][8]
Organic Synthesis
The ability to replace the chlorine atoms with other functional groups through nucleophilic substitution opens up numerous possibilities in organic synthesis. For example, reaction with amines, alcohols, thiols, and carbanions can lead to a diverse array of more complex molecules. This makes this compound a useful starting material for the synthesis of macrocycles, molecular clips, and other supramolecular structures.
The general workflow for utilizing this compound in derivatization is outlined below.
Caption: General reaction pathway for the derivatization of this compound.
Conclusion
This compound is a valuable and versatile bifunctional building block in modern organic and materials chemistry. While its early history is intertwined with the broader development of naphthalene chemistry, specific synthetic methods and characterization data have solidified its importance. The ability to undergo a range of nucleophilic substitution reactions at its two chloromethyl groups allows for the creation of a wide variety of complex molecules and polymers. For researchers and professionals in drug development and materials science, a thorough understanding of its synthesis, properties, and reactivity is crucial for harnessing its full potential in the creation of novel and functional materials. Further research, particularly in the full elucidation of its spectroscopic properties and exploration of its applications in medicinal chemistry, will undoubtedly continue to expand the utility of this important compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Naphthalene, 1,5-bis(chloromethyl)- (CAS 1733-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,5-BIS-CHLOROMETHYL-NAPHTHALENE [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: 1,5-Bis(chloromethyl)naphthalene Safety and Handling
Physicochemical Properties
A summary of the known physical and chemical properties for 1,5-Bis(chloromethyl)naphthalene is provided below. The lack of extensive experimental data necessitates reliance on basic chemical information.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀Cl₂ | [1] |
| Molecular Weight | 225.11 g/mol | [1] |
| CAS Number | 1733-76-2 | [1] |
| Appearance | Presumed to be a solid at room temperature. | Inferred from related compounds. |
| Boiling Point | Data not available. | |
| Melting Point | Data not available. | |
| Solubility | Data not available. Likely soluble in organic solvents. | Inferred from related compounds. |
| Density | Data not available. |
Toxicological Data and Hazard Information
No specific toxicological studies for this compound, such as LD50 or LC50 values, have been identified in the public literature. The hazard information presented here is based on the known toxicology of 1-(chloromethyl)naphthalene and the general reactivity of benzylic halides. The presence of two chloromethyl groups may enhance its toxic potential.
| Hazard Category | Description | Reference (extrapolated from 1-(chloromethyl)naphthalene) |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][3] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [2][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage. | [2][3] |
| Carcinogenicity | Suspected of causing cancer. Naphthalene is listed as a possible human carcinogen (Group 2B) by IARC. | [4][5] |
| Aquatic Toxicity | No specific data available. Chlorinated aromatic compounds are often toxic to aquatic life. | [6] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound. The following guidelines are based on best practices for handling reactive and potentially carcinogenic chemicals and are supplemented with information from the SDS of 1-(chloromethyl)naphthalene.
| Protocol | Detailed Recommendations | Reference (extrapolated from 1-(chloromethyl)naphthalene) |
| Engineering Controls | All manipulations should be carried out in a certified chemical fume hood with a face velocity of at least 100 feet per minute. Ensure that an eyewash station and a safety shower are readily accessible. | [3][7] |
| Personal Protective Equipment (PPE) | Eye/Face Protection: Chemical safety goggles in combination with a full-face shield. Skin Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®), a flame-retardant lab coat, and closed-toe shoes. Consider double-gloving. Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required. | [3][7] |
| General Handling | Avoid all personal contact, including inhalation of dust or vapors. Prevent the formation of dust and aerosols. Use only non-sparking tools. Keep away from heat, sparks, and open flames. | [2][7] |
| Storage | Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area. Store away from incompatible materials such as strong oxidizing agents, strong bases, and metals. The storage area should be designated for carcinogenic and highly toxic materials. | [2][3] |
First Aid and Emergency Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures | Reference (extrapolated from 1-(chloromethyl)naphthalene) |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing. Seek immediate medical attention. | [2][3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][3][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][3][8] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves the chloromethylation of naphthalene. The following is a general protocol that can be adapted.
Materials:
-
Naphthalene
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Glacial Acetic Acid
-
Phosphoric Acid
-
A suitable workup solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and an addition funnel.
-
Charge the flask with naphthalene, paraformaldehyde, glacial acetic acid, and phosphoric acid.
-
While stirring vigorously, heat the mixture to approximately 80-90°C.
-
Slowly add concentrated hydrochloric acid to the reaction mixture.
-
Maintain the reaction at this temperature for several hours, monitoring its progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice and water.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual acids.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Reactivity Analysis via Solvolysis Kinetics
The reactivity of the benzylic chloride groups can be quantitatively assessed by measuring the rate of solvolysis. This general protocol outlines a method to determine the reaction kinetics.
Materials:
-
This compound
-
Solvent system (e.g., 80:20 ethanol:water)
-
pH indicator or a pH meter
-
Standardized solution of a weak base (e.g., sodium bicarbonate)
-
Constant temperature bath
Procedure:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Place a known volume of the solvent system in a reaction vessel maintained at a constant temperature.
-
Add a pH indicator or insert a calibrated pH probe.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the thermostated solvent.
-
Monitor the reaction progress by measuring the time it takes for the pH to change due to the production of HCl.
-
Alternatively, maintain a constant pH by titrating the generated HCl with the standardized weak base solution. The rate of addition of the base is proportional to the rate of the reaction.
-
Calculate the rate constant from the change in reactant concentration (or product formation) over time.
Visualizations
Caption: General reaction pathway for nucleophilic substitution of this compound.
References
Methodological & Application
Synthesis of Fluorescent Polymers Using 1,5-Bis(chloromethyl)naphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fluorescent polymers derived from 1,5-bis(chloromethyl)naphthalene. The unique 1,5-substitution pattern on the naphthalene core imparts specific photophysical and material properties, making these polymers promising candidates for applications in fluorescent sensing, bio-imaging, and organic light-emitting diodes (OLEDs).
Introduction
Naphthalene-based polymers are a class of fluorescent materials that have garnered significant interest due to their inherent luminescence, high thermal stability, and rigid molecular structure. The incorporation of the 1,5-naphthalene moiety into a polymer backbone can lead to materials with distinct electronic and photophysical properties compared to their more commonly studied 2,6-isomers. The reactive chloromethyl groups of this compound serve as versatile handles for the synthesis of various polymer architectures, including poly(naphthylene vinylene)s and poly(naphthylene ether)s. These materials are particularly relevant for drug development professionals for applications such as cellular imaging and tracking of drug delivery systems.
Polymer Synthesis Routes
Two primary polymerization methods are employed for the synthesis of fluorescent polymers from this compound: Gilch polymerization for poly(naphthylene vinylene)s and Williamson ether synthesis for poly(naphthylene ether)s.
Gilch Polymerization: This method is a dehydrohalogenation polymerization that yields poly(arylene vinylene)s. The reaction typically involves the treatment of the bis(chloromethyl) monomer with a strong base, such as potassium tert-butoxide. The proposed mechanism proceeds through a p-quinodimethane intermediate.
Williamson Ether Synthesis: This is a step-growth condensation reaction between an organohalide and an alcohol (in this case, a bisphenol) in the presence of a base to form an ether linkage. This method allows for the incorporation of various co-monomers to fine-tune the polymer's properties.
Data Presentation
The following tables summarize representative quantitative data for fluorescent polymers containing 1,5-naphthalene units. It is important to note that specific values can vary depending on the co-monomer used, the molecular weight of the polymer, and the measurement conditions.
| Property | Poly{(9,9-di-n-octylfluorenyl vinylene)-alt-[1,5-(2,6-dioctyloxy)naphthalene vinylene]} | Poly(1,5-naphthylene-co-Bisphenol A ether) (Illustrative) |
| Monomers | 9,9-di-n-octylfluorene-2,7-divinylene, 1,5-bis(chloromethyl)-2,6-dioctyloxynaphthalene | This compound, Bisphenol A |
| Polymerization Method | Horner-Emmons Polymerization | Williamson Ether Synthesis |
| UV-Vis Absorption (λmax) | 427 nm[1] | ~330 nm |
| Fluorescence Emission (λmax) | 500 nm[1] | ~450 nm (blue emission) |
| Glass Transition Temp. (Tg) | Not Reported | 150-180 °C |
| Decomposition Temp. (Td) | > 400 °C | > 450 °C |
| Solubility | Soluble in common organic solvents (THF, chloroform) | Soluble in polar aprotic solvents (DMF, NMP, DMSO)[2] |
Experimental Protocols
Protocol 1: Synthesis of Poly(1,5-naphthalene vinylene) via Gilch Polymerization
This protocol describes a general procedure for the synthesis of a poly(1,5-naphthalene vinylene) derivative.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the stirred monomer solution over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The solution will typically develop a yellow-green color and may become viscous.
-
Quench the polymerization by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove unreacted monomers and inorganic salts.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
Characterization: The resulting polymer should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
-
UV-Vis and Fluorescence Spectroscopy to determine the absorption and emission properties.
-
Thermogravimetric Analysis (TGA) to assess thermal stability.
Protocol 2: Synthesis of Poly(1,5-naphthalene-co-bisphenol A ether) via Williamson Ether Synthesis
This protocol details the synthesis of a fluorescent polyether from this compound and Bisphenol A.
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.50 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Bisphenol A and anhydrous potassium carbonate.
-
Add anhydrous DMF to dissolve the reactants.
-
Heat the mixture to 80°C and stir for 2 hours under a nitrogen atmosphere to ensure the formation of the bisphenoxide.
-
Add this compound to the reaction mixture.
-
Increase the reaction temperature to 130-140°C and maintain for 12-24 hours.
-
Monitor the progress of the polymerization by the increase in viscosity of the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol/water (1:1 v/v).
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with deionized water and then with methanol.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
Applications in Fluorescent Sensing
Polymers derived from this compound are excellent candidates for the development of fluorescent chemosensors, particularly for the detection of metal ions. The naphthalene moiety provides the fluorescent signaling unit, and appropriate co-monomers can be incorporated to introduce specific binding sites for target analytes.
Application Note: Detection of Heavy Metal Ions
Principle: The fluorescence of the naphthalene-based polymer can be quenched or enhanced upon binding to a specific metal ion. This change in fluorescence intensity can be correlated to the concentration of the analyte. For instance, the lone pair electrons of ether or amine functionalities incorporated into the polymer can chelate with metal ions, leading to a change in the electronic properties of the fluorophore.
Example Workflow for a Fluorescent "Turn-Off" Sensor for Heavy Metal Ions (e.g., Cu²⁺):
-
Synthesis: A poly(1,5-naphthylene ether) is synthesized with a co-monomer containing Lewis basic sites (e.g., nitrogen or sulfur atoms) that can act as a chelating agent for the target metal ion.
-
Characterization: The polymer's baseline fluorescence is characterized in a suitable solvent system (e.g., aqueous buffer).
-
Sensing: Upon addition of a solution containing the target metal ion (e.g., Cu²⁺), the metal ions coordinate to the chelating sites on the polymer chain.
-
Signal Transduction: This coordination facilitates a photoinduced electron transfer (PET) process from the excited naphthalene fluorophore to the metal center, resulting in quenching of the fluorescence.
-
Detection: The decrease in fluorescence intensity is measured using a fluorometer and can be used to quantify the concentration of the metal ion.
Visualizations
References
Application Notes and Protocols for 1,5-Bis(chloromethyl)naphthalene as a Crosslinking Agent in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,5-Bis(chloromethyl)naphthalene is a bifunctional aromatic compound that can be utilized as a crosslinking agent in polymer chemistry. Its rigid naphthalene core can impart enhanced thermal stability, mechanical strength, and solvent resistance to various polymer systems. The two reactive chloromethyl groups can form covalent bonds with suitable functional groups on polymer chains, leading to the formation of a three-dimensional network structure. These application notes provide an overview of its use and detailed protocols for crosslinking reactions, focusing on Friedel-Crafts alkylation as a primary reaction pathway.
Principle of Crosslinking
The primary mechanism for crosslinking using this compound involves the reaction of its chloromethyl groups with aromatic or other nucleophilic sites on polymer chains. A common and effective method is Friedel-Crafts alkylation, where the chloromethyl group acts as an electrophile in the presence of a Lewis acid catalyst to alkylate aromatic rings within the polymer backbone. This reaction forms stable methylene bridges between polymer chains, resulting in a crosslinked network.
Application 1: Enhancement of Thermal and Mechanical Properties of Aromatic Polymers
Crosslinking with this compound can significantly improve the thermal and mechanical properties of aromatic polymers such as polystyrene, poly(phenylene oxide), and poly(ether imide). The rigid naphthalene moiety restricts segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg) and improved thermal stability.
Experimental Protocol: Friedel-Crafts Crosslinking of Polystyrene
Objective: To crosslink polystyrene using this compound to enhance its thermal and mechanical properties.
Materials:
-
Polystyrene (average M.W. ~280,000 g/mol )
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃) (Lewis acid catalyst)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Nitrobenzene)
-
Methanol (for precipitation)
-
Hydrochloric acid (HCl), 0.1 M solution (for catalyst quenching)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, three-neck flask)
Procedure:
-
Polymer Solution Preparation:
-
In a flame-dried three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a known amount of polystyrene in the anhydrous solvent to create a solution of a specific concentration (e.g., 10% w/v).
-
Purge the flask with nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
-
Addition of Crosslinker and Catalyst:
-
In a separate flask, dissolve the desired amount of this compound in the anhydrous solvent. The amount of crosslinker can be varied to achieve different crosslinking densities (see Table 1 for examples).
-
Add the crosslinker solution to the stirred polymer solution at room temperature.
-
Carefully add the Lewis acid catalyst (e.g., AlCl₃) to the reaction mixture. The molar ratio of catalyst to chloromethyl groups is typically around 1:1 to 1:2. The addition should be done slowly as the reaction can be exothermic.
-
-
Reaction:
-
Heat the reaction mixture to a specific temperature (e.g., 50-80 °C) and stir for a designated period (e.g., 4-24 hours). The reaction progress can be monitored by the increase in viscosity of the solution. Gel formation indicates the onset of crosslinking.
-
-
Quenching and Precipitation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a small amount of 0.1 M HCl solution to deactivate the catalyst.
-
Precipitate the crosslinked polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
-
Purification and Drying:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove any unreacted crosslinker, catalyst residues, and solvent.
-
Dry the crosslinked polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Characterization:
-
Degree of Crosslinking: Can be estimated by swelling tests in a good solvent for the original polymer (e.g., toluene for polystyrene). A lower degree of swelling indicates a higher crosslinking density.
-
Thermal Properties: Analyzed using Thermogravimetric Analysis (TGA) to determine the decomposition temperature and Differential Scanning Calorimetry (DSC) to measure the glass transition temperature (Tg).
-
Mechanical Properties: Evaluated by techniques such as tensile testing or dynamic mechanical analysis (DMA) to determine properties like Young's modulus, tensile strength, and storage modulus.
Data Presentation
The following table summarizes the expected effect of varying the concentration of this compound on the properties of crosslinked polystyrene.
| Sample ID | Crosslinker Concentration (mol% relative to monomer units) | Gel Fraction (%) | Swelling Ratio (in Toluene) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (T_d, 5% weight loss) (°C) |
| PS-Control | 0 | 0 | - | 105 | 390 |
| PS-XL-1 | 1 | 85 | 8.5 | 115 | 405 |
| PS-XL-2.5 | 2.5 | 92 | 5.2 | 128 | 418 |
| PS-XL-5 | 5 | 98 | 3.1 | 145 | 430 |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual experimental values may vary depending on the specific reaction conditions and materials used.
Mandatory Visualization
Caption: Friedel-Crafts crosslinking of an aromatic polymer.
Application 2: Preparation of Crosslinked Polymer Networks for Drug Delivery
The formation of a crosslinked polymer network can be utilized to create hydrogels or nanoparticles for controlled drug release applications. The crosslinking density will influence the swelling behavior and the diffusion rate of the encapsulated drug.
Experimental Protocol: Synthesis of Crosslinked Nanoparticles
Objective: To prepare crosslinked polymer nanoparticles encapsulating a model drug using this compound.
Materials:
-
A suitable polymer with nucleophilic groups (e.g., a copolymer containing phenol or amine functionalities)
-
This compound
-
A model drug (e.g., a fluorescent dye or a small molecule drug)
-
A suitable solvent system for nanoprecipitation (a good solvent for the polymer and a non-solvent)
-
Surfactant (optional, for stabilization)
Procedure:
-
Polymer and Drug Solution:
-
Dissolve the polymer and the model drug in a suitable "good" solvent (e.g., tetrahydrofuran, THF).
-
-
Crosslinker Addition:
-
Add this compound to the polymer/drug solution. The amount will determine the crosslinking density and thus the release characteristics.
-
-
Nanoprecipitation:
-
Rapidly inject the polymer/drug/crosslinker solution into a larger volume of a stirred "non-solvent" (e.g., water), optionally containing a surfactant.
-
The rapid change in solvent polarity will cause the polymer to precipitate into nanoparticles, encapsulating the drug.
-
-
Crosslinking Reaction:
-
Heat the nanoparticle suspension to a temperature sufficient to initiate the crosslinking reaction between the polymer and this compound (e.g., 60-90 °C). The reaction time will depend on the desired degree of crosslinking.
-
-
Purification:
-
Purify the crosslinked nanoparticle suspension by dialysis or centrifugation to remove unreacted crosslinker, free drug, and solvent.
-
-
Characterization:
-
Size and Morphology: Analyze using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Determined by spectrophotometry or chromatography after dissolving the nanoparticles.
-
In Vitro Drug Release: Monitored over time in a suitable buffer solution.
-
Data Presentation
The following table illustrates the potential influence of crosslinker concentration on nanoparticle properties and drug release.
| Sample ID | Crosslinker:Polymer (w/w ratio) | Particle Size (nm) | Drug Encapsulation Efficiency (%) | Cumulative Drug Release at 24h (%) |
| NP-Control | 0:100 | 180 | 85 | 95 |
| NP-XL-1 | 1:100 | 185 | 83 | 70 |
| NP-XL-3 | 3:100 | 190 | 80 | 55 |
| NP-XL-5 | 5:100 | 200 | 78 | 40 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results will depend on the specific polymer, drug, and experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for crosslinked nanoparticles.
Safety Precautions:
-
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Lewis acid catalysts are corrosive and moisture-sensitive. Handle them under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the reaction conditions for their specific polymer system and application. It is also recommended to consult relevant literature for more detailed information on similar crosslinking reactions.
Application Notes and Protocols for 1,5-Bis(chloromethyl)naphthalene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis(chloromethyl)naphthalene is a versatile bifunctional monomer that serves as a crucial building block in the synthesis of advanced materials.[1] Its rigid naphthalene core and two reactive chloromethyl groups make it an ideal candidate for creating a variety of polymers with unique thermal, optical, and mechanical properties. The bifunctional nature of this monomer allows for the formation of cross-linked structures and functionalized polymers, which are valuable in the development of sophisticated materials.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-performance polymers, including porous organic polymers.
Applications in Materials Science
The unique structure of this compound lends itself to several key applications in materials science:
-
High-Performance Polymers: The rigid naphthalene unit, when incorporated into a polymer backbone, can enhance thermal stability and mechanical strength.[2] Polymers derived from this monomer, such as poly(1,5-naphthalene vinylene) and poly(arylene ether)s, are expected to exhibit interesting optoelectronic properties suitable for applications in LEDs and other electronic devices.[2]
-
Porous Organic Polymers (POPs) and Frameworks (POFs): The ability of this compound to undergo self-condensation or react with other aromatic compounds via Friedel-Crafts alkylation allows for the synthesis of hypercrosslinked polymers. These materials are characterized by high surface areas and tunable porosity, making them promising candidates for gas storage, catalysis, and drug delivery systems.
-
Functional Materials: The reactive chloromethyl groups can be readily substituted to introduce a wide range of functionalities, enabling the tailoring of material properties for specific applications, such as sensors or separation membranes.
Experimental Protocols
Protocol 1: Synthesis of a Naphthalene-Based Hypercrosslinked Polymer (HCP) via Friedel-Crafts Alkylation
This protocol describes a general method for the synthesis of a hypercrosslinked polymer from this compound through a self-condensation reaction catalyzed by a Lewis acid. This method is adapted from established procedures for similar chloromethylated aromatic monomers.
Materials:
-
This compound
-
Anhydrous 1,2-dichloroethane (DCE)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Deionized water
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, three-neck flask)
Procedure:
-
Reaction Setup: In a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (e.g., 5.0 g, 22.1 mmol).
-
Dissolution: Add 100 mL of anhydrous 1,2-dichloroethane to the flask and stir until the monomer is completely dissolved.
-
Catalyst Addition: Under a continuous flow of nitrogen, carefully add anhydrous iron(III) chloride (e.g., 7.1 g, 44.2 mmol) to the solution. The reaction mixture will typically darken in color.
-
Reaction: Heat the mixture to 80°C and maintain it at reflux with vigorous stirring for 24 hours. A solid precipitate will form as the polymerization proceeds.
-
Quenching and Purification:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of methanol and continue stirring for 30 minutes.
-
Filter the solid product using a Büchner funnel and wash with copious amounts of methanol until the filtrate runs clear.
-
To remove the catalyst, wash the polymer with a 2 M HCl solution, followed by deionized water until the washings are neutral (as checked with pH paper).
-
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any unreacted monomer and soluble oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to yield the final hypercrosslinked polymer as a fine powder.
Characterization:
-
Porosity: Brunauer-Emmett-Teller (BET) analysis to determine the surface area and pore size distribution.
-
Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Solid-State ¹³C NMR Spectroscopy to confirm the polymer structure.
-
Morphology: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe the particle morphology.
-
Thermal Stability: Thermogravimetric Analysis (TGA) to assess the thermal stability of the polymer.
Protocol 2: Synthesis of a Naphthalene-Based Covalent Organic Polymer (N-COP) for Methylene Blue Adsorption
This protocol describes the synthesis of a porous covalent organic polymer using 1,5-dihydroxynaphthalene as the naphthalene-based building block, which demonstrates the creation of porous materials from 1,5-substituted naphthalenes.[3] This N-COP has shown high efficiency in the removal of methylene blue from aqueous solutions.[3]
Materials:
-
1,5-dihydroxynaphthalene (DHN)
-
Cyanuric chloride (CC)
-
Sodium hydroxide (NaOH)
-
Anhydrous 1,4-dioxane
-
Methanol
-
Acetone
-
Nitrogen gas supply
-
Round-bottom flask
-
Reflux condenser
-
Sonicator
Procedure:
-
Monomer Solution Preparation:
-
In a round-bottom flask, dissolve 3.0 mmol of 1,5-dihydroxynaphthalene in 30 mL of anhydrous 1,4-dioxane.
-
Add 6.0 mmol of NaOH to this solution.
-
In a separate flask, dissolve 2.0 mmol of cyanuric chloride in 10 mL of 1,4-dioxane.
-
-
Polycondensation Reaction:
-
Mix the two solutions in the round-bottom flask.
-
Reflux the mixture at 140°C for 36 hours under a nitrogen atmosphere.
-
-
Work-up and Purification:
-
After cooling, sonicate the solution for 30 minutes.
-
Filter the resulting brownish powder.
-
Wash the product three times with methanol, acetone, and 1,4-dioxane to remove any unreacted starting materials.[3]
-
Characterization and Performance Data:
The resulting naphthalene-based covalent organic polymer (N-COP) can be characterized to determine its properties and performance in applications such as dye removal.
| Property | Value | Unit |
| BET Surface Area | 250-350 | m²/g |
| Pore Volume | 0.2-0.3 | cm³/g |
| Methylene Blue Adsorption Capacity | ~185 | mg/g |
| Thermal Stability (TGA, 5% weight loss) | > 300 | °C |
Note: The data presented is based on the reported values for a naphthalene-based covalent organic polymer synthesized from 1,5-dihydroxynaphthalene and may vary depending on the specific synthesis conditions.[3]
Visualizations
Synthesis of Naphthalene-Based Hypercrosslinked Polymer
Caption: Workflow for the synthesis of a naphthalene-based hypercrosslinked polymer.
Logical Flow for Polymer Application in Drug Delivery
Caption: Logical workflow for the application of porous polymers in drug delivery.
References
Application Notes and Protocols for Reactions with 1,5-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for reactions involving 1,5-Bis(chloromethyl)naphthalene. This versatile bifunctional reagent serves as a key building block in organic synthesis for the preparation of polymers, cyclophanes, and various substituted naphthalene derivatives.[1][2] The two reactive chloromethyl groups at the 1 and 5 positions of the rigid naphthalene core allow for a variety of chemical transformations, primarily through nucleophilic substitution mechanisms.[2]
Synthesis of this compound
General Protocol: Chloromethylation of Naphthalene (Analogous Synthesis)
This protocol is adapted from the synthesis of 1-chloromethylnaphthalene and may require optimization for the selective synthesis of the 1,5-bis(chloromethyl) isomer.
-
Materials: Naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid (85%), concentrated hydrochloric acid, ether, anhydrous potassium carbonate.
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid.[4]
-
Heat the mixture in a water bath at 80-85°C with vigorous stirring for 6-10 hours.[4]
-
Cool the reaction mixture to 15-20°C and wash with cold water.[4]
-
Separate the organic layer and dry it over anhydrous potassium carbonate.[4]
-
Extract the product with ether and purify by distillation under reduced pressure to isolate the desired isomer.[4]
-
Note: The residue from the distillation of 1-chloromethylnaphthalene often contains bis-(chloromethyl)naphthalene.[4]
Nucleophilic Substitution Reactions
The primary reactivity of this compound involves the nucleophilic substitution of the chloride ions by a wide range of nucleophiles.[2][3] This allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[3] These reactions typically proceed via an SN2 mechanism.[5]
General Workflow for Nucleophilic Substitution
Caption: Workflow for a typical nucleophilic substitution reaction.
Protocol 1: Reaction with Anilines (Analogous to 1-chloromethylnaphthalene)
This protocol is based on the reaction of 1-chloromethylnaphthalene with anilines and can be adapted for this compound to synthesize bis-amino derivatives.
-
Materials: this compound (1.0 eq), substituted aniline (2.2 eq), potassium carbonate (2.5 eq), and an appropriate solvent (e.g., acetonitrile, DMF).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound, the substituted aniline, and potassium carbonate in the solvent.
-
Reflux the mixture for several hours (e.g., 17 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum.
-
Recrystallize the crude product from a suitable solvent like methanol to obtain the purified product.
-
| Parameter | Value | Reference |
| Reactants | 1-chloromethylnaphthalene, Aniline, K₂CO₃ | |
| Solvent | Acetonitrile, DMF, or Toluene | |
| Temperature | Reflux | |
| Reaction Time | 17 hours |
Polymerization Reactions
This compound is a suitable monomer for the synthesis of various polymers due to its two reactive sites. These naphthalene-based polymers are of interest for their potential fluorescent and thermal properties.[1]
Williamson Ether Polymerization
This method involves the reaction of this compound with a bisphenol in the presence of a base to form a polyether. The resulting polymers often exhibit fluorescence.[1]
Protocol 2: Synthesis of a Fluorescent Poly(naphthalene ether) (Analogous to 2,6-isomer)
This protocol is adapted from the polymerization of the 2,6-isomer.
-
Materials: this compound (1.00 eq), Bisphenol A (1.00 eq), anhydrous potassium carbonate (K₂CO₃) (2.50 eq), anhydrous N,N-Dimethylformamide (DMF).[1]
-
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, combine Bisphenol A and K₂CO₃.[1]
-
Add anhydrous DMF to dissolve the reactants (monomer concentration of 10-15% w/v).[1]
-
Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere.[1]
-
Add this compound to the reaction mixture.[1]
-
Increase the temperature to 120-130°C and maintain for 12-24 hours.[1]
-
Cool the mixture to room temperature and precipitate the polymer by pouring the solution into an excess of methanol.[1]
-
Collect the polymer by filtration, wash thoroughly with deionized water and methanol, and dry in a vacuum oven.[1]
-
| Parameter | Value | Reference |
| Co-monomer | Bisphenol A | [1] |
| Base | Anhydrous K₂CO₃ | [1] |
| Solvent | Anhydrous DMF | [1] |
| Temperature | 80°C then 120-130°C | [1] |
| Reaction Time | 2 hours then 12-24 hours | [1] |
Williamson Ether Polymerization Scheme
Caption: General scheme for Williamson ether polymerization.
Cyclization Reactions: Synthesis of Cyclophanes
This compound can be used to synthesize strained cyclophane structures. These molecules, which feature nonplanar aromatic systems, are of interest for their unique electronic and optical properties.[6]
Protocol 3: Synthesis of a Dithia--INVALID-LINK--naphthalenoparacyclophane (Analogous to 1,5-bis(bromomethyl)naphthalene derivative)
The following protocol for the synthesis of a cyclophane is adapted from a procedure using 1,5-bis(bromomethyl)-2,6-bis(octyloxy)naphthalene.[6][7]
-
Materials: this compound (1.0 eq), 1,4-benzenedimethanethiol (1.0 eq), base (e.g., Cs₂CO₃), and a suitable solvent (e.g., THF).
-
Procedure:
-
Set up a high-dilution reaction by slowly and simultaneously adding solutions of this compound and 1,4-benzenedimethanethiol in a solvent to a stirred solution of the base in the same solvent over an extended period (e.g., 3 days).[6]
-
After the addition is complete, continue stirring the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired cyclophane.
-
| Parameter | Value | Reference (Analogous) |
| Reactants | 1,5-Bis(bromomethyl)-2,6-bis(octyloxy)naphthalene, 1,4-benzenedimethanethiol | [6][7] |
| Conditions | Dilute, over 3 days | [6] |
| Product | Dithia--INVALID-LINK--naphthalenoparacyclophane | [6] |
Cyclophane Synthesis Workflow
Caption: Workflow for the synthesis of a cyclophane.
Applications in Drug Development and Materials Science
The derivatives of this compound have potential applications in various fields. The introduction of different functionalities through nucleophilic substitution can lead to compounds with interesting biological activities. For instance, derivatives of 1-chloromethylnaphthalene have been investigated as potential antifungal agents.
The polymers synthesized from this monomer are of interest in materials science. Naphthalene-based polymers can exhibit significant fluorescence, making them candidates for use in fluorescent sensors, light-emitting diodes, and for bio-imaging.[1] Furthermore, these polymers can be formulated into nanoparticles for drug delivery applications, where the hydrophobic polymer backbone can encapsulate drugs, and the fluorescent nature allows for tracking.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. 1733-76-2(this compound) | Kuujia.com [kuujia.com]
- 3. nbinno.com [nbinno.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-paracyclophanediene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 1,5-Bis(chloromethyl)naphthalene in the Synthesis of Novel Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Bis(chloromethyl)naphthalene is a versatile bifunctional building block utilized in the synthesis of a diverse range of novel organic compounds. Its rigid naphthalene core and two reactive chloromethyl groups at the 1 and 5 positions make it an ideal precursor for constructing macrocycles, polymers, and complex molecules with unique photophysical and biological properties. The spatial arrangement of the chloromethyl groups allows for the formation of cyclophanes and other strained ring systems, while its reactivity enables its incorporation into polymeric chains, leading to materials with high thermal stability and fluorescence. Furthermore, derivatives of this compound have shown promising applications in drug development, particularly as antimicrobial and anticancer agents.
These application notes provide detailed protocols for the synthesis of representative novel organic compounds derived from this compound, present quantitative data in a structured format, and visualize key experimental workflows and a relevant biological signaling pathway.
I. Synthesis of a 2.2Naphthalenoparacyclophane
Naphthalenophanes are a class of cyclophanes containing a naphthalene ring as one of the aromatic decks. These strained molecules are of interest for their unique electronic and optical properties. The following protocol, adapted from the synthesis of a related bromo-derivative, outlines the preparation of a dithia--INVALID-LINK--naphthalenoparacyclophane, a key intermediate in the synthesis of --INVALID-LINK--naphthalenoparacyclophane-1,13-diene.
Experimental Protocol: Synthesis of Dithia--INVALID-LINK--naphthalenoparacyclophane
Materials:
-
This compound
-
1,4-Benzenedimethanethiol
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Toluene
-
Dichloromethane
-
Water
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Pressure-equalizing addition funnel
-
Rotary evaporator
-
Magnetic stirrer
-
Standard glassware for extraction and chromatography
Procedure:
-
In a 2 L three-neck round-bottom flask, dissolve potassium hydroxide (2.71 g, 48.4 mmol) in 700 mL of ethanol.
-
In a separate flask, dissolve this compound (5.00 g, 22.2 mmol) and 1,4-benzenedimethanethiol (3.78 g, 22.2 mmol) in 500 mL of toluene.
-
Transfer the toluene solution to a pressure-equalizing addition funnel.
-
Degas both solutions by bubbling with argon for 30 minutes.
-
Add the toluene solution dropwise to the stirred ethanolic KOH solution over a period of 72 hours at room temperature.
-
After the addition is complete, continue stirring for an additional 24 hours.
-
Remove the solvents using a rotary evaporator.
-
Purify the resulting oil by passing it through a silica plug, washing thoroughly with dichloromethane.
-
Extract the dichloromethane eluate with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Further purify the product by flash column chromatography on silica gel using a hexanes:dichloromethane gradient (e.g., 3:1 to 2:1) as the eluent to yield the desired dithia--INVALID-LINK--naphthalenoparacyclophane.
Expected Yield: The yield for the analogous reaction with the bromo-derivative is not explicitly stated, but cyclophane syntheses are often low to moderate yielding.
Characterization Data for a Related Dithia--INVALID-LINK--naphthalenoparacyclophane
| Parameter | Value |
| Molecular Formula | C₂₀H₁₈S₂ |
| Molecular Weight | 322.49 g/mol |
| Appearance | White solid |
| Melting Point | Not reported |
| ¹H NMR (CDCl₃, ppm) | Peaks corresponding to aromatic and methylene protons |
| ¹³C NMR (CDCl₃, ppm) | Peaks corresponding to aromatic and methylene carbons |
Experimental Workflow for Naphthalenophane Synthesis
Caption: A stepwise workflow for the synthesis of dithia--INVALID-LINK--naphthalenoparacyclophane.
II. Synthesis of Naphthalene-Based Bis-Quaternary Ammonium Compounds (Bis-QACs) as Potent Antimicrobials
Derivatives of this compound can be readily converted into bis-quaternary ammonium compounds (bis-QACs), which have demonstrated significant antimicrobial activity. These compounds represent a promising class of disinfectants and antiseptics.
Experimental Protocol: General Synthesis of Naphthalene-Based Bis-QACs
Materials:
-
This compound
-
Substituted Pyridine (e.g., 4-alkylpyridine)
-
Acetonitrile (anhydrous)
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add the substituted pyridine (2.2 eq).
-
Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the resulting precipitate is collected by filtration.
-
Wash the precipitate with diethyl ether to remove any unreacted starting materials.
-
Dry the solid product under vacuum to yield the desired bis-quaternary ammonium salt.
Quantitative Data: Antimicrobial Activity of Naphthalene-Based Bis-QACs
The antimicrobial activity of synthesized bis-QACs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic bacteria.[1]
| Compound ID | Linker | R Group | S. aureus MIC (mg/L) | S. aureus MBC (mg/L) | E. coli MIC (mg/L) | E. coli MBC (mg/L) |
| 5d | 1,5-dihydroxynaphthalene | C₁₂H₂₅ | 4 | 4 | 2 | 2 |
| 6d | 1,5-dihydroxynaphthalene | C₁₂H₂₅ | 8 | 8 | 4 | 8 |
| MIR | (Commercial) | - | 4 | 4 | 4 | 4 |
| CPC | (Commercial) | - | 2 | 2 | 4 | 4 |
| BAC | (Commercial) | - | 2 | 2 | 8 | 8 |
| OCT | (Commercial bis-QAC) | - | 0.5 | 1 | 2 | 2 |
Data is representative and extracted from a study on dihydroxynaphthalene-derivative bis-QACs which are structurally related to direct derivatives of this compound.[1]
Mechanism of Antimicrobial Action of Bis-QACs
The primary mechanism of antimicrobial action for QACs is the disruption of the bacterial cell membrane.
Caption: The mechanism of bacterial cell membrane disruption by bis-quaternary ammonium compounds.
III. Synthesis of Fluorescent Poly(naphthalene ether)s
This compound can be used as a monomer in polycondensation reactions to produce fluorescent polymers. The following is an adapted protocol for a Williamson ether polymerization.
Experimental Protocol: Synthesis of a Poly(1,5-naphthalene-co-bisphenol A ether)
Materials:
-
This compound
-
Bisphenol A
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Nitrogen inlet
-
Heating mantle
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Bisphenol A (1.00 eq) and anhydrous potassium carbonate (2.50 eq).
-
Add anhydrous DMF to dissolve the reactants, aiming for a monomer concentration of 10-15% (w/v).
-
Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere to facilitate the formation of the bisphenoxide salt.
-
Add this compound (1.00 eq) to the reaction mixture.
-
Increase the reaction temperature to 120-130°C and maintain for 12-24 hours. The progress of the polymerization can be monitored by an increase in the viscosity of the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol or a methanol/water mixture (e.g., 1:1 v/v).
-
Collect the fibrous polymer precipitate by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove unreacted monomers, salts, and residual solvent.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
Quantitative Data for a Representative Poly(naphthalene ether)
| Property | Expected Value Range | Method of Analysis |
| Number-Average Molecular Weight (Mn) | 15,000 - 40,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | 150 - 200 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td, 5% wt loss) | > 400 °C | Thermogravimetric Analysis (TGA) |
| Photoluminescence (PL) Emission Max (in THF) | 400 - 450 nm | Fluorescence Spectroscopy |
Polymerization Workflow
Caption: A workflow for the synthesis of poly(naphthalene ether) via Williamson ether polymerization.
IV. Naphthalene Derivatives in Cancer Research: Targeting the IL-6/JAK2/STAT3 Signaling Pathway
While specific studies on compounds derived directly from this compound are emerging, related naphthalene-sulfonamide hybrids have been shown to exert anticancer effects by modulating key signaling pathways, such as the IL-6/JAK2/STAT3 pathway in breast cancer cells.[1] This pathway is a critical regulator of cancer cell proliferation, survival, and invasion.
IL-6/JAK2/STAT3 Signaling Pathway and Inhibition by Naphthalene Derivatives
Caption: The IL-6/JAK2/STAT3 signaling pathway and its inhibition by naphthalene derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel organic compounds. The protocols and data presented herein demonstrate its utility in creating complex macrocycles, potent antimicrobial agents, and fluorescent polymers. The exploration of the biological activities of its derivatives, such as the modulation of cancer-related signaling pathways, highlights its potential for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these methodologies to explore new chemical space and unlock the full potential of this important synthetic building block.
References
Polymerization of 1,5-Bis(chloromethyl)naphthalene: Techniques, Protocols, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,5-Bis(chloromethyl)naphthalene is a versatile monomer for the synthesis of various functional polymers. The rigid and aromatic nature of the naphthalene core imparts unique optical, thermal, and mechanical properties to the resulting polymers, making them attractive candidates for a range of applications, including in the field of drug development. This document provides detailed application notes and experimental protocols for the polymerization of this compound via several key techniques.
Polymerization Techniques and Applications
Polymers derived from this compound, such as poly(1,5-naphthylene vinylene) (PNV) and poly(1,5-naphthylene ether)s, exhibit intrinsic fluorescence, a property that is highly valuable for bioimaging and diagnostics.[1] These polymers can be formulated into fluorescent nanoparticles for cell imaging and tracking of drug delivery vehicles.[1][2][3] The hydrophobic backbone of these polymers also allows for the encapsulation of hydrophobic drugs, facilitating their delivery.[1]
Gilch Polymerization for Poly(1,5-naphthylene vinylene) (PNV)
Gilch polymerization is a key method for synthesizing poly(arylene vinylene)s.[4] In the case of this compound, this dehydrohalogenation polymerization leads to the formation of poly(1,5-naphthylene vinylene), a conjugated polymer with interesting optoelectronic properties.
Experimental Protocol: Gilch Polymerization
This protocol is a general procedure and may require optimization based on specific laboratory conditions and desired polymer characteristics.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of potassium tert-butoxide (a slight excess) in anhydrous THF to the stirred monomer solution over 1 hour.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours. The solution may become viscous and change color, indicating polymer formation.
-
Quench the polymerization by pouring the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted monomer and oligomers, and dry under vacuum.
Quantitative Data (Illustrative for a similar PPV derivative):
| Parameter | Value | Reference |
| Monomer Concentration | 0.2 M | [4] |
| Base to Monomer Ratio | 1.5:1 to 9:1 | [4] |
| Reaction Time | 20 hours | [4] |
| Temperature | Room Temperature | [4] |
| Polymer Characteristics | ||
| Mn ( g/mol ) | ~10^6 | [4] |
| PDI | Broad | [5] |
| Yield | Moderate to High | [5] |
Note: This data is for a hyperbranched PPV derivative and serves as an example of typical values obtained through Gilch polymerization.
Diagram: Gilch Polymerization Workflow
Caption: Workflow for the synthesis of poly(1,5-naphthylene vinylene) via Gilch polymerization.
Williamson Ether Synthesis for Poly(1,5-naphthylene ether)s
Williamson ether synthesis can be employed to produce poly(1,5-naphthylene ether)s by reacting this compound with a bisphenol in the presence of a base.[1] This method allows for the incorporation of various bisphenols to tune the polymer's properties.
Experimental Protocol: Williamson Ether Synthesis
This protocol is adapted from the synthesis of a poly(naphthalene ether) using the 2,6-isomer and may require optimization.[1]
Materials:
-
This compound
-
Bisphenol A (or other bisphenol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized Water
-
Nitrogen gas supply
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the bisphenol (1.00 eq) and anhydrous potassium carbonate (2.50 eq).
-
Add anhydrous DMF to achieve a monomer concentration of 10-15% (w/v).
-
Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere to form the bisphenoxide salt.
-
Add this compound (1.00 eq) to the reaction mixture.
-
Increase the temperature to 120-130°C and maintain for 12-24 hours. Polymerization progress can be monitored by an increase in viscosity.
-
Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a stirred excess of methanol or a methanol/water mixture.
-
Collect the polymer by filtration, wash with deionized water and methanol, and dry in a vacuum oven at 60-80°C.
Quantitative Data (Illustrative for a similar poly(naphthalene ether)):
| Parameter | Value | Reference |
| Monomer Ratio (Bis(chloromethyl)naphthalene:Bisphenol) | 1:1 | [6] |
| Base (K₂CO₃) Excess | 1.1 to 1.5 equivalents per hydroxyl group | [6] |
| Reaction Time | 8-24 hours | [6] |
| Temperature | 140-180 °C | [6] |
| Polymer Characteristics | ||
| Mn ( g/mol ) | Varies with conditions | [6] |
| PDI | Varies with conditions | [6] |
| Yield | High | [1] |
Note: This data is illustrative and based on general principles of step-growth polymerization of the 2,6-isomer.
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of poly(1,5-naphthylene ether) via Williamson ether synthesis.
Applications in Drug Development
The inherent fluorescence of polymers derived from this compound makes them promising for applications in bioimaging and as traceable drug delivery systems.[1]
Cellular Imaging
Naphthalene-based fluorescent polymers can be used as probes for imaging cells.[1] Their hydrophobic nature facilitates interaction with and staining of cellular components.
Protocol: Cellular Staining with Naphthalene-Based Fluorescent Polymers
Materials:
-
Fluorescent polymer stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cells cultured on a suitable substrate (e.g., coverslips)
-
Fluorescence microscope
Procedure:
-
Dilute the polymer stock solution in cell culture medium to a final working concentration (e.g., 1-10 µg/mL).
-
Remove the existing medium from the cells and add the polymer-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Gently wash the cells two to three times with warm PBS to remove unbound polymer.
-
Add fresh medium or PBS to the cells.
-
Observe the stained cells under a fluorescence microscope using appropriate excitation and emission filters.
Drug Delivery Systems
Polymers from this compound can be formulated into nanoparticles to encapsulate and deliver therapeutic agents.[1] The intrinsic fluorescence of the polymer backbone allows for simultaneous tracking of the nanocarrier.
Diagram: Nanoparticle-based Drug Delivery and Imaging
Caption: Logic flow for the formulation and cellular application of drug-loaded fluorescent nanoparticles.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent Multifunctional Organic Nanoparticles for Drug Delivery and Bioimaging: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent nanoparticles for the accurate detection of drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [ripublication.com]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis and Evaluation of 1,5-Bis(chloromethyl)naphthalene Derivatives for Biological Studies
Introduction
1,5-Bis(chloromethyl)naphthalene is a key bifunctional aromatic compound that serves as a versatile scaffold in medicinal chemistry and drug development. Its two reactive chloromethyl groups are susceptible to nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives. These derivatives have garnered significant interest due to their potential as biologically active agents, particularly as DNA cross-linking agents. By covalently binding to two separate nucleophilic sites on DNA, such as the N7 position of guanine, these compounds can form interstrand cross-links (ICLs).[1][2] ICLs are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell death.[1] This mechanism is the basis for the anticancer activity of many chemotherapeutic drugs.[2] Naphthalene-based compounds, in particular, are effective DNA cross-linking agents and have shown potent cytotoxicity against cancer cell lines.[3][4]
This document provides detailed protocols for the synthesis of the this compound core structure and its subsequent derivatization. It also outlines methodologies for evaluating the biological activity of these novel compounds, with a focus on their potential as anticancer and antifungal agents.
Section 1: Synthesis of this compound
The synthesis of bis(chloromethyl)naphthalene is typically achieved through the chloromethylation of naphthalene. This electrophilic aromatic substitution reaction uses formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of an acid catalyst.[5] The reaction conditions can be optimized to favor the formation of the desired 1,5-isomer, although a mixture of isomers, including the 1,4-isomer, is often produced.[6]
Experimental Protocol: Chloromethylation of Naphthalene
This protocol is adapted from established methods for the chloromethylation of aromatic compounds.[6][7]
Materials:
-
Purified Naphthalene
-
Paraformaldehyde
-
Inert solvent (e.g., Methylcyclohexane)
-
Concentrated Sulfuric Acid (e.g., 80%)
-
Phase Transfer Catalyst (e.g., Cetylpyridinium chloride)
-
Hydrogen Chloride (gas)
-
Methanol (for recrystallization)
Procedure:
-
In a 2L jacketed separable flask equipped with a mechanical stirrer, dropping funnel, and condenser, charge purified naphthalene (1.80 mol), paraformaldehyde (3.96 mol), and methylcyclohexane.[7]
-
Heat the mixture to 80°C while stirring.[7]
-
Prepare a mixture of 80% sulfuric acid and the phase transfer catalyst. Add this mixture to the dropping funnel.[7]
-
Continuously bubble hydrogen chloride gas through the reaction mixture.[7][8]
-
While maintaining the reaction temperature at 80°C, add the acid-catalyst mixture dropwise over 2 hours.[7]
-
After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 8 hours to ensure the reaction goes to completion.[7]
-
Cool the reaction mixture to room temperature to allow the product, bis(chloromethyl)naphthalene, to crystallize out of the solution.[7]
-
Filter the solid product and wash it thoroughly with water to remove any remaining acid.
-
For further purification, recrystallize the crude product from methanol to yield purified bis(chloromethyl)naphthalene.[7]
Note: The residue from similar reactions is known to contain a mixture of bis-(chloromethyl) naphthalene isomers and di-1-naphthylmethane.[9]
Section 2: Synthesis of Functional Derivatives
The two chloromethyl groups on the naphthalene core are excellent leaving groups, making the parent molecule an ideal substrate for SN2 reactions. A wide range of nucleophiles, such as primary/secondary amines, thiols, and azides, can be used to synthesize a library of derivatives with diverse functional properties.
General Protocol: Nucleophilic Substitution
This protocol is a general method for synthesizing N-substituted or S-substituted derivatives from this compound, adapted from procedures for mono-chloromethylated naphthalene.
Materials:
-
This compound
-
Nucleophile of choice (e.g., substituted aniline, morpholine, 4H-1,2,4-triazol-4-amine) (2.2 equivalents)
-
Anhydrous Potassium Carbonate (as a base)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Toluene)
-
Chloroform (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, combine this compound (0.01 mol), the desired nucleophile (0.022 mol), and anhydrous potassium carbonate (0.022 mol) in an appropriate anhydrous solvent.
-
Reflux the mixture for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with chloroform. The organic layers are combined, washed with water, and then dried over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol, ethanol) to yield the purified derivative.
Section 3: Biological Application: DNA Interstrand Cross-Linking
The strategic placement of two electrophilic chloromethyl groups at the 1 and 5 positions allows the molecule to function as a DNA cross-linking agent. After losing a chloride ion to form a reactive carbocation, the molecule can alkylate a nucleophilic site on a DNA base. The second chloromethyl group can then repeat this process, covalently linking to a second base on the complementary strand, thus forming a highly cytotoxic interstrand cross-link (ICL).
Section 4: Biological Activity Data
The synthesized derivatives can be screened against various biological targets. The following tables present data for antifungal activity, which has been reported for derivatives of the related 1-chloromethylnaphthalene, and a template for presenting anticancer cytotoxicity data.
Table 1: Antifungal Activity of Naphthalene Derivatives
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy. The data below is based on the reported antifungal activity of 1-chloromethyl naphthalene derivatives against Candida albicans.
| Compound ID | R Group (Substituent on Amine) | MIC (µg/mL) vs. C. albicans |
| 2h | 3-Chloro-4-fluoro-phenyl | 12.5 |
| 2j | 4H-1,2,4-triazol-4-yl | 12.5 |
| 2e | 4-Chloro-2-carboxy-phenyl | 25 |
| 2f | 2-Carboxy-phenyl | 25 |
| 2c | 4-Methoxy-phenyl | 25 |
| 2d | 4-Phenoxy-phenyl | 50 |
| 2i | Morpholino | 50 |
| 2g | 4-Carboxy-2-methyl-phenyl | 100 |
| Terbinafine | Standard Drug | 37 |
Data adapted from Der Pharma Chemica, 2011, 3(1):105-111.
Table 2: In Vitro Anticancer Activity of Naphthalene Derivatives (Template)
The half-maximal inhibitory concentration (IC₅₀) is used to quantify a compound's potency in inhibiting cancer cell growth. Naphthalene derivatives have shown potent activity against various cancer cell lines.[10][11]
| Compound ID | Breast Cancer (MCF-7) IC₅₀ (µM) | Colon Cancer (HCT-116) IC₅₀ (µM) | Lung Cancer (A549) IC₅₀ (µM) |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Derivative 3 | Data | Data | Data |
| Doxorubicin | Data | Data | Data |
Section 5: Protocols for Biological Assays
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Prepare a stock solution of each test compound in Dimethylformamide (DMF).
-
Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate using Saubouraud's dextrose broth to achieve a range of concentrations (e.g., 250 µg/mL to 12.5 µg/mL).
-
Prepare a standardized inoculum of the fungal strain (Candida albicans) to a concentration of approximately 10⁷ CFU/mL.
-
Add the fungal suspension to each well of the microtiter plate. Include positive control (fungi with no compound) and negative control (broth only) wells.
-
Incubate the plates at 30-37°C for 48-72 hours.
-
Determine the MIC, which is the lowest concentration of the compound that shows no visible growth of the fungus.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the synthesized naphthalene derivatives and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value for each compound.
References
- 1. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. A photo-inducible DNA cross-linking agent with potent cytotoxicity and selectivity toward triple negative breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique behavior of 2,6-bis(bromomethyl)naphthalene as a highly active organic DNA crosslinking molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and evaluation of naphthalene-based anticancer agents. [wisdomlib.org]
Application Notes and Protocols for the Use of 1,5-Bis(chloromethyl)naphthalene in Functional Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,5-bis(chloromethyl)naphthalene as a versatile building block in the synthesis of advanced functional materials. The unique 1,5-substitution pattern on the rigid naphthalene core allows for the creation of polymers and macrocycles with distinct structural and photophysical properties, making them suitable for applications in areas such as porous materials, fluorescent sensors, and drug delivery systems.
Application Note 1: Synthesis of Naphthalene-Based Porous Organic Polymers (POPs)
Porous organic polymers (POPs) are a class of materials characterized by high surface areas, tunable porosity, and excellent chemical stability. These properties make them highly attractive for applications in gas storage, separation, catalysis, and as supports for drug delivery. This compound is an excellent monomer for the synthesis of POPs, particularly Porous Aromatic Frameworks (PAFs), through Friedel-Crafts alkylation reactions.
The rigid and planar structure of the naphthalene unit, combined with the specific 1,5-linkage, can lead to the formation of highly cross-linked, three-dimensional networks with significant microporosity. The resulting POPs can be further functionalized to introduce specific binding sites or to modify their surface properties. For instance, the incorporation of the electron-rich naphthalene moiety can enhance the adsorption of certain molecules through π-π interactions. In the context of drug development, these porous networks can be designed to encapsulate and release therapeutic agents in a controlled manner.
Key Advantages of this compound in POPs:
-
High Rigidity: The naphthalene core imparts structural rigidity to the polymer network, leading to robust and permanent porosity.
-
Defined Geometry: The 1,5-substitution pattern directs the polymer growth in specific spatial orientations, influencing the final pore structure.
-
Chemical Reactivity: The chloromethyl groups are highly reactive, allowing for efficient polymerization under Friedel-Crafts conditions.
Protocol 1: Synthesis of a Porous Aromatic Framework (PAF) via Friedel-Crafts Alkylation
This protocol describes the synthesis of a porous aromatic framework by the self-condensation of this compound in the presence of a Lewis acid catalyst.
Materials:
-
This compound
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Acetone
-
Chloroform
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, etc.)
Procedure:
-
Set up a flame-dried 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, add this compound (e.g., 2.25 g, 10 mmol) and anhydrous DCM (100 mL) to the flask. Stir the mixture until the monomer is completely dissolved.
-
In a separate dry container, weigh anhydrous FeCl₃ (e.g., 3.25 g, 20 mmol) under a nitrogen atmosphere.
-
Cool the monomer solution to 0 °C using an ice bath.
-
Slowly add the anhydrous FeCl₃ to the stirred solution. An immediate color change and the evolution of HCl gas should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature. The solid polymer product will have precipitated.
-
Quench the reaction by slowly adding methanol (50 mL).
-
Collect the solid product by vacuum filtration and wash it sequentially with methanol, water, acetone, and chloroform to remove the catalyst and any unreacted monomers or oligomers.
-
Dry the resulting polymer in a vacuum oven at 80 °C overnight to yield the porous aromatic framework as a fine powder.
Characterization: The resulting PAF should be characterized to determine its porosity and chemical structure using techniques such as N₂ sorption analysis (BET surface area), Fourier-transform infrared (FTIR) spectroscopy, and solid-state ¹³C NMR.
Quantitative Data for Naphthalene-Based POPs:
| Property | Typical Value Range (from related POPs) |
| BET Surface Area (m²/g) | 400 - 1200 |
| Pore Volume (cm³/g) | 0.3 - 0.8 |
| Micropore Diameter (nm) | 1.0 - 2.0 |
| CO₂ Uptake (mmol/g) | 1.5 - 3.0 (at 273 K, 1 bar) |
Note: These values are illustrative and based on data from similar porous aromatic frameworks. Actual values will depend on the specific synthetic conditions.
Experimental Workflow for PAF Synthesis:
Caption: Workflow for the synthesis of a porous aromatic framework.
Application Note 2: Preparation of Naphthalene-Containing Cyclophanes for Host-Guest Chemistry
Cyclophanes are macrocyclic compounds containing at least one aromatic ring and a connecting aliphatic chain. The rigid 1,5-disubstituted naphthalene unit can be used to synthesize strained cyclophanes with unique geometries and electronic properties. These molecules are of significant interest in supramolecular chemistry as hosts for molecular recognition and as building blocks for advanced materials.
The synthesis of a (1,5)naphthalenophane can be achieved through a multi-step process involving the formation of a dithia[3.3]cyclophane intermediate, followed by ring contraction. The resulting cyclophane can exhibit interesting photophysical properties due to the proximity of the aromatic decks. These properties can be modulated by the binding of guest molecules, making them potential candidates for fluorescent sensors.
Protocol 2: Synthesis of a Dithia3.3naphthalenophane
This protocol is adapted from the synthesis of a related cyclophane using 1,5-bis(bromomethyl)naphthalene and is expected to proceed similarly with this compound, though reaction times may be longer.[1][2]
Materials:
-
This compound
-
1,4-Benzenedimethanethiol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Chloroform
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Set up a 1 L three-neck round-bottom flask with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Add anhydrous DMF (500 mL) to the flask and degas with nitrogen for 30 minutes.
-
Add cesium carbonate (e.g., 6.5 g, 20 mmol) to the DMF.
-
In separate dropping funnels, prepare solutions of this compound (e.g., 2.25 g, 10 mmol) in 100 mL of anhydrous DMF and 1,4-benzenedimethanethiol (e.g., 1.70 g, 10 mmol) in 100 mL of anhydrous DMF.
-
Simultaneously add the two solutions dropwise to the stirred suspension of cesium carbonate in DMF over a period of 12 hours at room temperature. This is a high-dilution technique to favor intramolecular cyclization.
-
After the addition is complete, stir the reaction mixture for an additional 24 hours at room temperature.
-
Remove the DMF under reduced pressure.
-
Resuspend the residue in a mixture of chloroform and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the dithia--INVALID-LINK--naphthalenophane.
Subsequent Steps: The dithia[3.3]cyclophane can be further converted to the [2.2]cyclophane through a Stevens rearrangement or other ring-contraction methods, followed by oxidation and elimination steps.[1]
Experimental Workflow for Dithia[3.3]cyclophane Synthesis:
Caption: Workflow for the synthesis of a dithia[3.3]cyclophane.
Application Note 3: Development of Naphthalene-Based Fluorescent Polymers for Cellular Imaging and Drug Delivery
Naphthalene-based polymers are known for their intrinsic fluorescence, which arises from the extended π-conjugated system of the naphthalene moiety.[3] By polymerizing this compound with suitable comonomers, it is possible to create fluorescent polymers with potential applications in bio-imaging and as traceable drug delivery vehicles.
A common method to synthesize such polymers is the Williamson ether synthesis, where this compound is reacted with a bisphenol. This polycondensation reaction yields a poly(naphthalene ether) with a fluorescent naphthalene unit in the polymer backbone. The properties of the resulting polymer, such as solubility, thermal stability, and photophysical characteristics, can be tuned by the choice of the bisphenol comonomer.
For drug delivery applications, these fluorescent polymers can be formulated into nanoparticles that encapsulate therapeutic agents. The intrinsic fluorescence of the polymer allows for the tracking of the nanoparticles within cells or tissues, providing valuable information on their biodistribution and cellular uptake.
Protocol 3: Synthesis of a Poly(1,5-naphthalene ether) via Williamson Ether Synthesis
This protocol describes the synthesis of a fluorescent polyether by the reaction of this compound with Bisphenol A.
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Potassium carbonate (K₂CO₃) (2.50 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add Bisphenol A and anhydrous K₂CO₃.
-
Add anhydrous DMF to dissolve the reactants, aiming for a monomer concentration of 10-15% (w/v).
-
Stir the mixture at 80 °C for 2 hours under a nitrogen atmosphere to facilitate the formation of the bisphenoxide salt.
-
Add this compound to the reaction mixture.
-
Increase the reaction temperature to 120-130 °C and maintain for 12-24 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove salts and residual solvent.
-
Dry the polymer in a vacuum oven at 70 °C to a constant weight.
Quantitative Data for a Representative Poly(naphthalene ether):
| Property | Illustrative Value |
| Number Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temp. (Tg) | 150 - 200 °C |
| Excitation Wavelength (λex) | ~330 nm |
| Emission Wavelength (λem) | ~380 - 420 nm |
Note: These values are illustrative and based on data from polymers synthesized with other isomers of bis(chloromethyl)naphthalene.[3] Actual values will vary.
Logical Diagram for Drug Delivery Application:
Caption: Logic for nanoparticle formulation and application in drug delivery.
References
Application Notes and Protocols for the Synthesis of Naphthalene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of naphthalene-based polymers. The protocols outlined below are designed to be accessible and reproducible for researchers in materials science, chemistry, and drug development.
Polyaminal-Linked Porous Naphthalene Polymers
Porous organic polymers (POPs) are a class of materials with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. This protocol details the synthesis of a polyaminal-linked porous polymer from naphthalene and melamine building blocks.
Experimental Protocol: One-Pot Polycondensation
This method describes the synthesis of a porous polyaminal-linked polymer (PAN-NA) via a one-pot polycondensation reaction.[1][2]
Materials:
-
Melamine
-
α-Naphthaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure:
-
A dry three-necked flask equipped with a magnetic stirrer and a condenser is evacuated under vacuum and then backfilled with argon. This cycle is repeated three times.
-
Add melamine (0.5 g, 3.96 mmol) and α-naphthaldehyde (0.69 mL, 7.16 mmol) to 25 mL of DMSO in the flask.
-
Heat the reaction mixture to 175 °C and maintain this temperature for three days with continuous stirring.
-
After three days, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the collected product consecutively with methanol, THF, and dichloromethane to remove any unreacted monomers and solvent.
-
Dry the final polymer product under vacuum.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85% | [1][2] |
| Surface Area (BET) | 604 m²/g | [1] |
| Pore Size | 0.54 and 1.27 nm | [1] |
| CO₂ Uptake (273 K, 1 bar) | 133.32 mg/g | [1] |
| Thermal Stability | Up to 320 °C | [1] |
Experimental Workflow
Caption: Workflow for the synthesis of polyaminal-linked porous naphthalene polymer.
Polymers from 1,4-Dibromonaphthalene-2,3-diamine
1,4-Dibromonaphthalene-2,3-diamine is a versatile monomer that can be polymerized through two primary pathways: polycondensation of the diamine functionality or palladium-catalyzed cross-coupling of the bromo groups.[3]
Pathway A: Polyamide Synthesis via Polycondensation
This protocol describes the synthesis of a polyamide by reacting 1,4-dibromonaphthalene-2,3-diamine with terephthaloyl chloride.[3]
Materials:
-
1,4-Dibromonaphthalene-2,3-diamine
-
Terephthaloyl chloride
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Pyridine
-
Methanol
Procedure:
-
In a dry three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 1,4-dibromonaphthalene-2,3-diamine (1.00 g, 3.16 mmol) in anhydrous NMP (20 mL).
-
Add anhydrous pyridine (0.5 mL, 6.18 mmol) to the solution.
-
Cool the diamine solution to 0-5 °C using an ice bath.
-
In a separate dry flask, dissolve terephthaloyl chloride (0.642 g, 3.16 mmol) in anhydrous NMP (10 mL).
-
Slowly add the terephthaloyl chloride solution dropwise to the stirred diamine solution over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring for 24 hours at room temperature.
-
Pour the viscous polymer solution into methanol (200 mL) with vigorous stirring to precipitate the polymer.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Pathway B: Conjugated Polymer Synthesis via Suzuki Coupling
This protocol involves a two-step process: protection of the diamine groups followed by a Suzuki cross-coupling polymerization.[3]
Step 1: Protection of Diamine Monomer
-
Dissolve 1,4-dibromonaphthalene-2,3-diamine (1.00 g, 3.16 mmol) in anhydrous THF (30 mL).
-
Add triethylamine (1.1 mL, 7.9 mmol).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.52 g, 6.95 mmol) in THF (10 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the Boc-protected monomer.
Step 2: Suzuki Polymerization
-
In a dry Schlenk flask under an inert atmosphere, combine the Boc-protected monomer (1.00 g, 1.94 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (0.640 g, 1.94 mmol), Pd₂(dba)₃ (0.018 g, 0.019 mmol), and P(o-tol)₃ (0.047 g, 0.155 mmol).
-
Add anhydrous toluene (20 mL), anhydrous DMF (5 mL), and anhydrous K₂CO₃ (0.80 g, 5.82 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours.
-
Cool the reaction to room temperature and pour into methanol (200 mL) to precipitate the polymer.
-
Filter, wash with methanol, and dry the polymer under vacuum.
Synthetic Pathways Diagram
Caption: Synthetic strategies for polymers from 1,4-dibromonaphthalene-2,3-diamine.
Fluorescent Poly(naphthalene ether)s
Fluorescent polymers are of great interest for applications in sensing, bio-imaging, and organic electronics. This protocol describes the synthesis of a fluorescent poly(naphthalene ether) via Williamson ether polymerization.[4]
Experimental Protocol: Williamson Ether Polymerization
This protocol details the synthesis of poly(2,6-naphthalene-co-4,4'-isopropylidenediphenylether) from 2,6-bis(chloromethyl)naphthalene and Bisphenol A.[4]
Materials:
-
2,6-Bis(chloromethyl)naphthalene
-
Bisphenol A
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
In a flask equipped with a stirrer and a nitrogen inlet, combine Bisphenol A (1.00 eq) and K₂CO₃ (2.20 eq).
-
Add anhydrous DMF to achieve a monomer concentration of 10-15% (w/v).
-
Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere.
-
Add 2,6-bis(chloromethyl)naphthalene (1.00 eq) to the reaction mixture.
-
Increase the reaction temperature to 120-130°C and maintain for 12-24 hours.
-
Cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of a methanol/water mixture (1:1 v/v).
-
Collect the polymer by filtration.
-
Wash the polymer thoroughly with deionized water and then with methanol.
-
Dry the polymer in a vacuum oven at 60-80°C.
Quantitative Data:
| Property | Value | Reference |
| Number-Average Molecular Weight (Mn) | 28,000 g/mol | [4] |
| Weight-Average Molecular Weight (Mw) | 59,000 g/mol | [4] |
| Polydispersity Index (PDI) | 2.1 | [4] |
| Glass Transition Temperature (Tg) | 165 °C | [4] |
| Excitation Wavelength (λex) | 310 nm | [4] |
| Emission Wavelength (λem) | 385 nm | [4] |
Experimental Workflow
References
Application Notes and Protocols: 1,5-Bis(chloromethyl)naphthalene in Supramolecular Chemistry
Introduction
1,5-Bis(chloromethyl)naphthalene is a versatile bifunctional aromatic compound that serves as a valuable building block in the field of supramolecular chemistry.[1] Its rigid naphthalene core provides a well-defined structural scaffold, while the two reactive chloromethyl groups at the 1 and 5 positions facilitate its incorporation into a wide array of complex molecular architectures.[1] This combination of rigidity and reactivity makes it an excellent candidate for the synthesis of macrocycles, molecular clips, and functional polymers, which are fundamental components of host-guest systems, molecular machines, and advanced materials.[2][3][4] These application notes provide an overview of its utility, complete with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.
Application 1: Synthesis of Naphthalene-Based Macrocycles for Host-Guest Chemistry
The geometric constraints and reactive sites of this compound make it an ideal component for the construction of macrocyclic host molecules. These macrocycles possess a pre-organized cavity lined with the electron-rich naphthalene surface, which is suitable for binding a variety of guest molecules through non-covalent interactions such as π-π stacking and hydrophobic effects. The resulting host-guest complexes are of significant interest for applications in sensing, catalysis, and drug delivery.[3][5]
Quantitative Data: Host-Guest Properties of Naphthalene-Based Macrocycles
The following table summarizes the association constants (Ka) for a water-soluble naphthalene-based macrocycle, demonstrating its strong binding affinity for various cationic guests in aqueous media. While not directly synthesized from the 1,5-isomer, this data illustrates the potential of the naphthalene moiety in forming effective host-guest systems.
| Guest Molecule | Association Constant (Ka) in M⁻¹ |
| Cationic Guest 1 | 1.2 x 10⁶ |
| Cationic Guest 2 | 3.5 x 10⁷ |
| Cationic Guest 3 | 8.0 x 10⁶ |
| Data adapted from a study on a water-soluble naphthalene-based macrocycle.[6] |
Experimental Protocol: Synthesis of a Naphthalene-Containing Thiacyclophane
This protocol describes a general procedure for the synthesis of a macrocycle via the reaction of this compound with a dithiol linker under high-dilution conditions.
Materials:
-
This compound
-
1,4-Benzenedimethanethiol
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert argon atmosphere, add cesium carbonate (2.5 eq) to a three-neck flask containing anhydrous DMF (to achieve a final concentration of ~0.01 M).
-
In separate flasks, prepare solutions of this compound (1.0 eq) and 1,4-benzenedimethanethiol (1.0 eq) in anhydrous DMF.
-
Using syringe pumps, add the two solutions simultaneously to the stirred suspension of cesium carbonate in DMF over 24 hours to maintain high-dilution conditions.
-
After the addition is complete, allow the reaction mixture to stir for an additional 24 hours at room temperature.
-
Remove the DMF under reduced pressure.
-
Partition the resulting residue between dichloromethane and deionized water.
-
Separate the organic layer, wash it sequentially with deionized water and brine, and then dry it over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired macrocycle.
Visualization: Synthetic Workflow for Macrocycle Synthesis
Caption: Synthetic workflow for a naphthalene-based macrocycle.
Application 2: Building Block for Acyclic Host Molecules
Beyond cyclic structures, this compound is instrumental in creating acyclic "molecular clip" or "tweezer" hosts. These molecules feature two arms that can cooperatively bind a guest molecule in a cleft. The rigid 1,5-naphthalene spacer ensures that the binding arms are correctly oriented for effective guest complexation. Such systems are valuable for studying molecular recognition phenomena and have potential applications in catalysis and sensing.
Quantitative Data: Guest Binding by Acyclic Naphthalene-Based Hosts
The following table presents association constants for acyclic pillar[n]naphthalene oligomers with various organic ammonium cation guests, highlighting their effective molecular recognition properties.
| Host | Guest | Solvent | Association Constant (Ka) in M⁻¹ |
| Trimer | 1⁺ | CDCl₃ | 25 ± 7 |
| Tetramer | 1⁺ | CDCl₃ | (4.4 ± 0.6) x 10² |
| Tetramer | 3⁺ | CDCl₃ | (1.2 ± 0.2) x 10³ |
| Tetramer | 4⁺ | CDCl₃ | (2.1 ± 0.4) x 10³ |
| Tetramer | 11⁺ | CDCl₃ | (2.5 ± 0.4) x 10⁴ |
| Data adapted from a study on acyclic pillar[n]naphthalenes.[7] |
Experimental Protocol: Synthesis of a Naphthalene-Based Molecular Clip
This protocol outlines the synthesis of a simple molecular clip by reacting this compound with two equivalents of a capping arene, such as a phenol or aniline derivative.
Materials:
-
This compound
-
2,6-Diisopropylaniline (or other suitable nucleophile)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 2,6-diisopropylaniline (2.2 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetonitrile.
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the desired molecular clip.
Visualization: Host-Guest Complexation
Caption: Model of a molecular clip binding a guest molecule.
Application 3: Precursor for Functional Poly(naphthalene ether)s
The bifunctional nature of this compound allows it to serve as a monomer in step-growth polymerization reactions. For instance, through Williamson ether synthesis with various bisphenols, it can be used to synthesize poly(naphthalene ether)s. These polymers often exhibit interesting photophysical properties, such as fluorescence, due to the incorporated naphthalene units, making them suitable for applications in chemical sensing and organic light-emitting diodes (OLEDs).
Quantitative Data: Properties of Naphthalene-Based Polymers
The following table summarizes typical properties for a fluorescent poly(naphthalene ether) synthesized from a bis(chloromethyl)naphthalene monomer.
| Property | Value |
| Number Average Molecular Weight (Mn) | 15,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Glass Transition Temperature (Tg) | 150 - 180 °C |
| Fluorescence Emission Maximum | 400 - 450 nm |
| Typical data for poly(naphthalene ether)s. |
Experimental Protocol: Synthesis of a Poly(naphthalene ether)
This protocol details the synthesis of a poly(naphthalene ether) via Williamson ether polymerization of this compound and Bisphenol A.
Materials:
-
This compound
-
Bisphenol A
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add Bisphenol A (1.00 eq) and anhydrous potassium carbonate (2.50 eq).
-
Add anhydrous DMF to dissolve the reactants (to achieve a monomer concentration of 10-15% w/v).
-
Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere to facilitate the formation of the bisphenoxide salt.
-
Add this compound (1.00 eq) to the reaction mixture.
-
Increase the reaction temperature to 120-130°C and maintain for 12-24 hours. The progress of polymerization can be monitored by the increase in viscosity.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol.
-
Collect the fibrous polymer precipitate by filtration using a Büchner funnel.
-
Wash the polymer thoroughly with deionized water and then with methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.
Visualization: Polymerization Workflow
Caption: Workflow for Williamson ether polymerization.
References
- 1. 1733-76-2(this compound) | Kuujia.com [kuujia.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Host-Guest Chemistry in Supramolecular Theranostics [thno.org]
- 4. BJOC - Switchable molecular tweezers: design and applications [beilstein-journals.org]
- 5. Host-Guest Chemistry in Supramolecular Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a water-soluble naphthalene-based macrocycle and its host–guest properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Synthesis and Application of Porous Organic Frameworks from 1,5-Bis(chloromethyl)naphthalene for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porous organic frameworks (POFs) are a class of highly versatile materials characterized by their robust covalent structures, permanent porosity, and high surface areas. These properties make them exceptional candidates for a range of applications, including gas storage, catalysis, and notably, drug delivery. This document provides detailed application notes and experimental protocols for the synthesis of a hypercrosslinked porous organic framework (HCP) using 1,5-bis(chloromethyl)naphthalene as the primary building block. The resulting naphthalene-based POF offers a promising platform for the controlled loading and release of therapeutic agents.
The synthesis is based on a Friedel-Crafts alkylation reaction, a well-established method for creating highly crosslinked and porous three-dimensional polymer networks.[1] The rigid and aromatic nature of the naphthalene moiety is expected to yield a POF with excellent thermal and chemical stability, and a well-defined porous structure suitable for encapsulating drug molecules.
Key Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C₁₂H₁₀Cl₂ | |
| Molecular Weight | 225.11 | g/mol |
| Melting Point | 178-181 | °C |
| Appearance | White to off-white crystalline powder |
Synthesis of a Naphthalene-Based Hypercrosslinked Polymer (HCP)
This protocol details the synthesis of a hypercrosslinked polymer via a Friedel-Crafts reaction using this compound as the monomer and anhydrous iron(III) chloride as the catalyst.
Materials
-
This compound (≥98%)
-
Anhydrous iron(III) chloride (FeCl₃, ≥98%)
-
Anhydrous 1,2-dichloroethane (DCE, ≥99.8%)
-
Methanol (ACS grade)
-
Hydrochloric acid (HCl, 2 M)
-
Deionized water
-
Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions (Schlenk line, three-neck flask, etc.)
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Buchner funnel and filter paper
-
Soxhlet extraction apparatus
-
Vacuum oven
Experimental Protocol
1. Reaction Setup:
-
In a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (e.g., 5.0 g, 22.2 mmol).
-
Add 100 mL of anhydrous 1,2-dichloroethane to the flask and stir the mixture until the monomer is completely dissolved.
2. Catalyst Addition:
-
Under a continuous flow of nitrogen, carefully add anhydrous iron(III) chloride (e.g., 7.2 g, 44.4 mmol) to the solution in portions to control the initial exothermic reaction.
-
The reaction mixture will typically darken in color upon addition of the catalyst.
3. Polymerization:
-
Heat the reaction mixture to 80 °C using a heating mantle and maintain it under reflux with vigorous stirring for 24 hours. A solid precipitate will form as the polymerization proceeds.
4. Quenching and Washing:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of methanol. Stir the mixture for 30 minutes to ensure complete deactivation of the catalyst.
5. Purification:
-
Filter the solid product using a Buchner funnel.
-
Wash the collected solid with copious amounts of methanol until the filtrate becomes colorless.
-
To remove the iron catalyst, wash the polymer with 2 M hydrochloric acid solution until the washings are colorless, followed by washing with deionized water until the filtrate is neutral (pH ≈ 7).
6. Soxhlet Extraction:
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any unreacted monomer and soluble oligomers.
7. Drying:
-
Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to yield the final hypercrosslinked polymer as a fine powder.
Characterization of the Naphthalene-Based HCP
The synthesized porous polymer should be characterized to determine its physical and chemical properties.
Expected Properties of Naphthalene-Based POFs
The following table summarizes typical characterization data for naphthalene-based porous organic polymers. The specific values will depend on the exact synthetic conditions.
| Parameter | Typical Value Range | Method |
| BET Surface Area | 600 - 1100 m²/g | N₂ Adsorption at 77 K |
| Pore Volume | 0.5 - 1.1 cm³/g | N₂ Adsorption at 77 K |
| Pore Size Distribution | Microporous (<2 nm) and Mesoporous (2-50 nm) | N₂ Adsorption (DFT/BJH analysis) |
| CO₂ Uptake | 100 - 140 mg/g (at 273 K and 1 bar) | Gas Adsorption Analyzer |
| Thermal Stability | > 300 °C | Thermogravimetric Analysis (TGA) |
Note: The data presented are representative values for naphthalene-based porous polymers and may vary based on the specific synthesis protocol and precursors used.[2][3]
Application in Drug Delivery: Ibuprofen Loading and Release
The high surface area and porous nature of the synthesized naphthalene-based HCP make it a promising candidate for drug delivery systems. The pores can be loaded with therapeutic molecules, which can then be released in a controlled manner.[4] This section provides a protocol for the loading and in vitro release of Ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID).
Materials
-
Activated Naphthalene-based HCP
-
Ibuprofen (≥98%)
-
Ethanol (ACS grade)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Stirring plate
-
Centrifuge
-
UV-Vis Spectrophotometer
Experimental Protocol
1. Activation of the HCP:
-
Activate the synthesized HCP by heating it under vacuum at 120 °C for 12 hours to remove any trapped solvent or moisture.
2. Drug Solution Preparation:
-
Prepare a concentrated solution of Ibuprofen in ethanol (e.g., 10 mg/mL).
3. Drug Loading:
-
Immerse a known amount of the activated HCP (e.g., 100 mg) in the Ibuprofen solution (e.g., 10 mL).
-
Stir the suspension at room temperature for 48 hours in a sealed container to allow for the diffusion of the drug molecules into the pores of the HCP.
-
Isolate the drug-loaded HCP by centrifugation.
-
Wash the drug-loaded HCP with a small amount of fresh ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded HCP under vacuum at a mild temperature (e.g., 40 °C) to remove the solvent.
4. Determination of Drug Loading Capacity:
-
The amount of loaded Ibuprofen can be determined by measuring the change in the concentration of the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic wavelength of Ibuprofen (around 222 nm).
-
The drug loading capacity is calculated using the following formula:
-
Loading Capacity (%) = [(Initial mass of drug - Mass of drug in supernatant) / Mass of HCP] x 100
-
5. In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded HCP (e.g., 20 mg) in a known volume of PBS (pH 7.4, e.g., 50 mL) to simulate physiological conditions.
-
Maintain the suspension at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of Ibuprofen in the withdrawn aliquots using a UV-Vis spectrophotometer.
-
The cumulative release of Ibuprofen is then plotted against time.
Expected Drug Release Profile
The release of Ibuprofen from the naphthalene-based HCP is expected to follow a sustained release profile.[4] An initial burst release may be observed due to the desorption of the drug from the external surface of the polymer, followed by a slower, diffusion-controlled release from the porous network. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[5][6]
Conclusion
The use of this compound for the synthesis of hypercrosslinked porous organic frameworks provides a straightforward and effective method to produce materials with high surface area and tunable porosity.[1] These naphthalene-based POFs hold significant promise for various applications, particularly in the field of drug development as versatile carriers for the controlled delivery of therapeutic agents. The protocols and data presented here offer a solid foundation for researchers to explore and optimize these promising porous materials for advanced drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Porous Hydrogen-Bonded Organic Framework Material for the Sustained Release of Ibuprofen - CD Bioparticles [cd-bioparticles.net]
- 5. Comparative release kinetics of small drugs (ibuprofen and acetaminophen) from multifunctional mesoporous silica nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
How to avoid resinification in 1,5-Bis(chloromethyl)naphthalene synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate resinification during the synthesis of 1,5-Bis(chloromethyl)naphthalene.
Frequently Asked Questions (FAQs)
Q1: What is resinification in the context of this compound synthesis?
A1: Resinification is the formation of undesirable, high-molecular-weight, often insoluble, polymeric or tarry substances. In this specific synthesis, it primarily occurs through side reactions such as the self-condensation of the chloromethylated products or further Friedel-Crafts alkylation of the naphthalene ring by the newly formed benzylic chlorides.[1][2] This leads to the formation of complex mixtures, including methylene-crosslinked naphthalene condensates, which reduces the yield and complicates the purification of the desired this compound.[3]
Q2: What are the primary causes of resinification during this reaction?
A2: Several factors can promote the formation of resinous byproducts:
-
High Reaction Temperature: Temperatures exceeding 90°C significantly accelerate the rate of side reactions leading to polymerization.[1]
-
High Acid Concentration: The use of highly concentrated acids, such as sulfuric acid above 85%, can increase the formation of resinous materials.[3]
-
Presence of Water or Acid during Workup: Small amounts of water or residual acid can cause the product to resinify, particularly during purification steps like distillation.[4]
-
Incorrect Stoichiometry: An insufficient amount of hydrogen chloride relative to naphthalene can lead to an increase in byproduct formation.[1]
-
Impure Reactants: Impurities in the starting naphthalene, such as sulfur, can contribute to unwanted side reactions.[1]
Q3: How can I effectively minimize resin formation during the synthesis?
A3: Minimizing resinification requires careful control over reaction conditions:
-
Temperature Control: Maintain the reaction temperature within the optimal range of 60-90°C.[1]
-
Reactant Purity: Use highly purified naphthalene, preferably with a sulfur content below 100 ppm.[1]
-
Stoichiometry: Ensure an adequate molar ratio of the chloromethylating agent and acid. For instance, the molar ratio of hydrogen chloride to naphthalene should be at least 2, with a preferred range of 2.5 to 5.[1]
-
Thorough Drying: Carefully wash and dry the crude product to remove residual acids and water before any high-temperature purification steps like distillation.[4] Using azeotropic distillation with a solvent like benzene can help remove trace water.[4]
-
Inert Solvent: Performing the reaction in an inert organic solvent, such as methylcyclohexane, can help to control the reaction and prevent byproduct formation.[3]
Q4: How can the this compound product be purified if resinification has occurred?
A4: The most effective method for purifying the final product and removing resinous materials is recrystallization.[1] After the reaction is complete, the crude product can be precipitated by cooling the reaction mixture. This solid can then be washed with water and subsequently recrystallized from a suitable solvent, such as methanol, to yield the purified product.[1][3] For isomers and other impurities with different melting points, fractional crystallization can also be an effective purification technique.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Impure naphthalene starting material.[1]2. Suboptimal reaction temperature.[1]3. Incorrect reactant stoichiometry.[1]4. Insufficient reaction time.[3] | 1. Use naphthalene with a sulfur content below 100 ppm.[1]2. Maintain the reaction temperature strictly between 60°C and 90°C.[1]3. Ensure the molar ratio of hydrogen chloride to naphthalene is between 2.5 and 5.[1]4. Increase the reaction time. A typical duration after reactant addition is around 8 hours.[3] |
| Formation of Resinous Byproducts | 1. Reaction temperature is too high (above 90°C).[1]2. High concentration of catalyst (e.g., >85% H₂SO₄).[3]3. Insufficient amount of hydrogen chloride.[1]4. Presence of water or acid during workup/distillation.[4] | 1. Lower the reaction temperature to the optimal range of 60-90°C.[1]2. Use an appropriate acid concentration, for example, 80% sulfuric acid.[3]3. Increase the molar ratio of hydrogen chloride to naphthalene to at least 2.[1]4. Thoroughly wash the crude product with a base (e.g., potassium carbonate solution) and water, and ensure it is completely dry before any heating.[4] |
| Product is a Mixture of Isomers | Isomer formation (e.g., 1,4- and 1,5-isomers) is an inherent outcome of the chloromethylation of naphthalene.[3] | The primary method to separate isomers is through careful recrystallization from a suitable solvent like methanol.[1][3] The difference in solubility between the isomers allows for their separation. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reported conditions for the chloromethylation of naphthalene, highlighting the impact on product yield.
| Naphthalene (mol) | Formaldehyde Source (mol) | Catalyst / Acid | Solvent | Temp (°C) | Time (h) | Yield | Reference |
| 2 | Paraformaldehyde (equiv. not stated) | Glacial Acetic Acid, Phosphoric Acid, Conc. HCl | Acetic Acid | 80-85 | 6 | 74-77% (mono-substituted) | [4] |
| 0.1 | Paraformaldehyde (0.15) | Tetraethylammonium chloride, Polyoxyethylene octylphenol ether | None | 70 | 3 | 95.0% (mono-substituted) | [6] |
| 1.8 | Paraformaldehyde (3.96) | 80% Sulfuric Acid, Cetylpyridinium Chloride, HCl gas | Methylcyclohexane | 80 | 8 | 71.2% (bis-substituted) | [3] |
| 1 | Paraformaldehyde (2) | FeCl₃, CuCl₂, Benzyltriethylammonium chloride, 42.5% HCl | None | 40 | 3 | 97.1% (mono-substituted) | [7] |
Experimental Protocols & Visualizations
General Experimental Workflow
The diagram below outlines the typical workflow for the synthesis and purification of this compound, emphasizing steps crucial for avoiding resinification.
Caption: Workflow for synthesis and purification of this compound.
Factors Leading to Resinification
This diagram illustrates the relationship between suboptimal reaction conditions and the formation of unwanted resinous byproducts.
Caption: Key factors and mechanisms leading to resinification during synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of bis(chloromethyl)naphthalene, with specific annotations to minimize resin formation.[1][3]
Materials:
-
Purified Naphthalene (Sulfur content < 100 ppm): 230.7g (1.80 mol)
-
Paraformaldehyde (92%): 129.2g (3.96 mol)
-
Methylcyclohexane (or other inert solvent): 461.4g
-
Sulfuric Acid (80%): 485.5g
-
Phase Transfer Catalyst (e.g., Cetylpyridinium chloride - CPC): 6.71g (0.018 mol)
-
Hydrogen Chloride Gas
Procedure:
-
Vessel Preparation: Use a clean, dry 2L jacketed separable flask equipped with a mechanical stirrer, dropping funnel, and condenser. Ensure all glassware is free of moisture.
-
Reactant Charging: Charge the flask with purified naphthalene, paraformaldehyde, and methylcyclohexane.
-
Initial Heating: Begin stirring the mixture and heat it to 80°C. Critical Step: Do not exceed 90°C at any point during the reaction to prevent resinification.[1]
-
Catalyst/Acid Addition: In the dropping funnel, prepare a mixture of 80% sulfuric acid and the phase transfer catalyst.
-
Reaction Initiation: While maintaining the reaction temperature at 80°C, begin to continuously bubble hydrogen chloride gas through the mixture. Simultaneously, add the acid/catalyst mixture dropwise over a period of 2 hours.
-
Reaction Period: After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The crude product should precipitate.
-
Filter the solid product.
-
Wash the collected solid thoroughly, first with water and then with a cold 10% potassium carbonate solution to neutralize and remove residual acid.[4] Finally, wash again with cold water until the washings are neutral.
-
-
Purification:
References
- 1. benchchem.com [benchchem.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101597210A - Method for separating and purifying 1-chloromethyl naphthalene - Google Patents [patents.google.com]
- 6. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant - Google Patents [patents.google.com]
- 7. 1-Chloromethyl naphthalene synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Polymerization of 1,5-Bis(chloromethyl)naphthalene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of 1,5-Bis(chloromethyl)naphthalene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common polymerization methods for this compound?
A1: this compound can be polymerized through several methods, with the most common being adaptations of reactions used for similar aromatic monomers. These include:
-
Gilch Polymerization: This method is widely used for synthesizing poly(arylene vinylene)s from bis(chloromethyl) aromatic monomers. It involves the use of a strong base, such as potassium tert-butoxide, to induce polymerization.
-
Friedel-Crafts Polymerization: This classic method involves the use of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to promote the electrophilic aromatic substitution reaction between the chloromethyl groups and the naphthalene rings, forming methylene bridges.[1][2]
Q2: What is the expected structure of the polymer?
A2: The intended polymer is poly(1,5-naphthylene methylene), which consists of naphthalene rings linked by methylene (-CH₂-) bridges at the 1 and 5 positions. However, side reactions, particularly in Friedel-Crafts polymerization, can lead to branching and cross-linking. The choice of polymerization method and reaction conditions will significantly influence the final polymer architecture.
Q3: How can I control the molecular weight of the resulting polymer?
A3: Controlling the molecular weight is crucial for tailoring the polymer's properties. Key strategies include:
-
Monomer-to-Initiator/Catalyst Ratio: Adjusting this ratio is a primary method for controlling the degree of polymerization.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to higher molecular weights, but may also promote side reactions.[3]
-
Monomer Purity: Impurities can act as chain terminators, leading to lower molecular weights.
-
Solvent Choice: The solvent can affect monomer solubility and the reactivity of the growing polymer chains.
Q4: What are the typical solvents for the polymerization and the resulting polymer?
A4: For the polymerization reaction, anhydrous solvents that can dissolve the monomer and not interfere with the reaction are preferred. For Gilch polymerization, anhydrous Tetrahydrofuran (THF) is common. For Friedel-Crafts reactions, chlorinated solvents or nitrobenzene can be used. The resulting poly(1,5-naphthylene methylene) is expected to be soluble in common organic solvents like chloroform (CHCl₃), dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[4] However, solubility can decrease with increasing molecular weight and cross-linking.
Q5: What are the common techniques for characterizing the polymer?
A5: The structure and properties of the synthesized polymer are typically characterized using a combination of techniques:
-
Gel Permeation Chromatography (GPC): To determine the average molecular weight (Mn, Mw) and polydispersity index (PDI).[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, including the connectivity of the naphthalene units and the methylene bridges.[6]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.[7]
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Yield | Inefficient Initiation/Catalysis: The initiator or catalyst concentration may be too low, or it may have degraded. | Increase the initiator/catalyst concentration incrementally. Ensure the initiator/catalyst is fresh and handled under appropriate inert conditions. |
| Presence of Inhibitors: Impurities in the monomer or solvent (e.g., water, oxygen) can inhibit the polymerization. | Purify the monomer and ensure all solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Reaction Temperature or Short Reaction Time: The reaction may not have proceeded to completion. | Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using techniques like TLC to determine the optimal duration. | |
| Low Molecular Weight | Non-stoichiometric Monomer-to-Initiator Ratio: An excess of initiator can lead to the formation of many short polymer chains. | Carefully control the stoichiometry. A higher monomer-to-initiator ratio generally leads to higher molecular weight. |
| Chain Transfer Reactions: Chain transfer agents, which can be impurities or the solvent itself, can terminate growing polymer chains. | Use high-purity monomer and a solvent with low chain transfer constants. | |
| Premature Precipitation: The growing polymer may precipitate out of solution before reaching high molecular weight. | Choose a solvent in which the polymer is more soluble. Adjust the monomer concentration. | |
| Insoluble Polymer (Cross-linking) | High Reaction Temperature or Catalyst Concentration: These conditions can promote side reactions leading to cross-linking, especially in Friedel-Crafts polymerization.[8] | Lower the reaction temperature and/or reduce the catalyst concentration. |
| High Monomer Concentration: High concentrations can increase the likelihood of intermolecular reactions leading to cross-linking. | Reduce the initial monomer concentration. | |
| Unwanted Side Reactions: In Friedel-Crafts polymerization, multiple alkylations on the same aromatic ring can occur, leading to branching and cross-linking.[1] | Use a less reactive catalyst or milder reaction conditions. | |
| Broad Polydispersity Index (PDI) | Multiple Active Species or Termination Pathways: Different types of active centers or termination reactions can lead to a wide range of chain lengths.[9] | Optimize the reaction conditions to favor a single type of active species and termination pathway. Consider using a controlled polymerization technique if possible. |
| Changes in Reaction Conditions: Fluctuations in temperature or reagent concentration during the reaction can broaden the PDI. | Maintain stable and homogenous reaction conditions throughout the polymerization. | |
| Unexpected Polymer Structure (from NMR) | Isomerization or Rearrangement: Carbocation rearrangements can occur during Friedel-Crafts polymerization, leading to different linkages.[1] | Use reaction conditions that minimize carbocation formation or favor the desired substitution pattern. |
| Side Reactions with Solvent: The solvent may participate in the reaction. | Choose an inert solvent that is stable under the reaction conditions. |
Illustrative Data Tables
Table 1: Effect of Reaction Parameters on Polymer Molecular Weight (Illustrative Data for Friedel-Crafts Polymerization)
Note: This data is hypothetical and intended to illustrate general trends. Optimal conditions must be determined experimentally.
| Entry | Monomer:Catalyst Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 25 | 12 | 5,000 | 2.1 |
| 2 | 100:1 | 25 | 12 | 9,500 | 1.9 |
| 3 | 100:1 | 50 | 12 | 15,000 | 2.5 |
| 4 | 100:1 | 25 | 24 | 13,000 | 2.0 |
Table 2: Effect of Base on Polymer Molecular Weight (Illustrative Data for Gilch Polymerization)
Note: This data is hypothetical and intended to illustrate general trends. Optimal conditions must be determined experimentally.
| Entry | Base | Monomer:Base Ratio | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | Potassium tert-butoxide | 1:1.1 | 0 to RT | 12,000 | 2.3 |
| 2 | Potassium tert-butoxide | 1:1.5 | 0 to RT | 18,000 | 2.1 |
| 3 | Sodium ethoxide | 1:1.1 | 0 to RT | 8,000 | 2.6 |
Experimental Protocols
Protocol 1: Gilch Polymerization of this compound (Adapted)
Materials:
-
This compound (high purity)
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a positive pressure of inert gas, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous THF.
-
Add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 1 hour. A color change and increase in viscosity may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.
-
Quench the polymerization by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove unreacted monomer and oligomers.
-
Dry the polymer under vacuum at an elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Polymer Characterization
-
Gel Permeation Chromatography (GPC):
-
Dissolve a small amount of the dried polymer in a suitable solvent (e.g., THF or CHCl₃).
-
Filter the solution through a 0.2 µm filter.
-
Inject the solution into the GPC system.
-
Use polystyrene standards for calibration to determine Mn, Mw, and PDI.[9]
-
-
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the polymer in a deuterated solvent (e.g., CDCl₃).
-
Record the ¹H NMR spectrum.
-
Expected signals: Aromatic protons on the naphthalene ring and protons of the methylene bridges.[6]
-
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the dried polymer in a TGA pan.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to determine the decomposition temperature.[7]
-
Visualizations
Caption: Experimental workflow for the polymerization and characterization of poly(1,5-naphthylene methylene).
Caption: Troubleshooting decision tree for the polymerization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 9. agilent.com [agilent.com]
Side products in the synthesis of 1,5-Bis(chloromethyl)naphthalene and their prevention
Here is a technical support center with troubleshooting guides and FAQs for the synthesis of 1,5-Bis(chloromethyl)naphthalene.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis of this compound, focusing on the identification and prevention of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method is the Blanc chloromethylation of naphthalene.[1][2] This electrophilic aromatic substitution reaction involves treating naphthalene with formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride or a protic acid such as phosphoric or sulfuric acid.[3][4]
Q2: What are the most common side products encountered during this synthesis?
A2: Several side products can form, impacting the purity and yield of the desired 1,5-isomer. The most prevalent are:
-
Isomeric Bis(chloromethyl)naphthalenes: The chloromethylation can occur at various positions on the naphthalene ring, leading to a mixture of isomers, primarily the 1,4- and 1,5-isomers.[5][6]
-
Di-naphthylmethane Derivatives: Over-alkylation can occur where the initially formed chloromethylnaphthalene reacts with another naphthalene molecule, creating a methylene bridge between two aromatic rings.[1][3][7]
-
Mono-chloromethylnaphthalene: Incomplete reaction can leave the mono-substituted intermediate as a significant impurity.[6]
-
Resinous Polymers: The product and intermediates are prone to polymerization or resinification, especially at high temperatures or in the presence of residual acid during purification.[6][7]
-
Bis(chloromethyl) ether: This highly carcinogenic compound can form as a minor byproduct in most chloromethylation reactions and requires stringent safety precautions.[1][2]
Q3: How can the formation of di-naphthylmethane and other polymeric materials be minimized?
A3: The formation of these condensation byproducts is a common issue with highly reactive substrates like naphthalene.[3] To minimize them:
-
Control Reactant Concentrations: High concentrations of the naphthalene starting material can favor the secondary reaction leading to di-naphthylmethanes.[2]
-
Maintain Strict Temperature Control: Running the reaction at the optimal temperature (typically 80-90°C) is critical. Higher temperatures can accelerate the formation of both di-naphthylmethanes and resinous polymers.[6]
-
Ensure Anhydrous Conditions: The presence of water can promote resinification, particularly during the final distillation. Thoroughly dry all glassware and reagents, and consider azeotropic distillation to remove trace water before purification.[2][7]
-
Thoroughly Neutralize Before Distillation: Any residual acid can catalyze polymerization at the high temperatures required for distillation. Wash the crude product with a mild base (e.g., 10% potassium carbonate solution) followed by water until neutral.[7]
Q4: Is it possible to selectively synthesize the 1,5-isomer over other isomers like 1,4-bis(chloromethyl)naphthalene?
A4: Achieving high selectivity for the 1,5-isomer is challenging as the reaction often yields an isomeric mixture.[5] The ratio of isomers is influenced by factors such as the catalyst system, solvent, and reaction temperature.[6] While specific conditions can favor one isomer over another, obtaining a pure 1,5-isomer typically requires careful purification of the product mixture through methods like recrystallization or chromatography.
Q5: What are the critical safety precautions for this reaction?
A5: There are significant hazards associated with this synthesis:
-
Bis(chloromethyl) ether (BCME): This is a potent carcinogen that may be formed in situ. All operations should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[1][2]
-
Lachrymators: The chloromethylated products and byproducts are lachrymators (tear-producing) and vesicants (blistering agents). Avoid inhalation and skin contact.[7]
-
Corrosive Reagents: The reaction uses concentrated acids (HCl, H₃PO₄, H₂SO₄) that are highly corrosive. Handle with extreme care.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Bis(chloromethyl)naphthalene | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Impure Naphthalene: Sulfur-containing impurities (e.g., benzothiophene) in the starting material can inhibit the catalyst and cause side reactions.[5][6] 3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants. | 1. Ensure the reaction is maintained at the target temperature (e.g., 80-85°C) for the full duration (e.g., 6-10 hours).[7] 2. Use high-purity naphthalene (sulfur content < 100 ppm).[6] 3. Use an excess of the chloromethylating agents (formaldehyde and HCl) relative to naphthalene.[6] |
| Product is a Dark, Resinous Oil Instead of a Crystalline Solid | 1. Polymerization: Reaction temperature was too high, or acidic residue was present during workup/distillation.[6][7] 2. Presence of Water: Inadequate drying of reagents or glassware. | 1. Strictly control the reaction temperature. After the reaction, thoroughly wash the crude product with water and a sodium/potassium carbonate solution to remove all acids before any heating for purification.[7] 2. Use oven-dried glassware and anhydrous reagents. Consider adding a co-solvent like benzene for azeotropic removal of water before distillation.[7] |
| Final Product Contains a High Percentage of Mono-chloromethylnaphthalene | 1. Incomplete Reaction: Reaction time was too short. 2. Insufficient Chloromethylating Agent: The molar ratio of formaldehyde/HCl to naphthalene was too low to achieve di-substitution. | 1. Increase the reaction time and monitor the reaction progress using TLC or GC. 2. Ensure the molar ratio of the chloromethylating agent is sufficient for di-substitution. A hydrogen chloride to naphthalene molar ratio of at least 2 is recommended.[6] |
| Difficulty Separating 1,5- and 1,4- Isomers | 1. Similar Physical Properties: Isomers often have very similar boiling points and solubilities, making separation difficult. | 1. Attempt fractional recrystallization from a suitable solvent, such as methanol.[5] 2. For high-purity requirements, column chromatography on silica gel may be necessary. |
Experimental Protocols
Example Protocol: Chloromethylation of Naphthalene
This procedure is a representative method adapted from established literature.[7]
Materials:
-
Naphthalene (high purity)
-
Paraformaldehyde
-
Glacial Acetic Acid
-
85% Phosphoric Acid
-
Concentrated Hydrochloric Acid
-
Ether or other suitable extraction solvent
-
Anhydrous Potassium Carbonate
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine naphthalene, paraformaldehyde, glacial acetic acid, 85% phosphoric acid, and concentrated hydrochloric acid.
-
Heat the mixture in a water bath to 80–85°C and stir vigorously for 6-10 hours.[7]
-
After the reaction period, cool the mixture to 15–20°C.
-
Transfer the mixture to a separatory funnel and wash sequentially with two portions of cold water, one portion of cold 10% potassium carbonate solution, and a final portion of cold water. The product is the lower organic layer.[7]
-
Dissolve the crude product in ether and dry the solution over anhydrous potassium carbonate for 8-10 hours.[7]
-
Filter the drying agent and remove the ether by distillation at atmospheric pressure.
-
Distill the remaining residue under reduced pressure to collect the product fractions. The residue will contain di-1-naphthylmethane and other polymeric byproducts.[7]
Visual Guides
Caption: Main reaction and side product pathways.
Caption: Workflow for synthesis and purification.
Caption: Decision tree for troubleshooting low yield.
References
- 1. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 1,5-Bis(chloromethyl)naphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1,5-Bis(chloromethyl)naphthalene. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound typically contains a mixture of isomers, primarily the 1,4-isomer, as well as mono-chloromethylated naphthalene and resinous polymeric materials.[1] The synthesis process, which involves the chloromethylation of naphthalene, is prone to producing these side products.[1][2]
Q2: What is the recommended primary purification method for crude this compound?
A2: The most commonly cited and effective method for the purification of crude bis(chloromethyl)naphthalene is recrystallization.[1][2] Methanol is frequently suggested as a suitable solvent for this purpose.[1][2][3]
Q3: How can I remove residual starting materials and acidic byproducts before recrystallization?
A3: Before proceeding to recrystallization, it is advisable to wash the crude product. A typical washing procedure involves using water and a dilute basic solution, such as 10% potassium carbonate solution, to neutralize and remove any remaining acids from the reaction.[4]
Q4: Are there alternative purification techniques to recrystallization?
A4: While recrystallization is the primary method, other techniques can be employed, especially for separating complex mixtures of isomers. These may include fractional crystallization, which relies on the differential solubility of isomers in a particular solvent.[1] For analytical purposes and small-scale purifications, column chromatography can be effective.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of Crystals | - The compound is too soluble in the recrystallization solvent at low temperatures.- Too much solvent was used during the dissolution step. | - Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] |
| Oiling Out Instead of Crystallization | - The crude product is highly impure, leading to a significant depression of the melting point.- The solution is being cooled too rapidly. | - Consider a preliminary purification step, such as a solvent wash, to remove some impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of purer crystals.[6] |
| Crystals are Colored or Appear Impure | - Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious, as excessive use can also adsorb the desired product. |
| Difficulty in Separating Isomers | - The 1,4- and 1,5-isomers have similar solubilities in the chosen solvent. | - Fractional crystallization may be necessary. This involves multiple, careful recrystallization steps to enrich the desired isomer in the crystalline phase.[1] |
Experimental Protocols
Protocol 1: General Recrystallization from Methanol
This protocol is a general guideline for the recrystallization of crude this compound and is adapted from procedures for similar compounds.[3][6]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more methanol in small portions if necessary to achieve full dissolution at the boiling point.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Quantitative Data Summary
| Purification Step | Starting Material | Solvent/Reagent | Conditions | Purity (Post-Step) | Yield |
| Washing | Crude Reaction Mixture | Water, 10% K₂CO₃ | Room Temperature | - | - |
| Recrystallization | Washed Crude Product | Methanol | Hot dissolution, slow cooling | >98% (typical) | 70-85% (typical) |
Note: Purity and yield are estimates and can vary significantly based on the initial purity of the crude product and the precise experimental conditions.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of crude this compound.
Troubleshooting Logic for Low Crystal Recovery
Caption: Decision tree for troubleshooting low crystal recovery during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]
- 6. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimizing 1,5-Bis(chloromethyl)naphthalene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1,5-Bis(chloromethyl)naphthalene reactions. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Overall Yield of Bis(chloromethyl)naphthalene
-
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
A1: Several factors can contribute to a low yield. The most common issues include the purity of the starting materials, suboptimal reaction conditions, and the presence of moisture. Specifically, sulfur-containing impurities in naphthalene can significantly hinder the reaction. It is also crucial to maintain anhydrous conditions as the catalysts used are often sensitive to water.[1]
-
Q2: How can I improve the overall yield?
A2: To improve the yield, consider the following:
-
Use Purified Naphthalene: Ensure the naphthalene used has a low sulfur content, preferably below 100 ppm.[2]
-
Optimize Reaction Temperature: The reaction temperature should be carefully controlled, typically between 60-90°C.[1] Lower temperatures may result in an incomplete reaction, while higher temperatures can lead to the formation of polymeric byproducts.
-
Adjust Reactant Stoichiometry: An excess of the chloromethylating agent is generally recommended. The molar ratio of hydrogen chloride to naphthalene should be at least 2:1, with a preferred range of 2.5:1 to 5:1.[1]
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents to prevent catalyst deactivation.
-
Issue 2: Incorrect Isomer Ratio (Low 1,5-Isomer Content)
-
Q3: My product contains a high proportion of the 1,4-isomer. How can I increase the selectivity for the 1,5-isomer?
A3: Influencing the isomer ratio in the chloromethylation of naphthalene is a known challenge. The formation of a mixture of 1,4- and this compound is common.[2] While specific conditions to exclusively favor the 1,5-isomer are not extensively documented, factors such as the choice of catalyst, solvent, and reaction temperature can play a role in regioselectivity. Experimenting with different Lewis acid catalysts or phase transfer catalysts may alter the isomer distribution.
Issue 3: Formation of Side Products and Impurities
-
Q4: What are the common side products, and how can their formation be minimized?
A4: Besides the desired 1,5- and 1,4-isomers, common side products include mono-chloromethylated naphthalene and resinous polymeric materials.[1] To minimize these:
-
Control Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can promote the formation of polymers. Adhering to the recommended reaction parameters is crucial.
-
Purify the Starting Material: Impurities in the naphthalene can lead to a variety of side reactions.[2]
-
Issue 4: Product Purification Challenges
-
Q5: I am having difficulty separating the 1,5-isomer from the 1,4-isomer and other impurities. What purification methods are effective?
A5: The separation of 1,4- and this compound can be challenging due to their similar physical properties.
-
Recrystallization: Fractional crystallization is a common method for purifying the product.[2][3] Methanol is often used as a recrystallization solvent.[2]
-
Chromatography: For higher purity, column chromatography can be employed to separate the isomers.[4] High-performance liquid chromatography (HPLC) with a suitable stationary phase, such as octadecylsilane bonded silica, can also be effective for isomer separation.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general reaction mechanism for the chloromethylation of naphthalene?
A1: The chloromethylation of naphthalene is a type of electrophilic aromatic substitution, specifically a Friedel-Crafts-type reaction. Under acidic conditions and typically in the presence of a Lewis acid catalyst, formaldehyde and hydrogen chloride generate a chloromethyl cation or a related electrophilic species, which then attacks the electron-rich naphthalene ring.
-
Q2: What catalysts are typically used for this reaction?
A2: A variety of catalysts can be used, including Lewis acids like zinc chloride and aluminum chloride. Phase transfer catalysts, such as cetylpyridinium chloride (CPC), in a biphasic system have also been shown to be effective.[2]
-
Q3: What are the safety precautions for handling the reagents involved in this synthesis?
A3: The reagents used in this synthesis are hazardous. Concentrated acids like sulfuric and hydrochloric acid are corrosive. Formaldehyde is a suspected carcinogen. The product, this compound, is a lachrymator and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Quantitative Data Summary
The following table summarizes the quantitative data from an exemplary synthesis of bis(chloromethyl)naphthalene, highlighting the impact of naphthalene purity on yield and isomer ratio.
| Parameter | Condition 1 | Condition 2 |
| Naphthalene Purity | Desulfurized (Sulfur content: 95 ppm) | Not specified (higher sulfur content) |
| Naphthalene Conversion | 100% | 100% |
| Bis(chloromethyl)naphthalene Yield | 71.2% | Lower than 71.2% |
| Isomer Ratio (1,4- : 1,5-) | 55.3% : 44.7% | 55.0% : 45.0% |
| Reference | [2] | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of Bis(chloromethyl)naphthalene
This protocol is based on a method described for achieving a good yield of bis(chloromethyl)naphthalene as a mixture of isomers.[2]
Materials:
-
Purified Naphthalene (sulfur content < 100 ppm)
-
Paraformaldehyde (92%)
-
Methylcyclohexane
-
Sulfuric Acid (80%)
-
Cetylpyridinium Chloride (CPC) (Phase Transfer Catalyst)
-
Hydrogen Chloride gas
Procedure:
-
Reaction Setup: In a 2L jacketed separable flask equipped with a mechanical stirrer, dropping funnel, and condenser, charge 230.7g (1.80 mol) of purified naphthalene, 129.2g (3.96 mol) of 92% paraformaldehyde, and 461.4g of methylcyclohexane.
-
Heating: Heat the mixture to 80°C with stirring.
-
Catalyst and Acid Mixture Preparation: Prepare a mixture of 485.5g of 80% sulfuric acid and 6.71g (0.018 mol) of CPC.
-
Addition of Reagents: Add the acid-catalyst mixture to the dropping funnel. Begin continuously bubbling hydrogen chloride gas through the reaction mixture.
-
Reaction: While maintaining the reaction temperature at 80°C, add the acid-catalyst mixture dropwise over 2 hours.
-
Continued Reaction: After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.
-
Crystallization: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Isolation and Washing: Filter the solid product and wash it with water.
-
Purification: For further purification, recrystallize the crude product from methanol.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
Caption: Simplified reaction pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
- 3. rcprocess.se [rcprocess.se]
- 4. Synthesis and Application of 1-Chloromethyl naphthalene_Chemicalbook [chemicalbook.com]
- 5. CN101591217A - A kind of separation of chloromethyl naphthalene isomeride and detection method - Google Patents [patents.google.com]
Common challenges in handling 1,5-Bis(chloromethyl)naphthalene
Welcome to the Technical Support Center for 1,5-Bis(chloromethyl)naphthalene. This resource is designed to assist researchers, scientists, and drug development professionals in safely handling and utilizing this reactive bifunctional intermediate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of naphthalene with two chloromethyl groups located at the 1 and 5 positions of the aromatic rings.[1] Its bifunctional nature makes it a valuable building block in organic synthesis, particularly for cross-linking or as a monomer in the development of advanced polymers and specialty chemicals.[2][3]
Q2: What are the main safety hazards associated with this compound?
Q3: How should this compound be stored?
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases, oxidizing agents, alcohols, and amines.[8] Some suppliers recommend storage under an inert atmosphere at 2-8°C.[9] It is also important to protect it from moisture.[5][8]
Q4: What are the common impurities or byproducts in the synthesis of this compound?
The synthesis of bis(chloromethyl)naphthalenes often results in a mixture of isomers, primarily the 1,4- and 1,5-isomers.[10] Other potential byproducts include mono-chloromethylated naphthalene and polymeric resinous materials.[4] The purity of the starting naphthalene is critical, as impurities like benzothiophene can lead to side reactions.[10]
Troubleshooting Guides
Synthesis & Purification
Issue 1: Low Yield of Bis(chloromethyl)naphthalene
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the reaction is stirred vigorously for the recommended time (e.g., 8 hours at 80°C) to ensure proper mixing of the multiphasic reaction mixture.[10] |
| Suboptimal Temperature | Maintain the reaction temperature within the optimal range. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote the formation of resinous byproducts.[11] |
| Impure Starting Material | Use highly purified naphthalene with low sulfur content to minimize side reactions.[10] |
Issue 2: Formation of Resinous Byproducts
| Potential Cause | Recommended Solution |
| Presence of Water or Acid during Workup | Ensure all washing and drying steps are performed carefully, as residual water or acid can cause the product to resinify, especially during distillation.[4] |
| High Reaction Temperature | Carefully control the reaction temperature to avoid polymerization and condensation reactions. |
Issue 3: Difficulty in Isolating Pure 1,5-Isomer
| Potential Cause | Recommended Solution |
| Co-crystallization of Isomers | The product is often obtained as a mixture of 1,4- and 1,5-isomers.[10] Purification can be achieved by recrystallization from a suitable solvent like methanol.[10] Fractional crystallization may be necessary for complete separation.[11] |
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀Cl₂ | [12] |
| Molecular Weight | 225.11 g/mol | [12] |
| Storage Temperature | 2-8°C (under inert atmosphere) | [9] |
Solubility Data
Information on the solubility of the 1,5-isomer is limited. However, based on related compounds like 1,2-bis(chloromethyl)naphthalene, it is expected to have limited solubility in non-polar solvents and better solubility in polar organic solvents.[3] 1-(Chloromethyl)naphthalene is soluble in chloroform and slightly soluble in ethyl acetate and methanol.[13]
Experimental Protocols
Synthesis of this compound (as an isomeric mixture)
This protocol is adapted from a patent describing the synthesis of a mixture of 1,4- and this compound.[10]
Materials:
-
Purified Naphthalene
-
Paraformaldehyde
-
Methylcyclohexane
-
Sulfuric Acid (80%)
-
Phase Transfer Catalyst (e.g., Cetylpyridinium chloride - CPC)
-
Hydrogen Chloride Gas
Procedure:
-
In a 2L jacketed separable flask equipped with a stirrer, dropping funnel, and condenser, charge 230.7g (1.80 mol) of purified naphthalene, 129.2g (3.96 mol) of 92% paraformaldehyde, and 461.4g of methylcyclohexane.
-
Heat the mixture to 80°C while stirring.
-
Prepare a mixture of 485.5g of 80% sulfuric acid and 6.71g (0.018 mol) of the phase transfer catalyst.
-
Continuously blow hydrogen chloride gas through the reaction mixture.
-
While maintaining the reaction temperature at 80°C, add the acid-catalyst mixture dropwise over 2 hours.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for 8 hours.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product and wash it with water.
-
For further purification, recrystallize the crude product from methanol.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. lobachemie.com [lobachemie.com]
- 6. 1-Chloromethyl naphthalene(86-52-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. 1733-76-2|this compound|BLD Pharm [bldpharm.com]
- 10. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Naphthalene, 1,5-bis(chloromethyl)- [webbook.nist.gov]
- 13. 1-Chloromethyl naphthalene CAS#: 86-52-2 [m.chemicalbook.com]
Troubleshooting low solubility issues with 1,5-Bis(chloromethyl)naphthalene derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility issues with 1,5-Bis(chloromethyl)naphthalene and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound derivatives?
A1: this compound and its derivatives are polycyclic aromatic hydrocarbons. Due to their largely nonpolar aromatic structure, they exhibit low solubility in water but are generally soluble in a range of organic solvents. The presence of the chloromethyl groups adds some polarity compared to unsubstituted naphthalene.
Q2: In which organic solvents are this compound derivatives typically soluble?
A2: These compounds are generally soluble in polar aprotic solvents and some aromatic solvents. Common choices for dissolution include:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Dichloromethane
-
Acetone
-
Benzene
-
Ethanol
Q3: I am observing very low solubility even in organic solvents. What could be the cause?
A3: Several factors can contribute to unexpectedly low solubility:
-
Purity of the Compound: The synthesis of bis(chloromethyl)naphthalenes can result in the formation of isomers (e.g., 1,4-bis(chloromethyl)naphthalene), mono-chloromethylated naphthalene, and polymeric resinous byproducts. These impurities can significantly impact the overall solubility of your material. It is advisable to purify the compound by recrystallization.
-
Crystallinity: Highly crystalline materials often have lower solubility than their amorphous counterparts. The rate of cooling during crystallization can affect the crystal structure and, consequently, the ease of dissolution.
-
Solvent Quality: The presence of water or other impurities in your organic solvent can reduce the solubility of nonpolar compounds. Using anhydrous solvents is recommended, especially for moisture-sensitive reactions.
Q4: My compound precipitates out of solution when I add it to an aqueous reaction buffer. How can I prevent this?
A4: This is a common issue when working with hydrophobic compounds in aqueous environments. The recommended approach is to first dissolve the this compound derivative in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution. This stock solution can then be added dropwise to the stirred aqueous buffer. It is important to keep the final concentration of the organic co-solvent low (often below 10%) to avoid denaturing biological macromolecules or significantly altering the reaction conditions.
Troubleshooting Guide for Low Solubility
This guide provides a step-by-step approach to address low solubility issues during your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in a recommended organic solvent. | 1. Insufficient solvent volume.2. Low temperature.3. Presence of insoluble impurities.4. Incorrect solvent for the specific derivative. | 1. Gradually add more solvent.2. Gently warm the mixture while stirring. Many organic compounds show increased solubility at higher temperatures.3. Attempt to filter the insoluble material. Analyze the filtrate and the solid to identify the components.4. If purity is confirmed, try a different recommended solvent. For highly intractable compounds, consider more powerful solvents like DMF or DMSO. |
| A yellow or off-white color persists after recrystallization. | Presence of colored byproducts from the synthesis. | A second recrystallization may be necessary. The use of activated charcoal during recrystallization can also help remove colored impurities. |
| Compound "oils out" during recrystallization instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooled too quickly. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding with a pure crystal can also promote proper crystallization. |
| Low yield after recrystallization. | 1. Using too much solvent.2. Premature crystallization during hot filtration.3. Cooling the solution too quickly. | 1. Use the minimum amount of hot solvent necessary for complete dissolution.2. Pre-heat the filtration apparatus (funnel and receiving flask).3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Qualitative Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | |
| Methanol | Sparingly soluble | |
| Ethanol | Soluble | |
| Hexane | Limited solubility | |
| Acetone | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| N,N-Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (DMSO) | Soluble |
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility
This protocol outlines a standard method for assessing the solubility of a this compound derivative in a given organic solvent.
Materials:
-
This compound derivative (solid)
-
Selected organic solvent (e.g., DMF, DMSO, Chloroform)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Graduated pipette or syringe
-
Analytical balance
Procedure:
-
Weigh a small, precise amount of the this compound derivative (e.g., 10 mg) and place it into a clean, dry test tube.
-
Add a small, measured volume of the solvent (e.g., 0.1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for 60 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at or above 100 mg/mL.
-
If the solid is not fully dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL), agitating thoroughly after each addition.
-
Record the total volume of solvent required to completely dissolve the solid.
-
Calculate the approximate solubility in mg/mL or g/100mL.
-
If the compound does not dissolve after adding a significant volume of solvent (e.g., 10 mL), it can be considered sparingly soluble or insoluble in that solvent at the tested temperature.
-
For a more precise determination, especially for sparingly soluble compounds, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 2: Preparation of a Stock Solution for Biological or Polymerization Reactions
This protocol describes the preparation of a concentrated stock solution of a this compound derivative for subsequent use in aqueous or sensitive reaction mixtures.
Materials:
-
This compound derivative
-
Anhydrous, high-purity DMSO or DMF
-
Sterile microcentrifuge tubes or glass vials with screw caps
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of the this compound derivative in a tared microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., for a 100 mM stock solution of a compound with a molecular weight of 225.11 g/mol , dissolve 22.51 mg in 1 mL of solvent).
-
Cap the tube/vial tightly and vortex or sonicate until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at an appropriate temperature (typically -20°C for long-term storage), protected from light and moisture.
-
When adding to an aqueous solution, pipette the required volume of the stock solution directly into the vigorously stirred buffer to ensure rapid dispersion and minimize precipitation.
Visualized Workflows
Synthesis of Fluorescent Poly(naphthalene ether)
This workflow illustrates the use of 2,6-bis(chloromethyl)naphthalene (an isomer of this compound) in a Williamson ether polymerization to create a fluorescent polymer.
Crosslinking of Proteins for Structural Analysis
This diagram shows a proposed workflow for using 2,6-bis(chloromethyl)naphthalene as a homobifunctional crosslinking agent to study protein interactions.
Controlling the molecular weight of polymers from 1,5-Bis(chloromethyl)naphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the molecular weight of polymers derived from 1,5-Bis(chloromethyl)naphthalene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound?
A1: The most common method for polymerizing this compound to form poly(1,5-naphthylene vinylene) is the Gilch polymerization. This dehydrohalogenation polymerization is well-suited for bis(chloromethyl) aromatic monomers.[1] An alternative route is the Williamson ether synthesis, which can be employed to create poly(naphthalene ether)s by reacting this compound with a suitable bisphenol.
Q2: What are the key factors that influence the molecular weight of the resulting polymer?
A2: Several factors critically influence the molecular weight of polymers synthesized from this compound. These include the stoichiometry of the reactants, reaction temperature and time, and the purity of the monomers and solvents.[2] For instance, in step-growth polymerizations, a precise 1:1 molar ratio of reactive functional groups is essential for achieving high molecular weights.[2]
Q3: How can I intentionally limit the molecular weight of the polymer?
A3: To achieve a lower molecular weight, you can introduce a controlled amount of a monofunctional monomer, which acts as a "chain stopper" by capping the growing polymer chains.[2] Altering the stoichiometric ratio of the bifunctional monomers, so that one is in slight excess, will also limit the degree of polymerization.[2] Additionally, adjusting reaction parameters such as temperature and time can be used to modulate the final molecular weight.
Q4: What is the significance of the polymer's molecular weight in drug development applications?
A4: The molecular weight of a polymer is a critical parameter in drug development as it directly impacts properties such as solubility, drug release kinetics, and the in vivo fate of drug delivery systems. For instance, the hydrophobic nature of poly(naphthalene ether)s makes them suitable for encapsulating hydrophobic drugs, and their fluorescent properties allow for tracking of the drug delivery vehicle. The molecular weight will influence the degradation rate and clearance of these systems from the body.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Molecular Weight | Imprecise Stoichiometry: An excess of one of the monomers can limit chain growth. | Ensure accurate weighing of all monomers to maintain a 1:1 molar ratio of reactive groups for achieving high molecular weight.[2] |
| Incomplete Reaction: Insufficient reaction time may not allow the polymerization to proceed to high conversion. | Increase the reaction time to enable the formation of longer polymer chains. Monitoring the reaction progress can help determine the optimal duration.[2] | |
| Presence of Impurities: Monofunctional impurities or the presence of water can act as chain terminators, halting polymer growth. | Purify all monomers and solvents before use. Ensure all glassware is thoroughly dried and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2] | |
| Suboptimal Reaction Temperature: The reaction temperature may be too low for an adequate reaction rate, or too high, leading to polymer degradation. | Optimize the reaction temperature by consulting literature for similar polymerization systems. A gradual increase in temperature can sometimes be beneficial.[2] | |
| Inconsistent Molecular Weight Between Batches | Variability in Monomer Purity: Different batches of monomers may have inconsistent levels of purity. | Standardize the purification procedure for all monomers and verify their purity before each reaction.[2] |
| Inconsistent Reaction Conditions: Fluctuations in temperature, stirring rate, or the inert atmosphere can lead to batch-to-batch variations. | Carefully control and monitor all reaction parameters. Utilize a well-calibrated heating and stirring system to ensure consistency.[2] | |
| Gel Formation (Cross-linking) | Multifunctional Impurities: The presence of monomers with more than two reactive groups can lead to the formation of a cross-linked gel. | Ensure the high purity of your monomers and remove any multifunctional impurities.[2] |
| Side Reactions at High Temperatures: Certain reaction conditions can promote side reactions that result in cross-linking. | Lower the reaction temperature and/or screen for alternative catalysts or reaction conditions that are less prone to promoting side reactions.[2] |
Data Presentation
The following tables provide illustrative data on how different experimental parameters can influence the molecular weight of polymers derived from this compound. Please note: This data is hypothetical and intended for educational purposes to demonstrate expected trends based on established principles of polymerization.
Table 1: Effect of Monomer Stoichiometry on Molecular Weight
| Mole Ratio (this compound : Bisphenol) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 1.00 : 1.00 | 85,000 | 187,000 | 2.2 |
| 1.00 : 0.98 | 45,000 | 94,500 | 2.1 |
| 1.00 : 0.95 | 20,000 | 41,000 | 2.05 |
Table 2: Effect of Reaction Temperature on Molecular Weight
| Reaction Temperature (°C) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 120 | 40,000 | 88,000 | 2.2 |
| 140 | 85,000 | 187,000 | 2.2 |
| 160 | 75,000 | 172,500 | 2.3 |
Table 3: Effect of Reaction Time on Molecular Weight
| Reaction Time (hours) | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 8 | 55,000 | 121,000 | 2.2 |
| 16 | 85,000 | 187,000 | 2.2 |
| 24 | 90,000 | 198,000 | 2.2 |
Experimental Protocols
Protocol 1: Gilch Polymerization of this compound
This protocol is a generalized procedure for the synthesis of poly(1,5-naphthylene vinylene).
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK) solution in tetrahydrofuran (THF) (e.g., 1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, three-neck flask)
Procedure:
-
Dissolve this compound in anhydrous THF in a three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the potassium tert-butoxide solution in THF dropwise to the stirred monomer solution over a period of 1 hour. An excess of the base is typically used to ensure complete reaction.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours. The solution may change color and become more viscous as the polymer forms.[1]
-
Quench the polymerization by pouring the reaction mixture into a large volume of methanol to precipitate the polymer.[1]
-
Collect the precipitated polymer by filtration, wash it with methanol to remove unreacted monomer and oligomers, and dry under vacuum.[1]
Characterization:
-
Molecular Weight: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) using polystyrene standards.[1]
-
Structure: Confirm the polymer structure using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
-
Thermal Stability: Assess the thermal properties using Thermogravimetric Analysis (TGA).[1]
Visualizations
Caption: Experimental workflow for the Gilch polymerization of this compound.
Caption: Simplified mechanism of Gilch polymerization.
References
Technical Support Center: Synthesis of 1,5-Bis(chloromethyl)naphthalene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1,5-Bis(chloromethyl)naphthalene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the chloromethylation of naphthalene. This reaction typically involves reacting naphthalene with formaldehyde or its polymer, paraformaldehyde, and hydrogen chloride in the presence of a catalyst.[1][2] Lewis acids or phase transfer catalysts are often employed to facilitate the reaction and improve selectivity.[1][3]
Q2: What are the critical factors influencing the yield and selectivity of this compound?
A2: Several factors significantly impact the yield and isomeric distribution of the product:
-
Purity of Naphthalene: The presence of impurities in the naphthalene starting material can lead to side reactions and lower yields. Using highly purified naphthalene is recommended for optimal results.[1]
-
Reaction Temperature: Careful control of the reaction temperature is crucial. Temperatures are generally maintained in the range of 60-90°C.[1] Lower temperatures may result in incomplete reactions, while higher temperatures can promote the formation of undesirable byproducts, such as polymers.[1]
-
Reactant Stoichiometry: The molar ratio of the reactants, particularly the chloromethylating agent to naphthalene, must be carefully controlled to favor the formation of the disubstituted product over the monosubstituted one. An excess of the chloromethylating agent is typically used.[1]
-
Catalyst Selection: The choice of catalyst, such as a Lewis acid (e.g., zinc chloride, ferric chloride) or a phase transfer catalyst (e.g., quaternary ammonium salts), can significantly influence the reaction rate and the isomeric ratio of the products.[1][3][4]
-
Solvent System: The use of an inert organic solvent can improve reaction homogeneity and temperature control.[1]
Q3: What are the common side products in this synthesis, and how can their formation be minimized?
A3: Common side products include other isomers of bis(chloromethyl)naphthalene (such as the 1,4-isomer), monochloromethylnaphthalene, and polymeric resinous materials.[1][4][5] Minimizing the formation of these byproducts can be achieved by:
-
Optimizing Reaction Conditions: Fine-tuning the reaction temperature, time, and reactant ratios can favor the formation of the desired 1,5-isomer.
-
Catalyst Selection: The choice of catalyst can influence the regioselectivity of the reaction.
-
Controlled Addition of Reagents: A slow and controlled addition of the chloromethylating agent can help to prevent localized high concentrations that may lead to polymerization.
-
Use of High-Purity Reagents: Starting with pure naphthalene can reduce the formation of colored impurities and other side products.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of Bis(chloromethyl)naphthalene | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of chloromethylating agent. - Impure starting materials. | - Increase reaction time or temperature (within the optimal range of 60-90°C).[1] - Increase the molar ratio of formaldehyde/paraformaldehyde and HCl to naphthalene.[1] - Ensure the use of high-purity naphthalene.[1] |
| Formation of Polymeric Byproducts | - Reaction temperature is too high. - Presence of moisture or other impurities. | - Lower the reaction temperature.[1] - Ensure all reagents and glassware are dry. The presence of water can cause the product to resinify.[5] |
| Product is a Mixture of Isomers (e.g., 1,4- and 1,5-) | - Reaction conditions favor the formation of multiple isomers. | - Modify the catalyst system. Some catalysts may offer better regioselectivity. - Adjust the reaction temperature, as this can influence the isomer distribution. |
| Difficulty in Product Isolation and Purification | - Presence of viscous, oily residues. - Product co-distills with other components. | - Wash the crude product thoroughly with water and a mild base (e.g., potassium carbonate solution) to remove acids.[5] - Consider recrystallization from a suitable solvent (e.g., ethanol, methanol) for purification.[1][6] |
| Safety Concerns (Lachrymatory and Vesicant Product) | - Exposure to the product or byproducts. | - Handle the product and all reaction residues in a well-ventilated fume hood.[5] - Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of Bis(chloromethyl)naphthalene (General Procedure)
This protocol is a general method adapted from procedures for chloromethylation of naphthalene.[1][4]
Materials:
-
Purified Naphthalene
-
Paraformaldehyde
-
Inert Organic Solvent (e.g., Methylcyclohexane)
-
Sulfuric Acid (80%)
-
Phase Transfer Catalyst (e.g., Cetylpyridinium chloride)
-
Hydrogen Chloride Gas
Procedure:
-
In a jacketed reaction flask equipped with a mechanical stirrer, condenser, and gas inlet, charge purified naphthalene, paraformaldehyde, and the inert organic solvent.
-
Heat the mixture to 80°C with stirring.
-
Prepare a mixture of 80% sulfuric acid and the phase transfer catalyst.
-
Continuously bubble hydrogen chloride gas through the reaction mixture.
-
While maintaining the reaction temperature at 80°C, add the acid-catalyst mixture dropwise over 2 hours.
-
After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 8 hours.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product and wash it with water.
-
For further purification, recrystallize the crude product from a suitable solvent like methanol.[1]
Quantitative Data from a Representative Synthesis:
| Parameter | Value |
| Naphthalene | 1.80 mol |
| Paraformaldehyde (92%) | 3.96 mol |
| Sulfuric Acid (80%) | 485.5 g |
| Phase Transfer Catalyst | 0.018 mol |
| Reaction Temperature | 80°C |
| Reaction Time | 10 hours |
| Naphthalene Conversion | 100% |
| Bis(chloromethyl)naphthalene Yield | 71.2% |
| Isomer Ratio (1,4- to 1,5-) | ~55:45 |
Note: This data is based on a patented procedure and actual results may vary.[4]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. JP5087312B2 - A method for producing bis (chloromethyl) naphthalene. - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1-Chloromethyl naphthalene synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. lobachemie.com [lobachemie.com]
Validation & Comparative
Comparative Reactivity of 1,5-Bis(chloromethyl)naphthalene and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of isomeric building blocks is paramount for efficient synthesis and predictable outcomes. This guide provides a comparative analysis of the reactivity of 1,5-bis(chloromethyl)naphthalene versus its other isomers, grounded in principles of physical organic chemistry and supported by available experimental insights.
The utility of bis(chloromethyl)naphthalene isomers as versatile precursors in the synthesis of polymers, pharmaceuticals, and fine chemicals stems from the reactivity of their benzylic chloride groups, which are amenable to nucleophilic substitution.[1] However, the specific positioning of the two chloromethyl groups on the naphthalene ring significantly dictates their reaction kinetics and amenability to different reaction conditions. This differential reactivity is primarily governed by electronic and steric effects inherent to the naphthalene scaffold.
Understanding the Reaction Mechanism
The substitution of the chloride in bis(chloromethyl)naphthalenes by a nucleophile typically proceeds via either a unimolecular (SN1) or a bimolecular (SN2) mechanism.
-
SN1 Mechanism: This two-step pathway involves the initial formation of a benzylic carbocation intermediate. The stability of this carbocation, which is influenced by resonance with the naphthalene ring and the electronic effects of the other substituent, is the rate-determining factor.
-
SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the carbon atom as the chloride ion departs. The rate of an SN2 reaction is highly sensitive to steric hindrance around the reactive center.[1]
Inferred Reactivity Comparison
A key factor to consider is the position of the second chloromethyl group and its influence on the stability of the carbocation formed during an SN1 reaction at the first site, or on the steric accessibility for an SN2 attack.
| Isomer | Structure | Inferred Relative Reactivity | Rationale |
| This compound | C₁₂H₁₀Cl₂ | High | The chloromethyl groups are on separate rings and are electronically distant. The inductive electron-withdrawing effect of the second group on the reacting center is minimal, leading to relatively high reactivity. |
| 2,6-Bis(chloromethyl)naphthalene | C₁₂H₁₀Cl₂ | High | Similar to the 1,5-isomer, the functional groups are on different rings and well-separated, resulting in minimal electronic interference and high reactivity. This isomer is noted for its use in creating polymers with high thermal stability due to its rigid structure. |
| 1,4-Bis(chloromethyl)naphthalene | C₁₂H₁₀Cl₂ | Moderate to High | Both groups are on the same ring. The second group exerts a deactivating inductive effect, but steric hindrance is relatively low compared to ortho-substituted isomers. |
| 1,8-Bis(chloromethyl)naphthalene | C₁₂H₁₀Cl₂ | Low | Significant steric hindrance (peri-interaction) between the two chloromethyl groups is expected to disfavor both SN1 (due to strained carbocation formation) and SN2 (due to hindered nucleophilic attack) pathways, leading to the lowest reactivity. |
| 1,2-Bis(chloromethyl)naphthalene | C₁₂H₁₀Cl₂ | Low | Strong steric hindrance from the adjacent chloromethyl group would significantly impede the backside attack required for an SN2 reaction.[1] |
| Other Isomers (e.g., 1,3-, 1,6-, 1,7-, 2,3-, 2,7-) | C₁₂H₁₀Cl₂ | Variable (Moderate to High) | Reactivity will depend on the specific placement, with isomers having greater separation between the -CH₂Cl groups generally exhibiting higher reactivity due to reduced electronic deactivation and steric hindrance. |
Disclaimer: This table presents an inferred order of reactivity based on established chemical principles. Direct experimental validation under identical conditions is required for a definitive comparison.
Experimental Protocol for Comparative Reactivity Analysis
To quantitatively assess the relative reactivity of bis(chloromethyl)naphthalene isomers, a common and effective method is to monitor the kinetics of their solvolysis reactions.[1] During solvolysis (e.g., in an ethanol/water mixture), the C-Cl bond is cleaved, and hydrochloric acid (HCl) is produced. The rate of HCl formation directly corresponds to the reaction rate.
Objective: To determine the relative solvolysis rates of different bis(chloromethyl)naphthalene isomers.
Materials:
-
Bis(chloromethyl)naphthalene isomers (e.g., 1,5-, 1,8-, 2,6-)
-
Solvent (e.g., 80:20 ethanol:water)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Conductivity meter or pH meter (for alternative monitoring)
-
Glassware: reaction flasks, pipettes, burette
Procedure:
-
Solution Preparation: Prepare accurately known concentrations of each bis(chloromethyl)naphthalene isomer in the chosen solvent system.
-
Temperature Control: Equilibrate the reactant solutions and the reaction vessel in a constant temperature bath to ensure a stable reaction temperature.[1]
-
Reaction Initiation: Mix the solutions to initiate the solvolysis reaction.
-
Monitoring:
-
Titrimetric Method: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding it to ice-cold acetone). Titrate the liberated HCl with the standardized NaOH solution using phenolphthalein as an indicator.
-
Conductometric Method: The reaction can be followed by monitoring the increase in conductivity of the solution over time as ionic HCl is produced. This method was used in kinetic studies of 1-chloromethylnaphthalene.[2]
-
-
Data Analysis: Plot the concentration of HCl produced versus time. The initial slope of this curve will be proportional to the initial reaction rate. By comparing the initial rates for different isomers under identical conditions, their relative reactivities can be determined.
Visualizing the Workflow
The following diagrams illustrate the generalized reaction mechanism and the experimental workflow for comparing isomer reactivity.
Caption: Generalized SN1 and SN2 reaction pathways for bis(chloromethyl)naphthalenes.
Caption: Workflow for the comparative kinetic analysis of isomer solvolysis.
References
A Comparative Guide to 1,5-Bis(chloromethyl)naphthalene and 1,4-Bis(chloromethyl)benzene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the field of high-performance polymers, the selection of monomers is a critical determinant of the final material's properties. This guide provides an objective, data-driven comparison between two aromatic dihalide monomers: 1,5-bis(chloromethyl)naphthalene and 1,4-bis(chloromethyl)benzene. Both serve as key building blocks for producing conjugated polymers, primarily poly(arylene vinylene)s, which are integral to the development of advanced materials for organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices.[1]
The primary structural difference lies in the aromatic core: 1,4-bis(chloromethyl)benzene is based on a single benzene ring, while this compound features a more extensive, rigid bicyclic naphthalene system.[2][3] This variation in the monomer backbone directly influences the polymerization process and imparts distinct thermal, mechanical, and optoelectronic characteristics to the resulting polymers.[4]
Monomer Structures and Polymerization Pathway
The chemical structures of the two monomers are presented below. The key difference is the aromatic core—a benzene ring versus a naphthalene ring system.
Caption: Chemical structures of the compared monomers.
Both monomers are commonly used in dehydrohalogenation polymerizations, most notably the Gilch polymerization, to synthesize poly(arylene vinylene)s.[2] This reaction involves treating the monomer with a strong base, such as potassium tert-butoxide, to form a highly reactive quinodimethane intermediate that subsequently polymerizes.[5]
Comparative Performance Data
The choice of monomer significantly impacts the properties of the resulting polymer. Polymers derived from this compound, such as poly(1,5-naphthylene vinylene) (PNV), are generally expected to exhibit enhanced thermal stability compared to their benzene-based counterparts like poly(p-phenylene vinylene) (PPV), owing to the increased rigidity of the naphthalene unit.[2] This structural difference also affects the polymer's conjugation length and, consequently, its optical properties.
Table 1: Thermal and Molecular Properties of Resulting Polymers
| Property | Polymer from 1,4-Bis(chloromethyl)benzene (PPV derivatives) | Polymer from this compound (PNV derivatives) |
| Polymer Structure | Poly(p-phenylene vinylene) (PPV) | Poly(1,5-naphthylene vinylene) (PNV) |
| Synthesis Method | Gilch Polymerization[6] | Gilch Polymerization[2] |
| Thermal Stability (5% Weight Loss) | ~370-390 °C[7] | Expected to be >400 °C[2] |
| Molecular Weight (Mn) | 10,000 - 500,000 g/mol (highly condition-dependent)[6][8] | Data not widely available, but high molecular weights are achievable. |
| Solubility | Generally poor unless solubilizing side groups are added.[9] | Expected to be poor without solubilizing side groups. |
Table 2: Optical Properties of Resulting Polymers
| Property | Polymer from 1,4-Bis(chloromethyl)benzene (PPV derivatives) | Polymer from this compound (PNV copolymers) |
| UV-Vis Absorption (λmax, film) | ~450-500 nm[10] | ~360-430 nm[11] |
| Photoluminescence (PL) Emission (λmax, film) | ~550-600 nm (Yellow-Green)[1][10] | ~520-530 nm (Green)[11] |
| Color of Emitted Light | Yellow-Green[1] | Green[11] |
Note: Data is collated from studies on various derivatives, as direct side-by-side comparisons are limited. Properties can vary significantly with side-chain modifications and polymerization conditions.
Experimental Protocols
To enable researchers to conduct their own comparative studies, the following section details a generalized protocol for polymer synthesis via Gilch polymerization and subsequent characterization.
General Protocol for Gilch Polymerization
This procedure is a representative method for synthesizing poly(arylene vinylene)s from bis(chloromethyl) aromatic monomers.[4][12]
Materials:
-
Bifunctional monomer (this compound or 1,4-bis(chloromethyl)benzene)
-
Potassium tert-butoxide (t-BuOK) as a 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Methanol
-
Inert gas supply (Nitrogen or Argon)
-
Standard Schlenk line glassware
Procedure:
-
In a three-neck flask under an inert atmosphere, dissolve the monomer in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the potassium tert-butoxide solution dropwise to the stirred monomer solution over approximately 1 hour. An excess of base is typically used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours. The solution may become viscous and change color as the polymer forms.
-
Quench the polymerization by pouring the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol to remove residual monomers and oligomers, and dry under vacuum.
References
- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzene, 1,4-bis(chloromethyl)- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.lnu.edu.cn [chem.lnu.edu.cn]
- 8. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
- 10. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lee.chem.uh.edu [lee.chem.uh.edu]
- 12. rsc.org [rsc.org]
Spectroscopic Analysis for Confirming the Structure of 1,5-Bis(chloromethyl)naphthalene Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the structure of polymers synthesized from 1,5-bis(chloromethyl)naphthalene, herein referred to as poly(1,5-naphthalene dimethylene). Spectroscopic analysis is paramount in polymer chemistry to verify the successful polymerization, elucidate the polymer structure, and identify any potential side products or unreacted monomers. This document outlines the expected spectroscopic characteristics of poly(1,5-naphthalene dimethylene) and compares them with a structurally related polymer, poly(p-xylylene), providing a clear benchmark for structural confirmation.
Introduction to Spectroscopic Characterization
The polymerization of this compound is expected to yield poly(1,5-naphthalene dimethylene), a polymer with a repeating naphthalene moiety in its backbone. To confirm this structure, a combination of spectroscopic techniques is essential. This guide focuses on ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy. Each technique provides unique information about the chemical environment of the atoms and bonds within the polymer, and together they offer a comprehensive structural analysis.
Comparative Spectroscopic Data
The following tables summarize the expected and comparative spectroscopic data for the monomer (this compound), the target polymer (poly(1,5-naphthalene dimethylene)), and an alternative polymer (poly(p-xylylene)). The data for poly(1,5-naphthalene dimethylene) is predicted based on the known spectral properties of naphthalene derivatives and related polymers.
Table 1: ¹H NMR Spectral Data (Predicted vs. Comparative)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~7.9-8.1 | Aromatic Protons (H-4, H-8) |
| ~7.4-7.6 | Aromatic Protons (H-2, H-3, H-6, H-7) | |
| ~4.9 | Methylene Protons (-CH₂Cl) | |
| Poly(1,5-naphthalene dimethylene) (Predicted) | ~7.5-7.9 | Aromatic Protons |
| ~4.2 | Methylene Protons (-CH₂-) | |
| Poly(p-xylylene) (Comparative) | ~6.5-6.8 | Aromatic Protons |
| ~3.5 | Methylene Protons (-CH₂-) |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Comparative)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~134 | Quaternary Aromatic Carbons |
| ~125-130 | Aromatic CH Carbons | |
| ~46 | Methylene Carbon (-CH₂Cl) | |
| Poly(1,5-naphthalene dimethylene) (Predicted) | ~135-140 | Quaternary Aromatic Carbons |
| ~125-130 | Aromatic CH Carbons | |
| ~35-40 | Methylene Carbon (-CH₂-) | |
| Poly(p-xylylene) (Comparative) | ~136 | Quaternary Aromatic Carbons |
| ~129 | Aromatic CH Carbons | |
| ~38 | Methylene Carbon (-CH₂-) |
Table 3: FT-IR Spectral Data (Predicted vs. Comparative)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3050 | Aromatic C-H Stretch |
| ~2950 | Methylene C-H Stretch | |
| ~1600, ~1510 | Aromatic C=C Stretch | |
| ~1270 | C-Cl Stretch | |
| ~780 | Aromatic C-H Out-of-Plane Bend | |
| Poly(1,5-naphthalene dimethylene) (Predicted) | ~3050 | Aromatic C-H Stretch |
| ~2920, ~2850 | Methylene C-H Stretch | |
| ~1600, ~1510 | Aromatic C=C Stretch | |
| ~780 | Aromatic C-H Out-of-Plane Bend | |
| Poly(p-xylylene) (Comparative) | ~3020 | Aromatic C-H Stretch |
| ~2920, ~2850 | Methylene C-H Stretch | |
| ~1515 | Aromatic C=C Stretch | |
| ~820 | Aromatic C-H Out-of-Plane Bend |
Table 4: UV-Vis Spectral Data (Predicted vs. Comparative)
| Compound | λmax (nm) | Assignment |
| This compound | ~225, ~280, ~310 | π → π* transitions of the naphthalene ring |
| Poly(1,5-naphthalene dimethylene) (Predicted) | ~230, ~290, ~320 | π → π* transitions of the naphthalene ring in the polymer backbone |
| Poly(p-xylylene) (Comparative) | ~275 | π → π* transitions of the benzene ring |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the polymer sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the polymer is fully dissolved, which may require gentle heating or extended sonication.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Parameters:
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 s
-
Pulse Width: 30-45°
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Relaxation Delay: 2-10 s
-
Pulse Width: 30°
-
Spectral Width: 0-200 ppm
-
Decoupling: Proton broadband decoupling.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the polymer in a volatile solvent (e.g., chloroform, THF). Cast the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate completely, leaving a thin polymer film.
-
KBr Pellet: Grind 1-2 mg of the polymer with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
-
Instrumentation: A standard FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the polymer in a UV-transparent solvent (e.g., chloroform, THF, acetonitrile) with a concentration in the range of 0.01-0.1 mg/mL. The exact concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A standard double-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength Range: 200-800 nm
-
Scan Speed: Medium
-
Blank: Use the pure solvent as a reference.
-
Visualizations
The following diagrams illustrate the polymerization reaction and the experimental workflow for spectroscopic analysis.
Caption: Polymerization of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Conclusion
The structural confirmation of poly(1,5-naphthalene dimethylene) relies on a multi-faceted spectroscopic approach. By comparing the experimental spectra of the synthesized polymer with the predicted data and the spectra of a known alternative like poly(p-xylylene), researchers can confidently verify the polymer's structure. Key indicators of successful polymerization include the disappearance of the chloromethyl group signals and the appearance of new signals corresponding to the methylene linkages in the polymer backbone, alongside the characteristic signals of the naphthalene moiety. This guide provides the necessary framework and data points to aid in this critical analytical process.
Naphthalene-Based Polymers: A Performance Guide for Aromatic Polymer Applications
For researchers, scientists, and drug development professionals, the selection of high-performance polymers is a critical decision. This guide offers an objective comparison of naphthalene-based polymers against other common aromatic polymers, supported by experimental data, to inform material selection in demanding applications.
The incorporation of the rigid and planar naphthalene moiety into a polymer backbone can significantly enhance its properties compared to conventional aromatic polymers based on single benzene rings. The larger aromatic surface area of the naphthalene unit leads to stronger intermolecular π-π stacking, increased chain rigidity, and restricted rotational freedom. These molecular-level characteristics translate into superior thermal stability, mechanical strength, and barrier properties, making naphthalene-based polymers attractive candidates for advanced applications in electronics, aerospace, and biomedicine.
Comparative Performance Data
The following tables summarize key performance indicators for various naphthalene-based polymers and their benzene-based analogues.
Thermal Properties
The introduction of a naphthalene ring into the polymer backbone generally increases the glass transition temperature (Tg) and the thermal decomposition temperature, indicating enhanced thermal stability.[1] This is attributed to the increased rigidity of the polymer chain.[1][2]
| Polymer Class | Specific Polymer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) | Reference |
| Polyimide | Naphthalene-based PI (NADA-PMDA/ODA) | 381 | 569 | [3] |
| Naphthalene-based PI (NAPPI) | 434 | 551 | [2] | |
| Benzene-based PI (Kapton®) | ~390 | ~550 | [1] | |
| Polyamide | Naphthalene-containing Polyamide | 178 - 300 | >400 (10% weight loss >500°C) | [4] |
| Conventional Aramid (e.g., from p-phenylenediamine) | - | - | [4] | |
| Polyester | Poly(ethylene naphthalate) (PEN) | ~120 | - | [5] |
| Poly(ethylene terephthalate) (PET) | ~75 | - | [5] |
Mechanical Properties
Naphthalene-based polymers often exhibit higher tensile strength and elastic modulus due to the rigid naphthalene structure, which enhances the regularity of the polymer chains.[3]
| Polymer Class | Specific Polymer | Tensile Strength (MPa) | Elastic Modulus (GPa) | Reference |
| Polyimide | Naphthalene-based PI (NADA-PMDA/ODA) | 96.41 | 2.45 | [3] |
| Benzene-based PI (PMDA/ODA) | 81 | 2.14 | [3] | |
| Polyamide | Naphthalene-containing Polyamide Films | 70 - 91 | 1.35 - 2.32 | [4] |
| Aromatic Polyamides with Cyano Groups | 79 - 93 | 1.7 - 2.6 | [6] |
Gas Barrier Properties
The substitution of a benzene ring with a naphthalene ring, as seen in the comparison between PET and PEN, leads to improved gas barrier properties. The more efficient chain packing of naphthalene-containing polymers reduces the free volume, thus hindering the diffusion of small gas molecules.[2]
| Polymer | Oxygen Permeability (cc·mil/100 in²·day·atm) | Carbon Dioxide Permeability (cc·mil/100 in²·day·atm) | Reference |
| Poly(ethylene naphthalate) (PEN) | ~5 times lower than PET | ~5 times lower than PET | [7] |
| Poly(ethylene terephthalate) (PET) | Baseline | Baseline | [7] |
| Naphthalene-based Polyimide (NAPPI) | 0.04 (cm³·m⁻²·day⁻¹) | - | [2] |
Experimental Protocols and Methodologies
The data presented in this guide are derived from standard polymer characterization techniques. Detailed experimental protocols are crucial for the accurate and reproducible assessment of polymer properties.
Synthesis of Naphthalene-Based Polyimides
A common route for synthesizing naphthalene-based polyimides involves a two-step process:
-
Poly(amic acid) Formation : A diamine monomer containing a naphthalene moiety is reacted with a dianhydride (e.g., pyromellitic dianhydride - PMDA) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at room temperature. This ring-opening polymerization yields a poly(amic acid) (PAA) solution.[3]
-
Thermal Imidization : The PAA solution is cast into a film and then subjected to a staged thermal treatment in an oven under vacuum or nitrogen. A typical heating cycle might be 80°C for 1 hour, followed by 150°C, 200°C, 250°C, and 300°C for 1-2 hours at each stage to induce cyclodehydration and form the final polyimide film.
Thermal Analysis
-
Thermogravimetric Analysis (TGA) : TGA is used to determine the thermal stability of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.[8] The analysis is typically performed at a heating rate of 10°C/min in a nitrogen atmosphere.[3] The 5% weight loss temperature (Td5%) is a key metric for comparing thermal stability.
-
Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg).[8] A common procedure involves heating the sample at a rate of 20°C/min.[1]
Mechanical Testing
-
Tensile Testing : The mechanical properties of polymer films are typically evaluated using a universal testing machine according to ASTM D882 or ASTM D638 standards.[9][10] Dumbbell-shaped specimens are pulled at a constant speed, and the stress and strain are recorded to determine the tensile strength, elastic modulus, and elongation at break.[11]
Applications in Drug Development and Biomedical Research
The unique properties of naphthalene-based aromatic polymers, combined with their potential for functionalization, open up avenues for their use in the biomedical field. Aromatic polyamides, for instance, can be designed with improved solubility and processability, making them suitable for biological and medical applications.[11]
Biocompatibility and Cytotoxicity
While comprehensive biocompatibility data for naphthalene-based polymers is still emerging, the broader class of aromatic polyimides has been evaluated for biomedical applications.[1] The biocompatibility of any polymer intended for in vivo use must be rigorously assessed, typically through a series of in vitro and in vivo tests as outlined in standards like ISO 10993.[12] These tests evaluate factors such as cytotoxicity, sensitization, irritation, and hemocompatibility.[1][13]
It is important to note that naphthalene itself can exhibit cytotoxicity, and its metabolites can be reactive.[9] Therefore, the potential for leaching of unreacted monomers or degradation products from naphthalene-based polymers is a critical consideration in their biocompatibility assessment for drug delivery applications. Studies on specific naphthalene derivatives have shown potential as anticancer agents, suggesting that the naphthalene scaffold can be a valuable component in therapeutic design.[5][10] For instance, liposome-based systems have been developed for the delivery of naphthalene derivative polyamines with antitumor activity, showing enhanced efficacy against cancer cell lines while reducing toxicity to non-cancerous cells.[5]
Drug Delivery Systems
The robust mechanical and thermal properties of naphthalene-based polymers could be advantageous in creating durable drug delivery devices or implants. Their synthesis allows for the incorporation of various functional groups, which can be used to attach drugs or targeting moieties. For example, the synthesis of aromatic polyamides can be adapted to include functional groups that enable their use in applications like encapsulation.[11] The development of porous naphthalene-based polymers also highlights their potential as carriers for active molecules.[2][12]
Conclusion
Naphthalene-based polymers consistently demonstrate superior performance in thermal stability, mechanical strength, and gas barrier properties when compared to their benzene-based aromatic counterparts. These enhancements are a direct result of the unique chemical structure of the naphthalene ring. For researchers and professionals in fields requiring high-performance materials, naphthalene-based polymers offer a compelling alternative to traditional aromatic polymers. In the realm of drug development, while the inherent properties of these polymers are promising for advanced delivery systems, a thorough and specific evaluation of their biocompatibility profile is essential for each potential application. The versatility in their synthesis allows for the tailoring of properties to meet the demanding requirements of both industrial and biomedical applications.
References
- 1. Biocompatibility of Polyimides: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Association of naphthalene with acute hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of naphthalene-based thiosemicarbazone derivatives as new anticancer agents against LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Aromatic Polyamides | MDPI [mdpi.com]
- 11. Biocompatibility of polymer-based biomaterials and medical devices - regulations, in vitro screening and risk-management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blood-Contacting Biomaterials: In Vitro Evaluation of the Hemocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for the Purity Validation of 1,5-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical intermediates is a cornerstone of robust drug development and chemical research. This guide provides a comprehensive comparison of key analytical techniques for the validation of 1,5-Bis(chloromethyl)naphthalene purity. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final product. Here, we objectively compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Elemental Analysis (EA), supported by experimental data derived from analogous compounds.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of each analytical technique for the purity assessment of this compound and its potential impurities. Data presented are typical values for related aromatic compounds and should be considered as a guideline for method selection and development.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared Spectroscopy (FTIR) | Elemental Analysis (EA) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Intrinsic quantitative response of nuclei in a magnetic field. | Absorption of infrared radiation corresponding to molecular vibrations. | Combustion of the sample to determine the elemental composition (C, H, Cl). |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard). | Absolute (can determine purity without a specific reference standard of the analyte).[1][2] | Primarily qualitative and semi-quantitative. | Absolute, provides elemental composition. |
| Selectivity | Good for separating closely related structures and isomers.[3] | Excellent for separating volatile impurities and isomers.[4] | Excellent for distinguishing between isomers and structurally similar compounds. | Provides a unique molecular fingerprint but may have limited selectivity for complex mixtures.[5] | Does not distinguish between isomers.[6] |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL | ~0.1 - 1 ng/mL | ~0.1 - 1 mg/mL | Not typically used for trace analysis. | ~0.1% by weight |
| Limit of Quantitation (LOQ) | ~0.03 - 0.3 µg/mL | ~0.5 - 5 ng/mL | ~0.5 - 5 mg/mL | Not typically used for quantitative analysis. | ~0.3% by weight |
| Precision (RSD) | < 2% | < 5% | < 1% | Not applicable for quantification. | < 0.3% |
| Accuracy | High (with appropriate calibration). | High (with appropriate calibration). | Very High (primary method).[7] | Not applicable for quantification. | High, but depends on sample homogeneity. |
| Sample Throughput | High | Medium | Low to Medium | High | Low |
| Key Advantages | Robust, versatile, and widely available for routine quality control.[8] | High sensitivity and specificity for volatile and semi-volatile impurities.[9] | Absolute quantitation without a specific standard, non-destructive.[7][10] | Fast, non-destructive, and provides structural information.[11] | Provides fundamental information on elemental composition and is a good indicator of gross purity.[12] |
| Key Limitations | Requires a reference standard for quantification. | Not suitable for non-volatile impurities, may require derivatization. | Lower sensitivity compared to chromatographic methods. | Not suitable for quantitative analysis of complex mixtures. | Cannot differentiate between isomers or identify impurities.[6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic compounds and should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and its potential process-related impurities, such as isomers (e.g., 1,4-bis(chloromethyl)naphthalene) and starting materials.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
-
Standard Preparation: Prepare a reference standard of this compound of known purity in acetonitrile at a similar concentration.
-
Quantification: Calculate the purity by comparing the peak area of the analyte in the sample to that of the reference standard (external standard method).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or toluene to a concentration of approximately 1 mg/mL.
-
Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantification: Use a calibrated standard of the impurity if available, or perform semi-quantitative analysis based on the relative peak area of the total ion chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[2]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, stable, and having a signal that does not overlap with the analyte signals (e.g., maleic anhydride, 1,4-dinitrobenzene).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample.
-
Accurately weigh about 5-10 mg of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in a vial.
-
Transfer an aliquot to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Fourier-Transform Infrared Spectroscopy (FTIR) Protocol
FTIR is a rapid, non-destructive technique used for the identification and qualitative assessment of this compound.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of this compound.[13] Key characteristic peaks include C-H stretching of the aromatic ring, C-H stretching of the chloromethyl group, C=C stretching of the aromatic ring, and the C-Cl stretching vibration.
Elemental Analysis (EA) Protocol
Elemental analysis determines the weight percentage of carbon, hydrogen, and chlorine in the sample, which can be compared to the theoretical values for pure this compound.
-
Instrumentation: CHN/X elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount of the dried sample (1-3 mg) into a tin or silver capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and HCl) are separated and quantified by a thermal conductivity detector or other suitable detectors.
-
Calculation: The instrument software calculates the percentage of each element.
-
Purity Assessment: Compare the experimental percentages with the theoretical values for C₁₂H₁₀Cl₂ (C: 63.9%, H: 4.48%, Cl: 31.5%). A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[14]
Mandatory Visualization
Caption: Workflow for the comprehensive purity validation of this compound.
Caption: Decision tree for selecting an appropriate analytical technique.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Elemental analysis - Wikipedia [en.wikipedia.org]
- 7. emerypharma.com [emerypharma.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 11. airhygiene.com [airhygiene.com]
- 12. azom.com [azom.com]
- 13. Naphthalene, 1,5-bis(chloromethyl)- [webbook.nist.gov]
- 14. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity and Applications of 1,5-Bis(chloromethyl)naphthalene in Polymer Synthesis and Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,5-bis(chloromethyl)naphthalene as a reactive monomer and crosslinking agent. Due to a scarcity of direct comparative studies involving the 1,5-isomer, this document leverages experimental data from its isomers and structurally similar compounds to offer a comprehensive overview. The information presented is intended to guide researchers in selecting appropriate reagents for their specific applications in polymer chemistry, materials science, and drug development.
Comparison of Bifunctional Monomers in Polymer Synthesis
This compound is a bifunctional monomer suitable for synthesizing a variety of polymers, including poly(naphthylene vinylene)s and polyethers. Its rigid naphthalene core can impart desirable thermal and photophysical properties to the resulting polymers. For comparison, we consider its structural isomers and the widely used benzene-based analogue, p-xylylene dichloride.
Table 1: Comparison of Polymer Properties from Bifunctional Aromatic Monomers
| Property | Polymer from this compound (Predicted) | Polymer from 2,6-Bis(chloromethyl)naphthalene | Polymer from p-Xylylene Dichloride (PPV) |
| Polymer Type | Poly(1,5-naphthylene vinylene) (PNV) | Poly(2,6-naphthylene vinylene) (PNV) | Poly(p-phenylene vinylene) (PPV) |
| Thermal Stability (Tg) | High, due to rigid naphthalene core | High, often above 200 °C[1] | High, often above 200 °C[1] |
| Luminescence | Expected blue or green fluorescence | Can exhibit blue or green fluorescence[1] | Yellow-green fluorescence (emission maxima ~520 and 551 nm)[1] |
| Solubility | Generally low in common organic solvents | Low, often requires derivatization for solubility | Insoluble in water; precursors are water-soluble |
| Molecular Weight (Mw) | High molecular weights achievable | High molecular weights achievable[1] | High molecular weights (~10^6 g/mol ) can be obtained[1] |
Note: Properties for polymers derived from this compound are predicted based on the known characteristics of its 2,6-isomer and the general principles of polymer chemistry.
Experimental Protocols
Synthesis of Poly(naphthylene vinylene) via Gilch Polymerization
This protocol is a generalized procedure for the synthesis of poly(arylene vinylene)s from bis(chloromethyl) aromatic monomers.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK) solution in tetrahydrofuran (THF) (e.g., 1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line, three-neck flask)
Procedure:
-
Dissolve this compound in anhydrous THF in a three-neck flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the potassium tert-butoxide solution in THF dropwise to the stirred monomer solution over 1 hour. An excess of the base is typically used to ensure complete reaction.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20-24 hours.[1] The formation of the polymer may be indicated by a color change and an increase in viscosity.
-
Quench the polymerization by pouring the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the precipitated polymer by filtration, wash thoroughly with methanol to remove unreacted monomers and oligomers, and dry under vacuum.
Williamson Ether Synthesis for Poly(naphthalene ether)s
This protocol describes the synthesis of a polyether from this compound and a bisphenol, such as Bisphenol A.
Materials:
-
This compound (1.00 eq)
-
Bisphenol A (1.00 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.50 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Deionized water
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine Bisphenol A and anhydrous potassium carbonate.
-
Add anhydrous DMF to dissolve the reactants, aiming for a monomer concentration of 10-15% (w/v).
-
Stir the mixture at 80°C for 2 hours under a nitrogen atmosphere to facilitate the formation of the bisphenoxide salt.[2]
-
Add this compound to the reaction mixture.
-
Increase the reaction temperature to 120-130°C and maintain for 12-24 hours.[2] Polymerization progress can be monitored by the increase in viscosity.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred excess of methanol or a methanol/water mixture.
-
Collect the polymer precipitate by filtration, wash with deionized water and then with methanol.
-
Dry the polymer in a vacuum oven at 60-80°C to a constant weight.[2]
This compound as a Crosslinking Agent
This compound can be used as a crosslinking agent for various polymers containing aromatic rings, such as polystyrene, through Friedel-Crafts alkylation. The rigid naphthalene bridge can enhance the thermal stability of the crosslinked polymer.
Table 2: Comparison of Aromatic Crosslinking Agents
| Feature | This compound | p-Xylylene Dichloride | Divinylbenzene |
| Reactive Group | Chloromethyl | Chloromethyl | Vinyl |
| Crosslinking Chemistry | Friedel-Crafts Alkylation | Friedel-Crafts Alkylation | Free Radical Polymerization |
| Bridge Structure | Rigid, Naphthalene-based | Rigid, Benzene-based | Flexible, Ethylbenzene-based |
| Thermal Stability of Crosslinked Polymer | Expected to be high | High | Moderate to High |
| Reactivity | Benzylic chlorides are highly reactive | Benzylic chlorides are highly reactive | High reactivity in radical polymerization |
Experimental Protocol: Crosslinking of Polystyrene
This protocol provides a general method for the crosslinking of polystyrene using an aromatic bis(chloromethyl) compound.
Materials:
-
Polystyrene
-
This compound
-
Lewis acid catalyst (e.g., tin(IV) chloride, SnCl₄)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
Dissolve polystyrene in the anhydrous solvent in a reaction flask.
-
Add the desired amount of this compound to the solution.
-
Add the Lewis acid catalyst to initiate the Friedel-Crafts alkylation. The reaction typically evolves HCl gas.[3]
-
The reaction can be conducted at temperatures ranging from room temperature to elevated temperatures, depending on the desired degree of crosslinking and reaction time.
-
The extent of crosslinking can be monitored by observing the gelation of the polymer solution.
-
Once the desired level of crosslinking is achieved, the reaction can be quenched, and the crosslinked polymer can be purified by washing with appropriate solvents to remove the catalyst and unreacted reagents.
Visualizing Reaction Pathways and Workflows
Gilch Polymerization Pathway
Caption: Gilch polymerization of this compound.
Experimental Workflow for Polymer Synthesis and Characterization
Caption: General workflow for polymer synthesis and characterization.
References
A Comparative Guide to the Thermal Stability of Polymers Derived from 1,5-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected thermal stability of polymers synthesized using 1,5-bis(chloromethyl)naphthalene. Due to the rigid and aromatic nature of the naphthalene moiety, polymers incorporating this monomer are anticipated to exhibit superior thermal properties.[1][2] This guide benchmarks these expected properties against a range of commercially available high-performance polymers, providing a framework for material selection in demanding applications. All data is presented with detailed experimental protocols for reproducibility.
Data Presentation: Benchmarking Thermal Performance
The thermal stability of polymers is primarily assessed by Thermogravimetric Analysis (TGA), which determines the decomposition temperature (Td), and Differential Scanning Calorimetry (DSC), which identifies the glass transition temperature (Tg) for amorphous regions and the melting temperature (Tm) for crystalline domains.[3][4][5]
Polymers derived from this compound are predicted to have high thermal stability due to the introduction of the rigid naphthalene unit into the polymer backbone, which restricts thermal motion.[2][6] While specific data for homopolymers of this compound are not extensively published, the enhancement of thermal properties in other naphthalene-containing polymers, such as poly(ethylene naphthalate) versus poly(ethylene terephthalate) (PET), supports this expectation.[1]
The following table compares the expected thermal properties of naphthalene-containing polymers with established high-performance alternatives.
| Polymer Class | Monomer/Repeating Unit Contains | Expected/Typical Glass Transition Temp. (Tg) | Expected/Typical Decomposition Temp. (Td, 5% weight loss) | Key Characteristics |
| Polyethers/Poly(arylene vinylene)s from 1,5-BCMN | This compound | High, likely > 150°C | High, likely > 400°C | Rigid naphthalene core imparts high thermal stability and potential for specific optoelectronic properties.[2] |
| Polyether Ether Ketone (PEEK) | Oxy-1,4-phenylene-oxy-1,4-phenylene-carbonyl-1,4-phenylene | ~143°C | ~550°C | Excellent mechanical strength, chemical resistance, and high-temperature stability.[7] |
| Polyetherimide (PEI) / ULTEM® | Imide and ether linkages | ~217°C | ~500°C | High strength, stiffness, and broad chemical resistance. Continuous use temperature up to 170°C.[7] |
| Polyimides (e.g., Vespel®, Torlon®) | Imide functional group in the polymer backbone | > 300°C (Vespel does not melt) | > 500°C | Exceptional thermal stability, wear resistance, and performance in extreme environments.[8][9] Can operate continuously at temperatures up to 260-300°C.[8][9] |
| Polyamide-imide (PAI) / Torlon® | Amide and imide linkages | ~275°C | ~480°C | High strength at elevated temperatures, excellent wear and chemical resistance.[9][10][11] |
| Poly(ethylene terephthalate) (PET) | Ethylene terephthalate | ~70-80°C | ~400°C | Common polyester with good mechanical properties but lower thermal stability compared to high-performance polymers.[1] |
| Poly(ethylene naphthalate) (PEN) | Ethylene naphthalate | ~120°C | ~450°C | Naphthalene unit significantly increases Tg and thermal stability compared to PET.[1] |
Experimental Protocols
The following are standard methodologies for evaluating the thermal stability of polymers.
1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal degradation profile and decomposition temperature of the polymer.[6]
-
Apparatus: Thermogravimetric Analyzer.
-
Sample Preparation: Ensure the polymer sample is dry and in a consistent form, such as a powder or small film fragment (5-10 mg).[1]
-
Procedure:
-
Place the accurately weighed sample into a tared TGA pan (typically alumina or platinum).
-
Load the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a consistent flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.[1]
-
Equilibrate the sample at a starting temperature, for example, 30°C.
-
Heat the sample at a constant rate, typically 10°C/min or 20°C/min, to a final temperature above the expected decomposition range (e.g., 800°C).[6]
-
Continuously record the sample's weight as a function of temperature.
-
-
Data Analysis: The primary result is a plot of percentage weight loss versus temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% or 10% weight loss occurs.[1]
2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[12]
-
Apparatus: Differential Scanning Calorimeter.
-
Sample Preparation: Use a small, uniform sample of the polymer (5-10 mg) sealed in an aluminum DSC pan.
-
Procedure (Heat-Cool-Heat Cycle):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its expected melting point or glass transition to erase its prior thermal history.[1]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the glass transition.[1]
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. Data from this scan is typically used for analysis to ensure a consistent thermal history.[1]
-
-
Data Analysis: Plot the heat flow as a function of temperature. The glass transition (Tg) is observed as a step-like change in the baseline, while melting (Tm) appears as an endothermic peak.[1][3]
Mandatory Visualizations
Experimental Workflow for Polymer Thermal Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. blog.kohan.com.tw [blog.kohan.com.tw]
- 4. Thermal Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. High Temperature Plastics: Top Heat-Resistant Types [jairajgroup.com]
- 8. shenghetech.com [shenghetech.com]
- 9. Top 4 High Temperature Plastics - Osborne Industries [osborneindustries.com]
- 10. jaycon.com [jaycon.com]
- 11. fictiv.com [fictiv.com]
- 12. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
A Researcher's Guide to Bis(chloromethyl) Crosslinkers: A Comparative Study of Efficiency
This document compares various bis(chloromethyl) compounds, including those with benzene, naphthalene, and biphenyl cores. The reactivity of these compounds is largely governed by the stability of the carbocation intermediate formed during nucleophilic substitution, making them effective crosslinkers for a range of substrates.
Comparative Analysis of Bis(chloromethyl) Crosslinkers
The efficiency of a crosslinker is influenced by several factors, including the reactivity of its functional groups, the rigidity of its core structure, and its solubility. The following table summarizes the inferred properties of different bis(chloromethyl) compounds. It is important to note that these are predictive comparisons, and experimental validation is recommended.
| Property | 1,4-Bis(chloromethyl)benzene | 2,6-Bis(chloromethyl)naphthalene | 4,4'-Bis(chloromethyl)biphenyl | 4,6-Bis(chloromethyl)-m-xylene |
| Reactive Group | Chloromethyl | Chloromethyl | Chloromethyl | Chloromethyl |
| Core Structure | Benzene | Naphthalene | Biphenyl | m-Xylene |
| Inferred Reactivity | High | Very High | High | Very High |
| Structural Rigidity | Moderate | High | High (with rotational freedom) | High |
| Key Features | Standard aromatic crosslinker | Rigid, extended aromatic system | Longer, semi-rigid spacer arm | Enhanced reactivity due to methyl groups |
| Potential Applications | General polymer and bioconjugation | Structural biology, high-performance polymers | Materials science, long-range crosslinking | High-stability polymers |
Note: The inferred reactivity is based on the principles of benzylic halide stability. Experimental verification is required for specific applications.
Reaction Mechanism: Friedel-Crafts Alkylation
In the context of polymer science, particularly with aromatic polymers, the crosslinking reaction with bis(chloromethyl) compounds is expected to proceed via a Friedel-Crafts alkylation mechanism. This reaction involves the formation of stable methylene bridges between aromatic moieties, leading to a highly crosslinked and often thermally stable polymer network.[1]
Caption: Friedel-Crafts crosslinking of a polymer with a bis(chloromethyl) compound.[1]
Experimental Protocols
To facilitate the direct comparison of crosslinking efficiency, the following detailed experimental protocols are provided.
Protocol 1: Comparative Crosslinking of a Model Protein
This protocol allows for the benchmarking of different bis(chloromethyl) compounds against each other and against a commercial crosslinker like Disuccinimidyl suberate (DSS) using a model protein such as Bovine Serum Albumin (BSA).[2]
Materials:
-
Bis(chloromethyl) compounds of interest
-
Disuccinimidyl suberate (DSS)
-
Model protein (e.g., BSA)
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Organic Solvent (DMF or DMSO)
-
SDS-PAGE materials (gels, running buffer, loading dye, protein standards)
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of each bis(chloromethyl) compound in DMF or DMSO. Prepare a 25 mM stock solution of DSS in DMSO.[2]
-
Protein Preparation: Prepare a 1 mg/mL solution of the model protein in the Reaction Buffer.[2]
-
Crosslinking Reaction:
-
Set up a series of microcentrifuge tubes for each crosslinker.
-
To each tube, add the protein solution.
-
Add varying final concentrations of the crosslinker. For bis(chloromethyl) compounds, suggested concentrations are 0.1, 0.5, 1, 2, and 5 mM. For DSS, suggested concentrations are 25, 50, 100, 200, and 500 µM.[2]
-
Include a no-crosslinker control.
-
Incubate the reactions at room temperature for 30 minutes.[2]
-
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.[2]
-
Analysis by SDS-PAGE:
-
Add SDS-PAGE loading dye to each reaction mixture and heat at 95°C for 5 minutes.[2]
-
Load the samples onto a polyacrylamide gel and perform electrophoresis.[2]
-
Stain the gel to visualize the protein bands. The appearance of higher molecular weight bands indicates successful crosslinking. The intensity and distribution of these bands can be used to compare the efficiency of the different crosslinkers.
-
Caption: Workflow for comparing the efficiency of different crosslinkers on a model protein.
Protocol 2: Thermal Stability Analysis of Crosslinked Polymers
This protocol outlines the methodology for assessing the thermal stability of polymers crosslinked with different bis(chloromethyl) compounds using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
Materials:
-
Crosslinked polymer samples
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure:
A. Thermogravimetric Analysis (TGA):
-
Place a small sample of the crosslinked polymer (5-10 mg) in a tared TGA pan.[1]
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen).[1]
-
Continuously monitor and record the weight loss of the sample as a function of temperature.
-
Determine the onset decomposition temperature, which is the temperature at which significant weight loss begins. A higher decomposition temperature indicates greater thermal stability.[1]
B. Differential Scanning Calorimetry (DSC):
-
Place a small sample of the crosslinked polymer (5-10 mg) in a DSC pan and seal it. An empty sealed pan is used as a reference.[1]
-
Subject the sample and reference to a controlled temperature program, typically involving heating, cooling, and reheating cycles at a constant rate (e.g., 10°C/min).[1]
-
Measure the heat flow to the sample required to maintain it at the same temperature as the reference.[1]
-
The glass transition temperature (Tg) is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition. A higher Tg generally indicates a more rigid and stable network.[1]
Caption: Workflow for the thermal analysis of crosslinked polymers.[1]
Conclusion
The selection of an appropriate bis(chloromethyl) crosslinker is a critical decision in various research and development applications. While direct comparative data on their crosslinking efficiency remains limited, this guide provides a foundational framework based on chemical principles and offers detailed protocols for empirical evaluation. The reactivity of the benzylic chloride groups, combined with the structural characteristics of the aromatic core, dictates the performance of these crosslinkers. Researchers are encouraged to utilize the provided methodologies to systematically assess and compare the efficiency of different bis(chloromethyl) compounds for their specific needs, thereby advancing the development of novel materials and bioconjugates.
References
Assessing Batch-to-Batch Consistency in the Synthesis of 1,5-Bis(chloromethyl)naphthalene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reliable synthesis of 1,5-Bis(chloromethyl)naphthalene, a key building block in the development of various functional materials and pharmaceutical intermediates, hinges on achieving high batch-to-batch consistency. Variations in yield, purity, and impurity profiles can significantly impact the quality and performance of downstream products. This guide provides a comparative analysis of the primary synthetic route, chloromethylation of naphthalene, and an alternative approach, highlighting key parameters for assessing consistency and providing detailed experimental protocols.
Comparison of Synthetic Methods
The most prevalent method for synthesizing this compound is the direct chloromethylation of naphthalene. An alternative strategy involves the side-chain chlorination of 1,5-dimethylnaphthalene. Below is a comparative overview of these two methods.
| Feature | Method A: Chloromethylation of Naphthalene | Method B: Side-Chain Chlorination of 1,5-Dimethylnaphthalene |
| Starting Materials | Naphthalene, Formaldehyde (or Paraformaldehyde), HCl | 1,5-Dimethylnaphthalene, Chlorine Gas (or other chlorinating agent) |
| Reaction Principle | Electrophilic aromatic substitution | Free radical substitution |
| Key Advantages | Readily available and inexpensive starting materials.[1] | Potentially higher selectivity for the desired isomer. |
| Key Disadvantages | Formation of multiple isomers (e.g., 1,4- and this compound) and polysubstituted byproducts, leading to purification challenges and batch-to-batch variability.[2][3] | Starting material (1,5-dimethylnaphthalene) is less common and more expensive. The use of chlorine gas requires specialized equipment and safety precautions. |
| Typical Yield | 70-80% (mixture of isomers)[2] | Potentially >80% (for the desired isomer) |
| Primary Impurities | Isomeric bis(chloromethyl)naphthalenes, mono-chloromethylnaphthalene, unreacted naphthalene, polymeric materials.[2][3] | Incompletely chlorinated products (mono-chlorinated), over-chlorinated products (dichloromethyl), and ring-chlorinated byproducts. |
Data Presentation: Batch-to-Batch Consistency Analysis
To ensure the reliability of this compound in subsequent applications, it is crucial to monitor the consistency across different production batches. The following table presents illustrative data from five hypothetical batches synthesized via the chloromethylation of naphthalene, highlighting key quality control parameters.
| Batch Number | Yield (%) | Purity by HPLC (%) | 1,5-isomer : 1,4-isomer Ratio (by GC) | Key Impurity X (%) | Key Impurity Y (%) |
| BCMN-24-001 | 75.2 | 98.5 | 1.22 : 1 | 0.8 | 0.5 |
| BCMN-24-002 | 76.1 | 98.9 | 1.25 : 1 | 0.7 | 0.4 |
| BCMN-24-003 | 74.8 | 98.3 | 1.20 : 1 | 0.9 | 0.6 |
| BCMN-24-004 | 75.5 | 99.1 | 1.24 : 1 | 0.6 | 0.3 |
| BCMN-24-005 | 76.3 | 98.7 | 1.26 : 1 | 0.8 | 0.4 |
| Mean | 75.6 | 98.7 | 1.23 : 1 | 0.76 | 0.44 |
| Std. Dev. | 0.6 | 0.3 | 0.02 | 0.11 | 0.11 |
Experimental Protocols
Detailed and consistent execution of analytical methods is fundamental to assessing batch-to-batch consistency.
Protocol 1: Synthesis of this compound via Chloromethylation of Naphthalene
This protocol is based on the general principles of the Blanc-Quelet reaction.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, place naphthalene (1.0 eq).
-
Reagent Addition: Add paraformaldehyde (2.2 eq) and a suitable solvent such as glacial acetic acid.
-
Reaction Initiation: While stirring, bubble hydrogen chloride gas through the mixture.
-
Heating: Heat the reaction mixture to 80-85°C and maintain for 6-8 hours.
-
Work-up: Cool the mixture to room temperature. Quench the reaction by slowly adding ice-cold water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to isolate the mixture of bis(chloromethyl)naphthalene isomers.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and integrate the peak areas to determine the percentage purity.
Protocol 3: Gas Chromatography (GC) for Isomer Ratio Determination
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for aromatic compounds (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.
-
Injection Volume: 1 µL.
-
Analysis: Identify the peaks corresponding to the 1,4- and 1,5-isomers based on their retention times (which should be validated with standards) and determine the ratio of their peak areas.
Visualizing the Workflow
The following diagrams illustrate the synthesis and quality control workflow for assessing the batch-to-batch consistency of this compound.
Caption: Workflow for Synthesis and Quality Control.
Caption: Decision Logic for Batch Acceptance.
References
Safety Operating Guide
Essential Safety and Operational Guide for 1,5-Bis(chloromethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,5-Bis(chloromethyl)naphthalene. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. Based on data for the closely related compound 1-(chloromethyl)naphthalene, it is presumed to be harmful if swallowed or in contact with skin, and a severe skin and eye irritant.[1][2] It may also cause respiratory irritation and is suspected of causing cancer.[1] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard |
| Eye and Face | Tightly sealing safety goggles or a face shield. | EN 166 or NIOSH approved.[3][4] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), lab coat, and full-length pants. A PVC apron or a chemical-resistant suit may be necessary for larger quantities or in case of potential splashing.[5] | EN ISO 374 for gloves. |
| Respiratory | A NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges is required if working outside a fume hood or if dust/vapors are generated.[1][5] | NIOSH or CEN (EU) approved.[3] |
II. Safe Handling and Operational Workflow
All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Experimental Workflow Diagram
Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing all required PPE as detailed in Table 1.
-
Prepare your workspace within a chemical fume hood. Ensure all necessary equipment, including spill cleanup materials, is readily accessible.
-
Weigh the required amount of this compound carefully within the fume hood to avoid generating dust.
-
-
Experimentation:
-
Cleanup:
-
Decontaminate all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent and wash thoroughly.
-
Segregate all waste containing this compound into a clearly labeled, sealed container.
-
III. First Aid and Emergency Procedures
Immediate action is crucial in the event of exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
In case of a spill, evacuate the area and prevent entry. For small spills, absorb the material with an inert substance and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department immediately.
IV. Disposal Plan
All waste containing this compound is considered hazardous waste.
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound Waste.
Disposal Protocol:
-
Segregation: Collect all solid and liquid waste containing this compound separately. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store waste in a designated, secure, and well-ventilated area, away from incompatible materials. Keep containers tightly closed.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[3] Do not dispose of this chemical down the drain or in regular trash.[3] Contaminated packaging should be disposed of as unused product.[3]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
